molecular formula C7H10F2O2 B1486689 Ethyl 3,3-difluorocyclobutanecarboxylate CAS No. 681128-38-1

Ethyl 3,3-difluorocyclobutanecarboxylate

Cat. No.: B1486689
CAS No.: 681128-38-1
M. Wt: 164.15 g/mol
InChI Key: YSXYNSJJESDMJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,3-difluorocyclobutanecarboxylate is a useful research compound. Its molecular formula is C7H10F2O2 and its molecular weight is 164.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3,3-difluorocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-2-11-6(10)5-3-7(8,9)4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXYNSJJESDMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681128-38-1
Record name ethyl 3,3-difluorocyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3,3-difluorocyclobutanecarboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 6, 2026 – As the landscape of medicinal chemistry evolves towards molecules with enhanced pharmacological properties, strategic building blocks that offer novel three-dimensional structures and improved metabolic stability are in high demand. Ethyl 3,3-difluorocyclobutanecarboxylate, a fluorinated carbocyclic ester, has emerged as a pivotal intermediate for the synthesis of innovative therapeutics. This technical guide provides an in-depth analysis of its properties, synthesis, applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Rise of Fluorinated Scaffolds

The introduction of fluorine into drug candidates is a well-established strategy to modulate key physicochemical and pharmacokinetic properties.[1] The gem-difluoro group, in particular, acts as a lipophilic bioisostere for a carbonyl group or other polar functionalities, influencing molecular conformation, pKa, and metabolic stability.[2][3] this compound, with its strained four-membered ring and gem-difluoro substitution, provides a unique and desirable scaffold for medicinal chemists to explore new chemical space. Its rigid structure can help in locking in bioactive conformations, potentially leading to increased potency and selectivity of drug candidates.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of this compound is crucial for its effective use in synthesis and research.

PropertyValueSource(s)
CAS Number 681128-38-1[4]
Molecular Formula C₇H₁₀F₂O₂[4]
Molecular Weight 164.15 g/mol [4]
Appearance Colorless liquid[5]
Boiling Point 155 °C[4]
Density 1.16 g/mL[4]
Flash Point 47 °C[4]
IUPAC Name ethyl 3,3-difluorocyclobutane-1-carboxylate

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through various routes. A common and effective method involves the cycloaddition of a difluorinated alkene with a malonic ester derivative, followed by subsequent chemical transformations.

Recommended Synthetic Protocol

A robust synthesis starts from the reaction of 1,1-difluoroethylene with diethyl malonate.[6] This approach provides a reliable pathway to the core cyclobutane structure.

Step 1: Cycloaddition to form Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate

In this key step, 1,1-difluoroethylene is reacted with diethyl malonate in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, in an appropriate aprotic solvent like THF. The base deprotonates the diethyl malonate to form a nucleophilic enolate, which then attacks the electron-deficient double bond of 1,1-difluoroethylene. An intramolecular nucleophilic substitution follows, leading to the formation of the cyclobutane ring.

Step 2: Decarboxylation

The resulting diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate is then subjected to saponification using a base like sodium hydroxide, followed by acidification to yield the dicarboxylic acid. Subsequent heating of the dicarboxylic acid leads to decarboxylation, affording 3,3-difluorocyclobutanecarboxylic acid.

Step 3: Esterification

Finally, the 3,3-difluorocyclobutanecarboxylic acid is esterified using ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) to yield the target compound, this compound.

Synthesis_Workflow reagents1 Diethyl Malonate + 1,1-Difluoroethylene step1 Base-mediated Cycloaddition reagents1->step1 intermediate1 Diethyl 3,3-difluorocyclobutane- 1,1-dicarboxylate step1->intermediate1 step2 Saponification, Acidification & Decarboxylation intermediate1->step2 intermediate2 3,3-Difluorocyclobutane- carboxylic Acid step2->intermediate2 step3 Esterification (Ethanol, H+) intermediate2->step3 product Ethyl 3,3-difluoro- cyclobutanecarboxylate step3->product

Caption: Synthetic workflow for this compound.

Alternative Synthetic Routes

An alternative patented industrial preparation method involves the reaction of methyl acrylate with 1,1-dichloro-2,2-difluoroethylene, followed by hydrolysis and hydrogenation steps to obtain 3,3-difluorocyclobutanecarboxylic acid, which can then be esterified.[7]

Applications in Drug Discovery and Medicinal Chemistry

The 3,3-difluorocyclobutane moiety is a valuable motif in medicinal chemistry, offering a unique combination of properties that can lead to improved drug candidates.[3][8]

Role as a Bioisostere

The gem-difluoromethylene group is often employed as a bioisostere of a carbonyl group or a gem-dimethyl group. This substitution can enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, the high electronegativity of the fluorine atoms can influence the acidity or basicity of neighboring functional groups and modulate binding interactions with biological targets.[3]

Case Study: Ivosidenib (Tibsovo®)

A prominent example of a drug containing the 3,3-difluorocyclobutane moiety is Ivosidenib, an inhibitor of isocitrate dehydrogenase 1 (IDH1) used in the treatment of acute myeloid leukemia.[2] In the development of Ivosidenib, the gem-difluorocyclobutane group was found to be crucial for increasing metabolic stability while maintaining the drug's potency.[3] This highlights the practical utility of this building block in overcoming common challenges in drug development.

SAR_Concept cluster_0 Drug Candidate Modification cluster_1 Resulting Improvements Lead Lead Compound (Metabolically Labile Site) BuildingBlock Ethyl 3,3-difluoro- cyclobutanecarboxylate Lead->BuildingBlock Incorporate Scaffold ImprovedDrug Improved Drug Candidate (e.g., Ivosidenib) BuildingBlock->ImprovedDrug Prop1 Increased Metabolic Stability ImprovedDrug->Prop1 Prop2 Maintained/Improved Potency ImprovedDrug->Prop2 Prop3 Favorable Pharmacokinetics ImprovedDrug->Prop3

Caption: Role of the difluorocyclobutane scaffold in lead optimization.

Analytical Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet and a triplet) and the protons on the cyclobutane ring. The signals for the cyclobutane protons would likely appear as complex multiplets due to geminal and vicinal coupling, further complicated by coupling to the fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the cyclobutane ring. The carbon bearing the two fluorine atoms would appear as a triplet due to one-bond C-F coupling. The other cyclobutane carbons would also exhibit coupling to the fluorine atoms.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the ethoxy group and fragmentation of the cyclobutane ring.

For definitive identification, it is imperative to acquire and interpret the actual analytical data for the specific batch of the compound being used.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, related fluorinated esters and cyclobutane derivatives suggest that it should be handled with care. Potential hazards may include:

  • Flammability: The compound has a flash point of 47 °C, indicating that it is a flammable liquid.[4]

  • Toxicity: It may be harmful if swallowed, inhaled, or absorbed through the skin.[9]

  • Irritation: It may cause irritation to the skin, eyes, and respiratory tract.[9]

Recommended Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5]

  • Keep away from heat, sparks, and open flames.[10]

  • Avoid breathing vapors or mist.

  • Wash hands thoroughly after handling.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its unique structural and electronic properties, conferred by the gem-difluorinated cyclobutane ring, offer medicinal chemists a powerful tool to enhance the metabolic stability and fine-tune the pharmacological profile of drug candidates. The successful application of this moiety in approved drugs like Ivosidenib underscores its importance and potential for the development of next-generation therapeutics. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in the research and development of novel medicines.

References

A Comprehensive Technical Guide to Ethyl 3,3-difluorocyclobutane-1-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of ethyl 3,3-difluorocyclobutane-1-carboxylate, a pivotal building block in contemporary medicinal chemistry. Its proper IUPAC name is ethyl 3,3-difluorocyclobutane-1-carboxylate .[1] The strategic incorporation of the gem-difluoro-cyclobutane motif into drug candidates has been shown to significantly enhance metabolic stability and modulate key physicochemical properties, thereby improving overall pharmacological profiles. This guide will delve into the synthesis, characterization, and strategic applications of this valuable compound, offering field-proven insights and detailed experimental protocols to empower researchers in the rational design of next-generation therapeutics.

The Strategic Advantage of the 3,3-Difluorocyclobutane Moiety in Medicinal Chemistry

The introduction of fluorine into drug molecules is a well-established strategy to enhance a multitude of properties, including metabolic stability, binding affinity, and lipophilicity. The 3,3-difluorocyclobutane unit, in particular, offers a unique three-dimensional scaffold that acts as a bioisostere for various functional groups, such as carbonyls or gem-dimethyl groups.

The rationale behind the efficacy of this motif lies in the profound electronic effects of the geminal fluorine atoms. These highly electronegative atoms create a dipole moment across the cyclobutane ring, influencing the molecule's interaction with biological targets and metabolic enzymes. Furthermore, the C-F bond is exceptionally strong, rendering the 3-position of the cyclobutane ring resistant to oxidative metabolism, a common pathway for drug degradation. A notable example of the successful application of this strategy is in the development of Ivosidenib, an inhibitor of isocitrate dehydrogenase 1 (IDH1), where the inclusion of the gem-difluorocyclobutane motif was critical in enhancing metabolic stability while preserving potent inhibitory activity.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of ethyl 3,3-difluorocyclobutane-1-carboxylate is essential for its effective use in synthesis and for the unambiguous characterization of its derivatives.

PropertyValueSource
IUPAC Name ethyl 3,3-difluorocyclobutane-1-carboxylate[1]
CAS Number 681128-38-1[1][2]
Molecular Formula C₇H₁₀F₂O₂[2]
Molecular Weight 164.15 g/mol [2]
Appearance Colorless liquid[2]
Boiling Point 99-101 °C[2]
Density 1.16 g/mL[2]

Spectroscopic Data for 3,3-Difluorocyclobutane-1-carboxylic Acid: [3]

  • ¹H NMR (500 MHz, CDCl₃): δ = 12.11 (br s, 1 H), 3.06-2.96 (m, 1 H), 2.94-2.79 (m, 4 H).

  • ¹³C NMR (125 MHz, CDCl₃): δ = 179.6, 118.0 (dd, J = 284, 271 Hz), 38.1 (t, J = 24.8 Hz), 26.0 (dd, J = 14.0, 5.7 Hz).[3]

  • ¹⁹F NMR (376 MHz, CDCl₃): δ = -84.5 (d, J = 194 Hz), -97.8 (d, J = 194Hz).[3]

  • GCMS (EI): m/z = 119 [M - OH]⁺, 97 [M - CO₂H]⁺.[3]

Based on this data and standard chemical shift principles, the expected spectroscopic characteristics for ethyl 3,3-difluorocyclobutane-1-carboxylate would be:

  • ¹H NMR: The appearance of a quartet around 4.1-4.2 ppm (O-CH₂) and a triplet around 1.2-1.3 ppm (CH₃) from the ethyl group, in addition to the multiplets for the cyclobutane protons between 2.8 and 3.1 ppm.

  • ¹³C NMR: The carbonyl carbon (C=O) would shift slightly to around 174-175 ppm. The O-CH₂ and CH₃ carbons of the ethyl group would appear around 61 ppm and 14 ppm, respectively. The characteristic triplet for the CF₂ carbon would remain a key diagnostic signal.

  • IR Spectroscopy: A strong absorption band between 1730-1750 cm⁻¹ corresponding to the C=O stretch of the ester, and C-F stretching bands in the 1100-1300 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak (M⁺) at m/z = 164, along with characteristic fragmentation patterns such as the loss of the ethoxy group (-OC₂H₅) to give a peak at m/z = 119.

Synthesis of Ethyl 3,3-difluorocyclobutane-1-carboxylate

The synthesis of ethyl 3,3-difluorocyclobutane-1-carboxylate is most efficiently achieved through the esterification of its corresponding carboxylic acid. The following section details a robust, two-stage synthetic approach, commencing with the preparation of the carboxylic acid precursor.

Synthesis of 3,3-Difluorocyclobutane-1-carboxylic Acid

A scalable and reliable method for the synthesis of 3,3-difluorocyclobutane-1-carboxylic acid has been reported, which can be adapted for laboratory and pilot-plant scale production. The following diagram illustrates the synthetic workflow.

synthesis_acid A Diethyl malonate C 3,3-Difluorocyclobutanone A->C [2+2] Cycloaddition (NaH or KOBu-t) B 1,1-Difluoroethylene B->C D 3,3-Difluorocyclobutane-1-carboxylic Acid C->D Oxidation (e.g., Haloform reaction or Baeyer-Villiger followed by hydrolysis)

Figure 1: Synthetic pathway to 3,3-difluorocyclobutane-1-carboxylic acid. This diagram outlines the key transformations from commercially available starting materials to the desired carboxylic acid precursor.

Experimental Protocol: Synthesis of 3,3-Difluorocyclobutane-1-carboxylic Acid

This protocol is adapted from established methods for the synthesis of similar cyclobutane derivatives.

  • Step 1: [2+2] Cycloaddition to form 3,3-Difluorocyclobutanone.

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (N₂ or Ar), a solution of diethyl malonate in a suitable anhydrous solvent (e.g., THF) is prepared.

    • The solution is cooled to 0 °C, and a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (KOt-Bu) is added portion-wise.

    • After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes.

    • 1,1-Difluoroethylene gas is then bubbled through the reaction mixture at a controlled rate while maintaining the temperature at 0 °C.

    • Upon completion of the reaction (monitored by TLC or GC-MS), the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 3,3-difluorocyclobutanone.

  • Step 2: Oxidation to 3,3-Difluorocyclobutane-1-carboxylic Acid.

    • The crude 3,3-difluorocyclobutanone is subjected to an oxidation reaction. A haloform reaction or a Baeyer-Villiger oxidation followed by hydrolysis are common methods.

    • For a haloform reaction, the ketone is treated with sodium hypobromite (prepared in situ from bromine and sodium hydroxide) in a suitable solvent system (e.g., dioxane/water).

    • The reaction mixture is typically stirred at room temperature until the starting material is consumed.

    • The reaction is then acidified with a strong acid (e.g., concentrated HCl) to a pH of 1-2.

    • The product, 3,3-difluorocyclobutane-1-carboxylic acid, is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo to yield the desired carboxylic acid, which can be further purified by recrystallization or distillation.

Esterification to Ethyl 3,3-difluorocyclobutane-1-carboxylate

The final step is a classic Fischer esterification, a reliable and well-understood acid-catalyzed reaction.

synthesis_ester D 3,3-Difluorocyclobutane-1-carboxylic Acid F Ethyl 3,3-difluorocyclobutane-1-carboxylate D->F Fischer Esterification (cat. H₂SO₄) E Ethanol E->F

Figure 2: Fischer esterification of 3,3-difluorocyclobutane-1-carboxylic acid. This diagram illustrates the final, straightforward conversion to the target ethyl ester.

Experimental Protocol: Fischer Esterification

  • Reaction Setup:

    • To a solution of 3,3-difluorocyclobutane-1-carboxylic acid (1.0 eq) in a large excess of anhydrous ethanol (which also serves as the solvent), a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) is carefully added.

    • The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-16 h). The progress of the reaction should be monitored by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

    • The residue is dissolved in diethyl ether and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

    • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

    • The crude ethyl 3,3-difluorocyclobutane-1-carboxylate is then purified by fractional distillation under reduced pressure to yield the final product as a colorless liquid.

Applications in Drug Discovery and Development

Ethyl 3,3-difluorocyclobutane-1-carboxylate is a versatile intermediate that can be elaborated into a wide array of more complex molecules for screening in drug discovery programs. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to the alcohol for further functionalization.

The primary value of this building block lies in its ability to introduce the metabolically robust and conformationally constrained 3,3-difluorocyclobutane scaffold into lead compounds. This can lead to:

  • Enhanced Metabolic Stability: By blocking sites of oxidative metabolism.

  • Modulation of Lipophilicity (logP): The polar nature of the C-F bonds can alter the solubility and permeability of a drug candidate.

  • Improved Binding Affinity: The unique electronic and steric properties of the fluorinated ring can lead to more favorable interactions with the target protein.

  • Fine-tuning of pKa: The inductive effect of the fluorine atoms can influence the acidity or basicity of nearby functional groups.

Conclusion

Ethyl 3,3-difluorocyclobutane-1-carboxylate is a valuable and increasingly important building block for medicinal chemists. Its strategic use allows for the rational design of drug candidates with improved pharmacokinetic and pharmacodynamic properties. The synthetic routes outlined in this guide are robust and scalable, providing a clear path for the preparation of this key intermediate. A thorough understanding of its properties and reactivity will continue to fuel the discovery and development of innovative new medicines.

References

Ethyl 3,3-difluorocyclobutanecarboxylate molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 3,3-difluorocyclobutanecarboxylate: Synthesis, Properties, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the array of fluorinated motifs, the gem-difluorocycloalkane, and specifically the 3,3-difluorocyclobutane moiety, has emerged as a critical building block. This guide provides a comprehensive technical overview of this compound, a key intermediate for accessing this valuable structural unit. We will delve into its fundamental properties, detailed synthetic protocols, spectroscopic characterization, and the profound impact of the 3,3-difluorocyclobutane core on drug design, providing researchers, scientists, and drug development professionals with a practical and in-depth resource.

Introduction: The Rise of a Privileged Fluorinated Motif

This compound is a fluorinated organic compound increasingly recognized for its utility as a versatile synthetic intermediate.[1] With the molecular formula C₇H₁₀F₂O₂ , this ester provides a direct gateway to the 3,3-difluorocyclobutane scaffold, a motif that has garnered significant attention in pharmaceutical research for its unique ability to fine-tune molecular properties.[2][3]

The core value of this building block lies in the geminal difluoride substitution on the cyclobutane ring. This arrangement imparts a unique combination of polarity and lipophilicity, influences the acidity of adjacent functional groups, and can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[4][5] As the pharmaceutical industry continues to seek novel chemical matter with improved drug-like properties, understanding the synthesis and application of precursors like this compound is of paramount importance.

Physicochemical Properties and Structural Attributes

The defining feature of this compound is the CF₂ group, which acts as a lipophilic hydrogen bond acceptor and introduces a significant dipole moment into the cyclobutane ring. This influences the molecule's conformation and its interaction with biological targets.[6] The key physicochemical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₁₀F₂O₂[7][8]
Molar Mass 164.15 g/mol [7]
IUPAC Name ethyl 3,3-difluorocyclobutane-1-carboxylate[1]
CAS Number 681128-38-1[1][8]
Boiling Point ~155 °C[7]
Density ~1.16 g/mL[7]
Appearance Colorless liquid[7]
The "Gem-Difluoro" Effect in Medicinal Chemistry

The introduction of a gem-difluoro group onto a cycloalkane ring is not a trivial substitution. It has profound and predictable effects that medicinal chemists leverage to optimize drug candidates:[4][9]

  • Metabolic Stability: The C-F bond is exceptionally strong. Replacing two C-H bonds with C-F bonds at a methylene position can block oxidative metabolism at that site, thereby increasing the half-life of a drug. The development of the FDA-approved drug Ivosidenib, which contains a gem-difluorocyclobutane motif, highlighted this advantage, as the moiety was crucial for enhancing metabolic stability while preserving potency.[5]

  • pKa Modulation: The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect. This effect can lower the pKa of nearby acidic protons (like the α-proton of the corresponding carboxylic acid) or the pKa of a protonated amine, influencing a drug's ionization state at physiological pH.[4][6]

  • Conformational Control: The steric bulk and electronic properties of the CF₂ group influence the puckering of the cyclobutane ring, which can help in locking in a specific conformation that is favorable for binding to a biological target.

  • Lipophilicity (LogP): While fluorine is highly electronegative, its effect on lipophilicity is complex. The gem-difluoro group is often considered a "lipophilic polar" motif. It can increase lipophilicity compared to a simple methylene group, yet it also introduces a local dipole that can engage in favorable interactions.[5][6]

G Motif 3,3-Difluorocyclobutane Motif Prop1 Increased Metabolic Stability (Blockage of Oxidation) Motif->Prop1 Prop2 Modulation of Acidity (pKa) (Inductive Effect) Motif->Prop2 Prop3 Conformational Restriction (Ring Puckering) Motif->Prop3 Prop4 Altered Lipophilicity (LogP) (Lipophilic Polar Group) Motif->Prop4 Outcome Improved Pharmacokinetic and Pharmacodynamic Profile Prop1->Outcome Prop2->Outcome Prop3->Outcome Prop4->Outcome

Caption: Impact of the 3,3-Difluorocyclobutane Motif on Drug Properties.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved via the corresponding carboxylic acid, 3,3-difluorocyclobutanecarboxylic acid, which serves as the key intermediate. The overall synthetic strategy involves the formation of the cyclobutane ring, introduction of the gem-difluoro unit, and subsequent esterification.

Synthetic Workflow Overview

A common and effective pathway begins with the [2+2] cycloaddition of a ketene acetal with 1,1-difluoroethylene, followed by hydrolysis and functional group manipulation. An alternative route involves the deoxofluorination of a precursor ketone.

G cluster_0 Route A: Cycloaddition Pathway cluster_1 Route B: Deoxofluorination Pathway A1 1,1-Difluoroethylene + Diethyl Ketene Acetal A2 [2+2] Cycloaddition A1->A2 A3 Diethyl 2,2-diethoxy-3,3- difluorocyclobutane-1,1-dicarboxylate A2->A3 A4 Hydrolysis & Decarboxylation A3->A4 A5 3,3-Difluorocyclobutanecarboxylic Acid A4->A5 Ester Esterification (EtOH, H+) A5->Ester B1 Ethyl 3-oxocyclobutanecarboxylate B2 Deoxofluorination (e.g., DAST, Morph-DAST) B1->B2 Final This compound B2->Final Ester->Final

Caption: Key Synthetic Pathways to this compound.

Experimental Protocol: Synthesis via Hydrolysis of the Ethyl Ester

This protocol describes the preparation of the precursor acid from its commercially available ethyl ester, which validates the stability of the target compound and provides a reliable method for generating the corresponding carboxylic acid for further derivatization.[10]

Step 1: Saponification of this compound

  • Reagents & Setup:

    • This compound (e.g., 40.0 g, 0.244 mol)

    • Methanol (MeOH) and Water (H₂O) in a 1:1 mixture

    • Sodium Hydroxide (NaOH)

    • Concentrated Hydrochloric Acid (HCl)

    • Dichloromethane (CH₂Cl₂)

    • A round-bottom flask equipped with a magnetic stirrer.

  • Procedure:

    • Dissolve sodium hydroxide in a 1:1 mixture of methanol and water.

    • To this solution, add this compound (Ester 23) at room temperature.[10]

    • Stir the resulting mixture vigorously at room temperature for 15 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

    • Once the reaction is complete, reduce the volume of the solvent by approximately half using a rotary evaporator.

    • Cool the remaining mixture in an ice bath and carefully acidify to pH 1 using concentrated aqueous HCl.

    • Extract the aqueous layer with dichloromethane (3 x 350 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 3,3-difluorocyclobutanecarboxylic acid. The product is typically a white solid.[10]

Step 2: Esterification to this compound

  • Reagents & Setup:

    • 3,3-difluorocyclobutanecarboxylic acid

    • Anhydrous Ethanol (EtOH)

    • Concentrated Sulfuric Acid (H₂SO₄) as a catalyst

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

    • A round-bottom flask equipped with a reflux condenser.

  • Procedure:

    • Dissolve the 3,3-difluorocyclobutanecarboxylic acid in an excess of anhydrous ethanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of acid).

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

    • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3x volume of ethanol).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Analysis and Characterization

Rigorous characterization is essential to confirm the structure and purity of the final product. The following section details the expected spectroscopic data based on the structure of this compound and data from its closely related carboxylic acid precursor.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~4.2Quartet (q)J ≈ 7.1-O-CH₂ -CH₃
~3.0Multiplet (m)-CH -C(O)O-
~2.85Multiplet (m)-CH-CH₂ -CF₂-
~1.3Triplet (t)J ≈ 7.1-O-CH₂-CH₃
¹³C NMR ~173SingletC =O
~118Triplet (t)¹JCF ≈ 280C F₂
~61Singlet-O-CH₂ -CH₃
~38Triplet (t)²JCF ≈ 25-C H-C(O)O-
~36Triplet (t)²JCF ≈ 25-CH-C H₂-CF₂-
~14Singlet-O-CH₂-CH₃
¹⁹F NMR -85 to -100Multiplet-CF₂ -

Note: The ¹³C NMR signals for the fluorinated carbon and adjacent carbons appear as triplets due to coupling with the two fluorine atoms. The ¹⁹F NMR will show complex splitting due to F-F and F-H coupling.

Mass Spectrometry (MS)

Under electron ionization (EI), this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 164. Key fragmentation patterns would include:

  • Loss of an ethoxy radical (-•OCH₂CH₃): [M - 45]⁺ at m/z = 119

  • Loss of an ethyl radical (-•CH₂CH₃): [M - 29]⁺ at m/z = 135

  • Loss of the carboxylate group: Resulting in the fluorinated cyclobutyl cation at m/z = 97[10]

Conclusion

This compound is more than a simple fluorinated ester; it is a high-value building block that provides access to the strategically important 3,3-difluorocyclobutane motif. Its synthesis is achievable through robust and scalable chemical pathways. The unique electronic and steric properties conferred by the gem-difluoro group make it an invaluable tool for medicinal chemists aiming to overcome challenges in drug development, particularly in enhancing metabolic stability and fine-tuning physicochemical properties. As the demand for sophisticated and optimized drug candidates grows, the utility of this and related fluorinated intermediates is set to expand, cementing their role in the future of pharmaceutical design.

References

Ethyl 3,3-difluorocyclobutanecarboxylate 1H NMR data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectroscopy of Ethyl 3,3-difluorocyclobutanecarboxylate

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for determining molecular structure. This guide provides a detailed exploration of the ¹H NMR data for this compound, a compound of interest in synthetic and medicinal chemistry due to the presence of the synthetically valuable difluorocyclobutane motif.

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, making fluorinated compounds highly sought after in pharmaceutical and agrochemical research.[1][2] Consequently, a thorough understanding of their NMR spectra is crucial for their unambiguous characterization.[3][4][5]

Predicted ¹H NMR Spectral Data

While a publicly available experimental spectrum for this compound is not readily found, a detailed prediction of its ¹H NMR spectrum can be derived from fundamental principles and analysis of structurally related compounds. The predicted data is summarized below and will be discussed in detail.

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1~ 3.10quintet~ 8.51H
H-2, H-2'~ 2.85multiplet (triplet of triplets)JHF ≈ 10, JHH ≈ 8.54H
-OCH₂CH₃4.15quartetJHH = 7.12H
-OCH₂CH₃1.25tripletJHH = 7.13H

Structural Analysis and Spectral Interpretation

The structure of this compound presents distinct proton environments that give rise to a characteristic ¹H NMR spectrum. The presence of two highly electronegative fluorine atoms profoundly influences the chemical shifts and coupling patterns of the cyclobutane ring protons.

Caption: Molecular structure of this compound with proton labeling.

Cyclobutane Ring Protons:

  • H-1 (Methine Proton): The proton on the carbon bearing the ester group (C1) is expected to be the most deshielded of the ring protons due to the electron-withdrawing effect of the carboxyl group. It is predicted to appear around δ 3.10 ppm . This proton is coupled to the four adjacent methylene protons (H-2, H-2', H-4, H-4'), and assuming similar coupling constants, it should appear as a quintet .

  • H-2, H-2', H-4, H-4' (Methylene Protons): These four protons are chemically equivalent due to symmetry. They are adjacent to the carbon with two fluorine atoms. The high electronegativity of fluorine causes a significant deshielding effect, shifting these protons downfield.[3] Furthermore, these protons will exhibit geminal coupling to the fluorine atoms (²JHF). This will split the signal into a triplet. Each peak of this triplet will then be further split by the adjacent methine proton (H-1) into triplets, resulting in a complex triplet of triplets pattern centered around δ 2.85 ppm .

Ethyl Ester Protons:

The signals for the ethyl group are characteristic and well-established in the literature.[6][7][8][9][10]

  • Methylene Protons (-OCH₂CH₃): These protons are adjacent to the ester oxygen, which deshields them. They are expected to appear as a quartet around δ 4.15 ppm due to coupling with the three methyl protons.

  • Methyl Protons (-OCH₂CH₃): The terminal methyl protons are the most shielded in the molecule and are expected to appear as a triplet around δ 1.25 ppm due to coupling with the two methylene protons.

G H1 H-1 (~3.10 ppm) quintet H2 H-2, H-2', H-4, H-4' (~2.85 ppm) triplet of triplets H1->H2 JHH H2->H1 JHH F Fluorine atoms H2->F ²JHF OCH2 -OCH₂- (~4.15 ppm) quartet CH3 -CH₃ (~1.25 ppm) triplet OCH2->CH3 ³JHH CH3->OCH2 ³JHH

Caption: Spin-spin coupling relationships in this compound.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds.[11][12]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. Modern spectrometers can also reference to the residual solvent peak.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: A standard spectral width for ¹H NMR (e.g., 20 ppm, centered around 5 ppm) will be adequate.

    • Acquisition Time (AQ): Set to at least 2-3 seconds to ensure good resolution.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T₁ of the protons of interest) is necessary.

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities and coupling constants to confirm the structure.

Trustworthiness and Self-Validation

The predicted ¹H NMR data is built upon the foundational principles of NMR spectroscopy and is consistent with data for analogous structures. The self-validating nature of an experimental protocol lies in the consistency of the obtained data. The integration of the signals should correspond to the number of protons in each environment (1:4:2:3). The coupling patterns (quintet, triplet of triplets, quartet, triplet) must be consistent with the neighboring proton and fluorine environments. Any significant deviation from this predicted pattern would warrant further investigation into the sample's purity or structural assignment.

References

In-Depth Technical Guide to the ¹³C NMR Analysis of Ethyl 3,3-difluorocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3,3-difluorocyclobutanecarboxylate, a key building block in contemporary drug discovery and development. The unique structural features of this molecule, particularly the gem-difluorinated cyclobutane ring, present a distinctive and informative ¹³C NMR spectrum. This document will delve into the theoretical principles, practical considerations for spectral acquisition, and a detailed interpretation of the chemical shifts and carbon-fluorine coupling constants. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and quality control of fluorinated organic compounds.

Introduction: The Significance of Fluorinated Cyclobutanes in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. This has made organofluorine compounds, particularly those containing fluorinated carbocyclic rings, highly valuable in the design of novel therapeutics. This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its rigid, puckered cyclobutane core, combined with the strong electron-withdrawing effects of the gem-difluoro group, imparts unique conformational constraints and metabolic stability to drug candidates.

¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of such molecules. The presence of fluorine introduces characteristic splitting patterns in the ¹³C NMR spectrum due to through-bond scalar coupling (J-coupling) between the ¹³C and ¹⁹F nuclei. A thorough understanding of these spectral features is paramount for verifying the structure and purity of this compound and its derivatives.

Deciphering the ¹³C NMR Spectrum: A Peak-by-Peak Analysis

The ¹³C NMR spectrum of this compound is expected to exhibit six distinct resonances, corresponding to the seven carbon atoms in the molecule. The symmetry of the difluorocyclobutane ring renders the two methylene carbons (C2 and C4) chemically equivalent. The presence of fluorine atoms leads to characteristic splitting of the signals for the carbons in the cyclobutane ring.

Predicted Chemical Shifts and Multiplicities

The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. The electron-withdrawing fluorine atoms and the ester functionality significantly influence the chemical shifts of the carbons in this compound.

Carbon Atom Predicted Chemical Shift (δ) in ppm Multiplicity due to ¹⁹F Coupling Notes
Carbonyl (C=O)~170-175SingletThe carbonyl carbon is too far from the fluorine atoms to exhibit significant coupling.
C1 (Methine)~40-45TripletThis carbon is two bonds away from two fluorine atoms (²JCF), resulting in a triplet.
C2 & C4 (Methylenes)~35-40TripletThese equivalent carbons are two bonds away from two fluorine atoms (²JCF), leading to a triplet.
C3 (Difluorinated)~115-125TripletThis carbon is directly bonded to two fluorine atoms (¹JCF), resulting in a prominent triplet with a large coupling constant. The high chemical shift is due to the strong deshielding effect of the two fluorine atoms.
O-CH₂ (Ethyl)~60-65SingletThese carbons in the ethyl ester group are generally not affected by the fluorine atoms on the cyclobutane ring.
CH₃ (Ethyl)~14-16Singlet

Note: These are predicted ranges and actual values can vary based on the solvent and experimental conditions.

The Influence of Carbon-Fluorine Coupling Constants (ⁿJCF)

A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of C-F coupling.[1] The magnitude of the coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms.

  • One-bond coupling (¹JCF): This is the largest coupling and is observed for the carbon atom directly bonded to the fluorine atoms (C3). The expected value for a CF₂ group is typically in the range of 240-290 Hz.

  • Two-bond coupling (²JCF): Carbons adjacent to the CF₂ group (C1, C2, and C4) will exhibit two-bond coupling. These values are significantly smaller, generally in the range of 20-30 Hz.

  • Three-bond and longer-range couplings (³JCF, ⁴JCF): These couplings are usually smaller (0-10 Hz) and may not always be resolved.

The multiplicity of a carbon signal due to coupling with 'n' equivalent fluorine atoms is given by the rule 2nI+1, where I is the spin quantum number of ¹⁹F (I=1/2). For the two equivalent fluorine atoms in this compound, the multiplicity will be 2(2)(1/2) + 1 = 3, resulting in a triplet.

Caption: Molecular structure of this compound showing through-bond C-F couplings.

Experimental Protocol for High-Quality ¹³C NMR Data Acquisition

Acquiring a high-quality ¹³C NMR spectrum of this compound requires careful consideration of the experimental parameters. The following is a recommended protocol for a standard NMR spectrometer.

Sample Preparation
  • Sample Concentration: Dissolve 20-50 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent. Other deuterated solvents like acetone-d₆ or dimethyl sulfoxide-d₆ can also be used depending on the sample's solubility and the desired experimental temperature.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

Spectrometer Setup and Parameters

The following parameters are a starting point and may need to be optimized based on the specific instrument and sample concentration.

Parameter Recommended Value Rationale
Pulse Program zgpg30 or similarA standard proton-decoupled ¹³C experiment with a 30° pulse angle to allow for a shorter relaxation delay.
Number of Scans (NS) 1024 or higherA sufficient number of scans is crucial to achieve a good signal-to-noise ratio, especially for the quaternary carbonyl carbon.
Relaxation Delay (D1) 2 secondsA delay of 1-2 seconds is generally adequate to allow for sufficient relaxation of the carbon nuclei between pulses.
Acquisition Time (AQ) 1-2 secondsThis determines the resolution of the spectrum.
Spectral Width (SW) 250 ppm (e.g., -25 to 225 ppm)A wide spectral width is necessary to encompass all carbon signals, from the aliphatic to the carbonyl region.
Decoupling Proton broadband decouplingTo simplify the spectrum by removing ¹H-¹³C couplings, resulting in single peaks for each carbon (before considering ¹⁹F coupling).
Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration (if required).

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the solvent residual peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

Caption: Experimental workflow for ¹³C NMR analysis.

Conclusion

The ¹³C NMR analysis of this compound provides a wealth of structural information that is critical for its application in research and development. The characteristic chemical shifts and, most notably, the carbon-fluorine coupling patterns serve as a definitive fingerprint for this important synthetic intermediate. By following the outlined experimental protocols and understanding the principles of spectral interpretation, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their subsequent synthetic endeavors. This guide serves as a practical resource for scientists and professionals in the field of drug discovery, enabling them to effectively utilize ¹³C NMR spectroscopy in their work with fluorinated molecules.

References

Introduction: The Vibrational Signature of a Fluorinated Cyclobutane Ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 3,3-difluorocyclobutanecarboxylate

This guide provides an in-depth analysis of the infrared (IR) spectrum of this compound, a key building block in modern medicinal chemistry and materials science. As researchers, scientists, and drug development professionals, understanding the vibrational characteristics of this molecule is paramount for structural confirmation, purity assessment, and reaction monitoring. This document moves beyond a simple peak listing, delving into the causal relationships between molecular structure and spectral features, grounded in established spectroscopic principles.

This compound presents a unique combination of three critical functionalities, each with a distinct infrared signature: an ester group , a strained cyclobutane ring , and a geminal difluoride substitution. The interplay of these groups—specifically the electronic effects of the fluorine atoms and the ring strain of the cyclobutane—creates a characteristic IR spectrum. Infrared spectroscopy serves as a rapid, non-destructive, and highly informative tool for verifying the presence and integrity of this molecular architecture. The following sections will deconstruct the spectrum, assigning major absorption bands to their corresponding molecular vibrations.

Core Principles: Interpreting Molecular Vibrations

An infrared spectrum arises from the absorption of IR radiation by a molecule, which excites it to a higher vibrational state. These vibrations are primarily categorized as stretching (changes in bond length) and bending (changes in bond angle). The frequency of these vibrations, and thus the position of the absorption peak (reported in wavenumbers, cm⁻¹), is determined by the bond's strength (force constant) and the masses of the connected atoms.[1]

Several factors perturb these fundamental frequencies:

  • Ring Strain: Incorporating a functional group into a small ring, such as a four-membered cyclobutane, increases the vibrational frequency of exocyclic double bonds.[2][3] This is due to the ring's preference for s-character in its internal C-C bonds, which consequently increases the s-character and strength of the exocyclic C=O bond.

  • Inductive Effects: Electronegative atoms, like fluorine, can pull electron density through sigma bonds. This inductive effect can alter the bond strengths and dipole moments of nearby functional groups, influencing their IR absorption frequencies and intensities.

  • Vibrational Coupling: When two vibrations have similar frequencies and are located in close proximity within a molecule, they can couple, resulting in shifts in their expected frequencies.

Detailed Spectral Analysis and Peak Assignment

The IR spectrum of this compound is best analyzed by dissecting the contributions of its constituent parts.

The Ester Functional Group: A Trio of Intense Absorptions

The ethyl ester group is the source of the most prominent peaks in the spectrum, often referred to as the "Rule of Three" for esters due to three characteristically strong bands.[4]

  • C=O Carbonyl Stretch: The carbonyl (C=O) stretching vibration in saturated, acyclic esters typically appears as a strong, sharp band in the 1750-1735 cm⁻¹ region.[5][6] For this compound, the C=O group is attached to a strained four-membered ring. This ring strain is known to increase the carbonyl stretching frequency by approximately 50-60 cm⁻¹.[2] Therefore, the C=O stretch for this molecule is anticipated to be at a higher wavenumber than a typical acyclic ester, likely in the 1745-1765 cm⁻¹ range. The geminal difluoride at the 3-position exerts a minor electron-withdrawing inductive effect, which would also contribute to a slight increase in this frequency.

  • C-O Stretching Vibrations: Esters possess two distinct C-O single bond stretches that are strong and diagnostically valuable.[4][5]

    • The first, an asymmetric C-C-O stretching mode involving the carbonyl carbon, ester oxygen, and the alpha-carbon of the ring, is found in the 1210-1160 cm⁻¹ region.[4]

    • The second, an O-C-C stretching mode involving the ester oxygen and the ethyl group carbons, appears at a lower frequency, generally between 1100-1030 cm⁻¹ .[4]

The Difluorocyclobutane Core: C-F and Ring Vibrations

The fluorinated cyclobutane ring provides a set of unique and intense absorptions that confirm its presence.

  • C-F Stretching Vibrations: The carbon-fluorine bond gives rise to some of the most intense absorptions in an IR spectrum due to the large change in dipole moment during vibration.[1] For a geminal difluoride (CF₂) group, two distinct stretching vibrations are expected: an asymmetric stretch and a symmetric stretch. These absorptions are typically found in the broad 1400-1000 cm⁻¹ region.[7] Specifically for fluorinated cyclic compounds, strong C-F stretching bands have been observed between 1360 cm⁻¹ and 1150 cm⁻¹.[7] In the spectrum of this compound, one can expect very strong, sharp absorptions in the 1300-1100 cm⁻¹ range. This region will significantly overlap with the C-O stretching bands of the ester, resulting in a complex but highly characteristic pattern of intense peaks.

  • Cyclobutane Ring Modes: The cyclobutane ring itself has characteristic vibrational modes, including CH₂ scissoring and ring puckering, though these are often of weak to medium intensity and less diagnostically reliable than the primary functional group absorptions.[8]

Alkyl C-H Vibrations

The ethyl group and the methylene groups of the cyclobutane ring contribute to the typical C-H stretching and bending regions.

  • C-H Stretching: Expect medium-to-strong absorptions in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of sp³-hybridized C-H bonds.[9]

  • C-H Bending: Weaker bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups will appear in the 1470-1370 cm⁻¹ region.

Summary of Characteristic IR Peaks

The expected IR absorption peaks for this compound are summarized below.

Wavenumber Range (cm⁻¹)IntensityVibrational AssignmentFunctional Group Moiety
2850-3000MediumC-H Stretch (sp³)Ethyl & Cyclobutane CH₂
1745-1765StrongC=O Stretch (ring strain shifted)Ester Carbonyl
1470-1370WeakC-H BendEthyl & Cyclobutane CH₂
~1300-1100Very StrongAsymmetric & Symmetric C-F StretchesGeminal Difluoride (CF₂)
~1210-1160StrongAsymmetric C-C-O StretchEster (Carbonyl side)
~1100-1030StrongO-C-C StretchEster (Ethyl side)

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

This protocol describes the use of a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, a modern and efficient method for liquid sample analysis.

Objective: To obtain a clean, reproducible IR spectrum of neat this compound.

Methodology:

  • Instrument Preparation & Background Scan:

    • Causality: The instrument must be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference, which absorb strongly in the IR region.

    • Protocol: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Use a solvent like isopropanol to wipe the crystal, ensuring it is completely dry before proceeding.

    • Protocol: Collect a background spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹). This is a critical self-validating step; the instrument measures the ambient environment, and this spectrum is subsequently subtracted from the sample spectrum to ensure that only the sample's absorptions are reported.

  • Sample Application:

    • Causality: Proper contact between the liquid sample and the ATR crystal is essential for the evanescent wave to penetrate the sample effectively, ensuring a strong and representative signal.

    • Protocol: Place a single drop of this compound directly onto the center of the ATR crystal. If the ATR unit has a pressure arm, lower it to ensure consistent contact, but avoid excessive force.

  • Data Acquisition:

    • Causality: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a higher quality spectrum where weak peaks are clearly distinguishable from baseline noise. A resolution of 4 cm⁻¹ is standard for routine analysis and provides sufficient detail for functional group identification.

    • Protocol: Collect the sample spectrum using the same acquisition parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Cleaning:

    • Causality: The raw ATR spectrum may have slight variations in peak position and intensity due to the nature of the measurement. An ATR correction algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

    • Protocol: Apply a standard ATR correction function available in the spectrometer software. Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline. Label the significant peaks with their wavenumber values.

Visualization: Structure-Spectrum Correlation

The following diagram illustrates the direct relationship between the molecular structure of this compound and its key IR absorption regions.

G cluster_mol This compound cluster_peaks Characteristic IR Absorption Regions (cm⁻¹) mol p_co_stretch C=O Stretch 1745-1765 cm⁻¹ (Strong, Sharp) p_cf_stretch C-F Stretches 1300-1100 cm⁻¹ (Very Strong) p_c_o_stretch C-O Stretches 1210-1160 & 1100-1030 cm⁻¹ (Strong) p_ch_stretch C-H Stretch 2850-3000 cm⁻¹ (Medium) mol_co->p_co_stretch mol_cf->p_cf_stretch mol_coc->p_c_o_stretch mol_ch->p_ch_stretch

Caption: Correlation of functional groups in this compound with their IR peaks.

Conclusion

The infrared spectrum of this compound is defined by a series of highly characteristic and intense absorption bands. The key diagnostic peaks are the ring strain-shifted carbonyl (C=O) stretch above 1745 cm⁻¹ and the complex, very strong absorption region between 1300 cm⁻¹ and 1030 cm⁻¹, which arises from the overlapping C-F and C-O stretching vibrations. These features, combined with the expected C-H stretches, provide a definitive fingerprint for structural confirmation. By understanding the underlying principles and following a robust experimental protocol, researchers can confidently leverage IR spectroscopy for the reliable characterization of this important fluorinated building block.

References

Ethyl 3,3-difluorocyclobutanecarboxylate mass spectrometry fragmentation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 3,3-difluorocyclobutanecarboxylate

Executive Summary

This compound is a significant building block in medicinal chemistry, valued for the introduction of the gem-difluorocyclobutane motif, which can enhance metabolic stability and binding affinity in drug candidates. Understanding its structural properties is paramount, and mass spectrometry (MS) is the definitive tool for this purpose. This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for this molecule. Lacking direct experimental spectra in public literature, this analysis is built upon foundational principles of mass spectrometry and data from structurally related compounds, including ethyl esters, cyclobutane derivatives, and organofluorine molecules. We will explore the characteristic cleavages of the ester group, the unique fragmentation patterns of the strained cyclobutane ring, and the influence of the electronegative fluorine atoms. This document serves as a predictive guide for researchers, offering detailed mechanistic insights, a proposed experimental protocol for data acquisition, and a framework for interpreting the resulting mass spectrum.

Introduction

The Significance of this compound in Medicinal Chemistry

The incorporation of fluorine into drug molecules is a widely used strategy to modulate physicochemical and pharmacokinetic properties. The 3,3-difluorocyclobutane moiety, in particular, offers a rigid, sp³-rich scaffold that can act as a bioisostere for other chemical groups, improving properties like metabolic stability, lipophilicity, and membrane permeability. This compound serves as a key precursor for introducing this valuable motif, making its unambiguous identification and characterization essential in synthetic and developmental workflows.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules. In the context of drug development and synthesis, it is used to confirm the identity of a compound by determining its molecular weight and to elucidate its structure by analyzing the fragmentation patterns that arise from the breakdown of the molecular ion.[1] Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the molecule, leading to extensive and reproducible fragmentation that serves as a molecular "fingerprint".[2]

Predicted Physicochemical Properties
PropertyValue
Molecular Formula C₇H₁₀F₂O₂
Molecular Weight 164.15 g/mol
Monoisotopic Mass 164.0645 u
Structure This compound

Core Principles of Electron Ionization Mass Spectrometry (EI-MS)

Ionization and the Molecular Ion

In EI-MS, the analyte molecule is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•⁺).[1] The m/z value of this ion corresponds to the molecular weight of the analyte. For cyclic compounds, the molecular ion peak is often more intense than for their acyclic counterparts due to the ring's stability.[3] However, for some fluorinated compounds, the molecular ion can be weak or even absent.[4][5]

Fundamental Fragmentation Mechanisms

The energetic molecular ion undergoes a series of unimolecular decomposition reactions, breaking covalent bonds to form smaller, more stable fragment ions. The most favored fragmentation pathways are those that cleave the weakest bonds or lead to the formation of the most stable products (e.g., resonance-stabilized cations or stable neutral losses).[1][6]

Influence of Functional Groups
  • Esters: Ethyl esters commonly fragment via cleavage of the bonds adjacent to the carbonyl group. This includes the loss of the alkoxy group (-OR) to form a stable acylium ion, or rearrangements like the McLafferty rearrangement.[7][8]

  • Cycloalkanes: Strained rings like cyclobutane tend to fragment in a way that relieves ring strain. A characteristic fragmentation is the cleavage of the ring to lose a stable neutral molecule, such as ethylene (C₂H₄).[9]

  • Organofluorine Compounds: The presence of fluorine introduces unique fragmentation pathways, including the loss of a fluorine radical (M-19) or the neutral molecule hydrogen fluoride (HF, M-20).[3]

Predicted Mass Spectrum and Fragmentation Analysis

The fragmentation of this compound is predicted to be a composite of the patterns characteristic of its constituent parts.

The Molecular Ion (M•⁺)

The molecular ion is expected at m/z 164 . Due to the stability conferred by the cyclic structure, this peak should be observable, though its intensity may be reduced by the presence of the electronegative fluorine atoms, which can promote facile fragmentation.

Primary Fragmentation Pathways

The fragmentation of the M•⁺ at m/z 164 can be categorized into three main competing pathways: cleavage of the ester, fragmentation of the ring, and loss of fluorine.

This pathway is initiated by the ionization of one of the oxygen atoms.

  • Loss of the Ethoxy Radical (•OC₂H₅): Alpha-cleavage resulting in the loss of the ethoxy radical (mass 45) is a highly favorable process for ethyl esters.[6] This would produce the stable 3,3-difluorocyclobutanecarbonyl acylium ion at m/z 119 . This ion is expected to be a major peak, potentially the base peak.

  • Loss of Ethylene (C₂H₄): A rearrangement process can lead to the loss of a neutral ethylene molecule (mass 28) and the formation of a 3,3-difluorocyclobutanecarboxylic acid radical cation at m/z 136 . This is analogous to the process seen in other ethyl esters.[6]

  • Loss of the Ethyl Radical (•C₂H₅): Cleavage of the C-O bond can result in the loss of an ethyl radical (mass 29), leading to an ion at m/z 135 .

This pathway is driven by the inherent strain of the four-membered ring.

  • Loss of Difluoroethene (C₂H₂F₂): A retro [2+2] cycloaddition is a classic fragmentation pathway for cyclobutane derivatives.[9] This would involve the cleavage of the ring to eliminate a neutral molecule of 1,1-difluoroethene (mass 64). This would result in the formation of an ethyl acrylate radical cation at m/z 100 .

  • Loss of Ethylene (C₂H₄): Alternatively, the ring could cleave to lose a neutral ethylene molecule (mass 28), leading to a fragment ion at m/z 136 . The structure of this ion would be an isomer of that formed by ester rearrangement, but its formation through this distinct pathway is plausible.

The high electronegativity of fluorine makes these pathways common in fluorinated compounds.

  • Loss of Hydrogen Fluoride (HF): The elimination of a stable neutral HF molecule (mass 20) is a very common fragmentation pathway for compounds containing both fluorine and hydrogen.[3] This would produce an ion at m/z 144 .

  • Loss of a Fluorine Radical (•F): Direct cleavage of a C-F bond to lose a fluorine radical (mass 19) is also possible, yielding an ion at m/z 145 .

Summary of Key Predicted Fragment Ions
m/zProposed IdentityOrigin
164 [M]•⁺ Molecular Ion
145[M - F]⁺Loss of a fluorine radical
144[M - HF]•⁺Loss of hydrogen fluoride
136[M - C₂H₄]•⁺Loss of ethylene (from ring or ester)
135[M - C₂H₅]⁺Loss of ethyl radical
119 [M - OC₂H₅]⁺ Loss of ethoxy radical (Acylium ion)
100 [M - C₂H₂F₂]•⁺ Loss of difluoroethene (Retro [2+2])
75[C₃H₂FO]⁺Further fragmentation of m/z 119
64[C₂H₂F₂]•⁺Difluoroethene radical cation

Bolded entries represent fragments expected to be of high abundance.

Proposed Fragmentation Mechanisms

Visualizing the flow of electrons provides a clearer understanding of how these key fragments are formed.

Formation of the Acylium Ion (m/z 119)

This mechanism represents a classic alpha-cleavage adjacent to the carbonyl group, which is highly favored in esters.

G cluster_M Molecular Ion cluster_F119 Acylium Ion Formation M [C₇H₁₀F₂O₂]•⁺ m/z 164 F119 [C₅H₅F₂O]⁺ m/z 119 (Acylium Ion) M->F119 α-cleavage Neutral1 + •OC₂H₅ (Ethoxy Radical)

Caption: Formation of the m/z 119 acylium ion via loss of an ethoxy radical.

Ring Fragmentation via Retro [2+2] Cycloaddition

This pathway is characteristic of the cyclobutane ring and is driven by the release of ring strain.

G cluster_M Molecular Ion cluster_F100 Ring Cleavage M [C₇H₁₀F₂O₂]•⁺ m/z 164 F100 [C₅H₈O₂]•⁺ m/z 100 (Ethyl Acrylate Radical Cation) M->F100 Retro [2+2] Neutral2 + C₂H₂F₂ (1,1-Difluoroethene)

Caption: Formation of the m/z 100 ion via loss of difluoroethene.

Experimental Protocol for Mass Spectrometric Analysis

To validate these predictions, the following experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is proposed.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of this compound in a volatile, GC-compatible solvent such as dichloromethane or ethyl acetate.

  • Create a dilute working solution (e.g., 10 µg/mL) by serial dilution from the stock solution.

  • Transfer 1 mL of the working solution into a 2 mL autosampler vial.

Instrumentation and Parameters
  • Instrument: Agilent GC-MS System (or equivalent) equipped with an electron ionization (EI) source.

  • GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Data Acquisition
  • Load the sample vial into the autosampler.

  • Set up the acquisition method using the parameters above.

  • Run a solvent blank first to ensure system cleanliness.

  • Inject the sample and acquire the data.

  • Process the resulting chromatogram and extract the mass spectrum from the peak corresponding to the analyte.

Experimental Workflow

G GC-MS Analysis Workflow A 1. Sample Preparation (10 µg/mL in DCM) B 2. GC Injection (1 µL, Split 50:1) A->B C 3. Chromatographic Separation (HP-5MS Column) B->C D 4. EI Ionization (70 eV) C->D E 5. Mass Analysis (Quadrupole, m/z 40-300) D->E F 6. Data Interpretation (Spectrum vs. Prediction) E->F

Caption: Step-by-step workflow for the GC-MS analysis of the target compound.

Conclusion and Future Outlook

This guide outlines the theoretically-grounded fragmentation pathways for this compound under electron ionization. The primary expected fragments include the acylium ion at m/z 119 from the loss of the ethoxy group and the ion at m/z 100 resulting from a retro [2+2] cycloaddition of the cyclobutane ring. Other significant ions corresponding to the loss of HF (m/z 144) and C₂H₄ (m/z 136) are also anticipated.

Experimental verification using the provided GC-MS protocol is the critical next step. Further confirmation of these proposed mechanisms could be achieved through advanced techniques such as high-resolution mass spectrometry (HRMS) to confirm the elemental composition of each fragment and tandem mass spectrometry (MS/MS) to map the fragmentation cascade from a selected precursor ion. These data will provide an irrefutable structural confirmation essential for the progression of this valuable building block in research and development.

References

Conformational Landscape of Ethyl 3,3-difluorocyclobutanecarboxylate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Molecular Conformation in Drug Efficacy

In the intricate dance of drug-receptor interactions, the three-dimensional shape of a molecule is paramount. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, is therefore not merely an academic exercise but a cornerstone of modern drug discovery and development. The ability of a molecule to adopt a specific low-energy conformation dictates its binding affinity to a biological target, its metabolic stability, and its overall pharmacokinetic and pharmacodynamic profile. For researchers and scientists in the pharmaceutical industry, a deep understanding of the conformational preferences of a drug candidate is thus indispensable.

This technical guide provides an in-depth exploration of the conformational analysis of Ethyl 3,3-difluorocyclobutanecarboxylate, a molecule featuring a synthetically valuable and increasingly popular scaffold in medicinal chemistry—the gem-difluorinated cyclobutane ring.[1] The presence of the rigid, puckered cyclobutane core, combined with the stereoelectronic effects of the gem-difluoro group and the conformational flexibility of the ethyl ester, creates a fascinating and complex conformational landscape. Through a synthesis of theoretical principles, experimental protocols, and computational modeling, this guide aims to equip researchers with the knowledge and methodologies to dissect the conformational behavior of this and related molecular systems.

The Puckered World of Cyclobutane: Beyond the Planar Representation

Contrary to its simplified depiction as a flat square, the cyclobutane ring is inherently non-planar.[2] A planar conformation is destabilized by significant torsional strain arising from the eclipsing of hydrogen atoms on adjacent carbon atoms.[3] To alleviate this strain, the ring adopts a "puckered" or "folded" conformation.[4] This puckering is not static; the ring rapidly interconverts between equivalent puckered conformations at room temperature.[3][5]

The degree of puckering can be described by a puckering angle (θ), which is the angle between the two planes defined by three carbon atoms each. For the parent cyclobutane molecule, this angle is approximately 29.68°.[6] The energy barrier for the interconversion between puckered forms, passing through a planar transition state, is a key parameter in understanding the ring's flexibility.

The Influence of Gem-Difluorination on Ring Puckering

The primary electronic effect of the two fluorine atoms is the introduction of strong C-F bonds with significant sigma-withdrawing character. This can alter the bond lengths and angles within the ring, thereby modifying the balance between angle strain and torsional strain that governs the puckering amplitude and inversion barrier.

The Ethyl Carboxylate Substituent: Axial vs. Equatorial Preference

The ethyl carboxylate group attached to the C1 position of the cyclobutane ring can exist in two principal orientations relative to the puckered ring: axial and equatorial.

  • Axial (ax): The substituent bond is roughly parallel to the principal axis of the ring.

  • Equatorial (eq): The substituent bond points away from the center of the ring, in the "equator" of the puckered system.

In substituted cyclohexanes, it is a well-established principle that bulky substituents preferentially occupy the more sterically spacious equatorial position to avoid unfavorable 1,3-diaxial interactions.[9][10][11] While the geometry of a puckered cyclobutane is different from a cyclohexane chair, the same fundamental steric principles apply. The axial position on a puckered cyclobutane ring brings the substituent into closer proximity with the axial hydrogen or substituent at the 3-position. Therefore, it is hypothesized that the ethyl carboxylate group in this compound will predominantly adopt the equatorial conformation to minimize steric hindrance.

The energy difference between the axial and equatorial conformers (the A-value) is a critical parameter that determines the conformational equilibrium. This equilibrium is dynamic, and both conformers will be populated at room temperature, with the ratio of populations determined by the Gibbs free energy difference (ΔG = -RTlnK).

Conformational Isomers of this compound

The combination of ring puckering and substituent orientation leads to several possible low-energy conformers for this compound. The primary equilibrium will be between the equatorial and axial conformers of the puckered ring. Furthermore, rotation around the C1-C(O) bond and the C(O)-O bond of the ethyl ester group introduces additional rotational isomers (rotamers). The interplay of these conformational degrees of freedom is visualized in the logical relationship diagram below.

G Puckered_Eq Puckered Ring (Equatorial Ester) Total_Conformers Overall Conformational Landscape Puckered_Eq->Total_Conformers Major Contributor Puckered_Ax Puckered Ring (Axial Ester) Puckered_Ax->Total_Conformers Minor Contributor Rotamer_1 Ester Rotamer A Rotamer_1->Total_Conformers Rotamer_2 Ester Rotamer B Rotamer_2->Total_Conformers

Caption: Logical relationship of conformational equilibria in this compound.

Experimental Determination of Conformational Equilibria: Variable-Temperature NMR Spectroscopy

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique to probe the dynamic equilibria between conformers. By recording NMR spectra at different temperatures, one can observe changes in chemical shifts, coupling constants, and line shapes that provide quantitative information about the thermodynamics and kinetics of the conformational exchange. For this compound, both ¹H and ¹⁹F NMR will be particularly informative.

Experimental Protocol: Variable-Temperature ¹⁹F NMR

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., acetone-d₆, dichloromethane-d₂, or toluene-d₈) in a 5 mm NMR tube. The choice of solvent is critical; it must have a low freezing point and be inert to the sample.
  • Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can cause line broadening.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer equipped with a variable-temperature unit and a fluorine-sensitive probe.
  • Calibrate the temperature of the probe using a standard sample, such as methanol or ethylene glycol.[4]

3. Data Acquisition:

  • Acquire a standard ¹⁹F NMR spectrum at room temperature (e.g., 298 K).
  • Gradually lower the temperature in increments of 10-20 K, allowing the sample to equilibrate for at least 5-10 minutes at each temperature before acquiring a spectrum.
  • Continue acquiring spectra until significant line broadening and eventual decoalescence of signals are observed. This indicates that the rate of conformational interconversion has become slow on the NMR timescale.
  • Below the coalescence temperature, the signals for the axial and equatorial conformers may become distinct.

4. Data Analysis:

  • At temperatures where distinct signals for the two conformers are observed, the relative populations (and thus the equilibrium constant, K) can be determined by integrating the respective signals.
  • The Gibbs free energy difference (ΔG°) can be calculated using the equation: ΔG° = -RTlnK .
  • A van't Hoff plot (lnK vs. 1/T) can be constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers.

The workflow for this experimental approach is outlined below:

G start Sample Preparation setup Spectrometer Setup & Temperature Calibration start->setup acquire_rt Acquire Spectrum at Room Temperature setup->acquire_rt acquire_lowt Acquire Spectra at Decreasing Temperatures acquire_rt->acquire_lowt analysis Data Analysis: Integration, K, ΔG° acquire_lowt->analysis vanthoff Van't Hoff Plot: ΔH°, ΔS° analysis->vanthoff end Thermodynamic Parameters vanthoff->end

Caption: Workflow for Variable-Temperature NMR analysis.

Computational Modeling: A Theoretical Lens on Conformational Preferences

In parallel with experimental studies, computational chemistry provides a powerful means to investigate the conformational landscape of molecules. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for molecules of this size.

Computational Protocol: DFT Conformational Search

1. Initial Structure Generation:

  • Build the 3D structure of this compound.
  • Generate initial guess structures for all plausible conformers, including both axial and equatorial positions for the ester group, and various rotamers of the ethyl ester side chain.

2. Geometry Optimization and Frequency Calculation:

  • Perform geometry optimization for each initial structure using a suitable DFT functional and basis set. A common and effective choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[12][13][14] More advanced basis sets can be used for higher accuracy.
  • Following optimization, perform a frequency calculation for each stationary point. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a conformer). The presence of one imaginary frequency indicates a transition state.

3. Energy Calculation:

  • The electronic energy of each optimized conformer is obtained from the DFT calculation.
  • To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).
  • The Gibbs free energies of the conformers can be calculated from the output of the frequency calculations, which include zero-point vibrational energy and thermal corrections.

4. Analysis of Results:

  • Compare the relative energies (or Gibbs free energies) of all identified conformers to determine the global minimum energy conformation and the relative populations of other low-energy conformers.
  • Analyze the geometric parameters (bond lengths, angles, dihedral angles, puckering angle) of the conformers to understand the structural consequences of the different substituent orientations.

Table 1: Predicted Relative Energies of Conformers

Conformer Ring Puckering Ester Orientation Relative Energy (kcal/mol)
1 Puckered Equatorial 0.00 (Global Minimum)
2 Puckered Axial Predicted to be higher
3 Planar - Predicted as Transition State

(Note: This table is illustrative. Actual values would be populated from the results of the DFT calculations.)

Synergy of Experiment and Theory: Building a Cohesive Picture

The true power of conformational analysis lies in the synergy between experimental and computational approaches. The relative energies of conformers predicted by DFT calculations can be compared with the thermodynamic parameters derived from VT-NMR experiments. A good correlation between the two validates both the computational model and the interpretation of the experimental data. Furthermore, calculated NMR chemical shifts and coupling constants for the lowest energy conformers can be compared with the experimental spectra to aid in signal assignment and confirm the dominant solution-state structure.

Implications for Drug Design and Development

A thorough understanding of the conformational preferences of this compound and related scaffolds has several key implications for drug development:

  • Rational Design of Analogs: By knowing the preferred three-dimensional shape, medicinal chemists can design new analogs where the key pharmacophoric elements are locked into the bioactive conformation, potentially leading to increased potency and selectivity.

  • Predicting Metabolic Stability: The accessibility of certain parts of the molecule to metabolic enzymes is conformation-dependent. A rigidified conformation may shield metabolically labile sites, thereby improving the drug's half-life.

  • Understanding Structure-Activity Relationships (SAR): A clear picture of the low-energy conformers allows for more accurate interpretation of SAR data. Changes in biological activity upon structural modification can be more confidently attributed to specific steric or electronic effects.

  • Intellectual Property: The discovery and characterization of novel, conformationally constrained scaffolds can lead to the generation of valuable intellectual property.

Conclusion

The conformational analysis of this compound is a multi-faceted challenge that requires a combination of theoretical knowledge, advanced experimental techniques, and robust computational modeling. The puckered nature of the cyclobutane ring, influenced by the gem-difluoro substitution, and the orientational preference of the ethyl carboxylate group create a dynamic equilibrium of low-energy conformers. By employing methodologies such as variable-temperature NMR and DFT calculations, researchers can elucidate this conformational landscape. The insights gained from such studies are not merely of academic interest; they are crucial for making informed decisions in the design and optimization of new drug candidates, ultimately accelerating the journey from a promising molecule to an effective therapeutic.

References

Ethyl 3,3-difluorocyclobutanecarboxylate stability and storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of Ethyl 3,3-difluorocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry, imparting unique properties that can enhance the efficacy, metabolic stability, and overall profile of therapeutic candidates. Among these motifs, the gem-difluorocyclobutane moiety has emerged as a valuable bioisostere, offering a blend of conformational rigidity and altered electronics.[1] this compound (CAS 681128-38-1) is a key building block for accessing this functionality.[2] As with any reactive intermediate, a thorough understanding of its stability, potential degradation pathways, and optimal storage conditions is paramount to ensure its integrity from procurement to synthesis. This guide provides a comprehensive technical overview of the stability and handling of this compound, grounded in established chemical principles and field-proven practices.

Chemical Stability Profile

This compound is an organic compound featuring an ethyl ester functional group and a highly strained, fluorinated cyclobutane ring.[3] Its stability is primarily dictated by the reactivity of these two features. While the gem-difluoro group generally enhances the stability of the cyclobutane ring, the ester linkage presents a primary susceptibility to degradation, particularly through hydrolysis.[4][5] The high ring strain of the cyclobutane core also makes it susceptible to thermal decomposition under elevated temperatures, a common characteristic of small ring systems.[6][7]

The introduction of fluorine atoms can significantly alter the chemical properties of organic molecules.[8] In this case, the two electron-withdrawing fluorine atoms on the C3 position can influence the reactivity of the ester group through inductive effects, potentially impacting the rate of hydrolysis compared to its non-fluorinated analogue.

Potential Degradation Pathways

Understanding the potential routes of degradation is critical for developing appropriate storage and handling protocols and for designing robust synthetic procedures. For this compound, the primary degradation pathways are hydrolysis and thermal decomposition.

Hydrolysis: Acid and Base Catalyzed

Hydrolysis, or the splitting of a chemical bond by the addition of water, is the most significant degradation pathway for esters.[5] This reaction can be catalyzed by the presence of either acid or base.

  • Acid-Catalyzed Hydrolysis : In the presence of a dilute acid (e.g., HCl, H₂SO₄) and water, the ester undergoes hydrolysis to yield 3,3-difluorocyclobutanecarboxylic acid and ethanol.[9] This reaction is reversible, and to drive it to completion, an excess of water is typically required.[4][5] The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification) : The hydrolysis of esters using a base, such as sodium hydroxide (NaOH), is the more common laboratory method.[4] This reaction is irreversible and results in the formation of the sodium salt of the carboxylic acid (sodium 3,3-difluorocyclobutanecarboxylate) and ethanol.[10] The reaction proceeds via nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon. The irreversibility of this reaction makes it a more significant risk for unwanted degradation during storage if exposed to basic contaminants.

G cluster_main Hydrolysis of this compound start This compound acid_cond Acidic Conditions (H₂O, H⁺) start->acid_cond base_cond Basic Conditions (H₂O, OH⁻) start->base_cond acid_prod 3,3-Difluorocyclobutanecarboxylic Acid + Ethanol acid_cond->acid_prod Hydrolysis reversible Reversible acid_cond->reversible base_prod Sodium 3,3-Difluorocyclobutanecarboxylate + Ethanol base_cond->base_prod Saponification irreversible Irreversible base_cond->irreversible acid_prod->acid_cond Esterification

Caption: Primary degradation pathways via hydrolysis.

Thermal Decomposition

Cyclobutane and its derivatives are known to undergo thermal decomposition, typically through a stepwise process involving the cleavage of the ring to form a diradical intermediate, which then fragments into smaller unsaturated molecules.[6][11] The thermolysis of cyclobutane itself yields two molecules of ethylene.[12] While the presence of substituents, including gem-difluoro groups, will influence the specific decomposition products and the temperature at which this occurs, exposure to high heat should be considered a potential risk for degradation. This pathway is generally less of a concern under standard storage conditions but can become relevant during certain manufacturing processes or if the compound is stored improperly near heat sources.

Recommended Storage and Handling

Proper storage and handling are essential to maintain the purity and integrity of this compound. The following guidelines are synthesized from safety data sheets and general best practices for handling fluorinated intermediates.[8][13]

Storage Conditions

To minimize degradation from hydrolysis and other potential reactions, the following storage conditions are recommended.

ParameterRecommendationRationale
Temperature Room Temperature (20-25°C) or Refrigerated (2-8°C)[3][13]Prevents potential thermal degradation and slows kinetic rates of hydrolysis.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).The compound may be moisture-sensitive; an inert atmosphere displaces moisture and oxygen.
Container Tightly sealed, original container.Prevents ingress of atmospheric moisture and contaminants.
Light Protect from light.[13]Minimizes the risk of photolytic degradation pathways.
Ventilation Store in a well-ventilated area.[8]Ensures safe dispersal of any potential vapors.
Compatibility Keep away from strong acids, strong bases, and strong oxidizing agents.[8][13]Avoids catalytic hydrolysis and potentially vigorous oxidative reactions.
Handling Procedures

Due to the chemical nature of fluorinated compounds, appropriate personal protective equipment (PPE) and handling protocols are mandatory.[8]

  • Engineering Controls : Handle within a chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical splash goggles. A face shield may be necessary if there is a significant splash risk.[8]

    • Hand Protection : Use chemically resistant gloves (consult manufacturer compatibility charts). Double-gloving is recommended for handling neat material.[8]

    • Body Protection : A flame-resistant lab coat is required. A chemical-resistant apron may be necessary for larger quantities.[8]

  • General Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[14]

Methodology for Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps establish degradation pathways and validate the stability-indicating power of analytical methods.[15][16] A typical forced degradation study for this compound would involve subjecting the compound to a range of harsh conditions.

Experimental Protocol

Objective: To identify the primary degradation products of this compound under hydrolytic, oxidative, and thermal stress.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector[17]

  • C18 HPLC column

  • pH meter, heating block/oven, photostability chamber

Procedure:

  • Prepare Stock Solution : Accurately weigh and dissolve this compound in methanol to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis : Mix an aliquot of the stock solution with 1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours). Cool, neutralize with NaOH, and dilute to the final concentration with mobile phase.

  • Base Hydrolysis : Mix an aliquot of the stock solution with 1 M NaOH. Keep at room temperature for a specified time (e.g., 30 min, 1, 2 hours), as base hydrolysis is typically faster.[4] Neutralize with HCl and dilute to the final concentration.

  • Oxidative Degradation : Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a specified time (e.g., 24 hours), protected from light. Dilute to the final concentration.

  • Thermal Degradation : Store an aliquot of the stock solution (and a sample of the solid material) in an oven at an elevated temperature (e.g., 80-100°C) for a set period (e.g., 24-48 hours).

  • Control Samples : Prepare a control sample by diluting the stock solution to the final concentration without any stress agent and keep it at room temperature.

  • Analysis : Analyze all stressed samples and the control sample by a validated stability-indicating HPLC method.[] Compare the chromatograms to identify degradation products (new peaks) and quantify the loss of the parent compound.

Caption: Workflow for a forced degradation study.

Conclusion

This compound is a valuable synthetic intermediate whose stability is governed by its ester functionality and strained cyclobutane ring. The primary degradation pathway under typical laboratory and storage conditions is hydrolysis, which can be catalyzed by both acids and bases. While thermally stable at ambient temperatures, decomposition can occur upon significant heating. By adhering to the recommended storage and handling protocols—namely, storing the compound in a cool, dry, inert, and dark environment away from chemical incompatibilities—researchers can ensure its integrity. Implementing forced degradation studies is a crucial step in understanding the compound's liabilities, which is essential for its effective use in multi-step syntheses and drug development programs.

References

The Difluorocyclobutane Motif: A Technical Guide to Its Discovery, Synthesis, and Application in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the array of fluorinated motifs, the difluorocyclobutane ring has emerged as a uniquely valuable bioisostere. Its rigid, three-dimensional structure, combined with the profound electronic effects of geminal or vicinal fluorine substitution, provides a sophisticated method for influencing molecular conformation, lipophilicity, metabolic stability, and target engagement. This technical guide provides an in-depth exploration of the difluorocyclobutane core, tracing its history from early synthetic endeavors to the development of state-of-the-art catalytic methodologies. We will dissect the primary synthetic strategies, explain the causal logic behind experimental choices, and present detailed protocols. Furthermore, we will analyze the distinct physicochemical properties conferred by this motif and showcase its successful application in contemporary drug discovery programs, offering researchers and drug development professionals a comprehensive resource to leverage this potent structural unit.

Introduction: The Rise of a Privileged Bioisostere

The cyclobutane ring, a strained four-membered carbocycle, has long intrigued chemists due to its unique puckered structure and stereochemical rigidity.[1] Its application in drug design allows for the precise spatial orientation of substituents, the replacement of larger or more flexible systems, and the exploration of novel chemical space.[1] The introduction of fluorine atoms onto this scaffold exponentially increases its utility. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can dramatically alter a molecule's properties, including:

  • Metabolic Stability: Blocking sites of oxidative metabolism.[2]

  • Lipophilicity and Solubility: Modulating LogP and aqueous solubility in complex ways depending on the substitution pattern.[3]

  • Acidity/Basicity (pKa): Influencing the pKa of nearby functional groups through powerful inductive effects.[3]

  • Conformational Control: Dictating molecular conformation through stereoelectronic effects, such as the gauche effect in vicinal difluorides.[4]

  • Binding Affinity: Potentially improving potency through non-covalent interactions with biological targets.[2]

The difluorocyclobutane motif, particularly the gem-difluoro arrangement, is an increasingly sought-after bioisostere for carbonyl groups, gem-dimethyl groups, and other functionalities.[5][6] This guide delves into the historical development and modern synthesis of these crucial building blocks.

Historical Perspective and the Evolution of Synthetic Strategy

The history of difluorocyclobutanes is not marked by a single discovery but by the convergence of two major fields: the chemistry of strained ring systems, pioneered by figures like John D. Roberts through his extensive work on cyclobutane synthesis and reactivity, and the broader evolution of organofluorine chemistry.[2][5][7] Early methods were often harsh and limited in scope. The modern synthetic arsenal, however, is sophisticated and versatile, primarily built upon two foundational pillars: the construction of the ring via cycloaddition and the direct fluorination of a pre-formed cyclobutane core.

Pillar 1: [2+2] Cycloaddition Reactions

The formation of a four-membered ring from two alkene precursors is a fundamental approach. Historically, photochemical [2+2] cycloadditions, first reported in the early 20th century, laid the groundwork for this strategy.[8] The application to fluorinated alkenes provided a direct, albeit sometimes challenging, route to the difluorocyclobutane core.

  • Mechanism & Rationale: Thermally or photochemically induced [2+2] cycloadditions of fluoroalkenes, such as 1,1-difluoroethene, with other alkenes can form the cyclobutane ring in a single step. The choice between thermal and photochemical conditions depends on the electronic nature of the alkene partners and the desired regioselectivity. Photochemical methods often proceed through a triplet diradical intermediate, influencing the stereochemical outcome.[8] The primary advantage of this approach is its atom economy and directness in constructing the core skeleton.

F CCH-R₁ |     | H₂CCH-R₂

>]; }

edge [fontname="Arial", color="#4285F4"]; R1 -> P1 [label="hν or Δ", fontcolor="#EA4335"]; R2 -> P1; } caption: "Conceptual workflow of [2+2] cycloaddition."

Pillar 2: Fluorination of Pre-Formed Cyclobutane Cores

This strategy involves synthesizing a functionalized cyclobutane and subsequently introducing the fluorine atoms. This has become the most versatile and widely used approach, evolving from harsh, classical methods to milder, more selective modern techniques.

One of the earliest examples of creating a fluorinated cyclobutane derivative was reported by DuPont chemists in 1960. They utilized sulfur tetrafluoride (SF₄) to convert cyclobutane carboxylic acids into trifluoromethyl-cyclobutanes.[9]

  • Mechanism & Rationale: SF₄ is a powerful but aggressive deoxofluorinating agent that converts carboxylic acids and ketones into trifluoromethyl and difluoromethylene groups, respectively. The reaction proceeds through the formation of highly reactive intermediates and liberates HF, requiring specialized equipment. While effective, its lack of selectivity and harsh conditions limit its use in complex molecule synthesis.[9]

The most significant advancement in this area has been the development of milder deoxofluorinating agents for the conversion of cyclobutanones to gem-difluorocyclobutanes. Reagents like diethylaminosulfur trifluoride (DAST) and its less hazardous analogues (e.g., MorphDAST) have become indispensable tools.[10][11]

  • Mechanism & Rationale: Deoxyfluorination of a ketone like cyclobutanone with DAST involves the initial formation of a fluorosulfite intermediate, followed by an SN2-type displacement by fluoride to yield the gem-difluoride. The choice of DAST or its derivatives is driven by improved safety profiles and milder reaction conditions compared to SF₄, allowing for greater functional group tolerance on the cyclobutane ring. This makes it a go-to method for late-stage fluorination in drug discovery programs.[10][11]

G node_sf4 {Early Method | {Reagent: SF₄ | Conditions: Harsh, High Temp.} | Outcome: Limited Scope} node_product gem-Difluorocyclobutane node_sf4->node_product node_dast {Modern Method | {Reagent: DAST / MorphDAST | Conditions: Mild, Controlled} | Outcome: High Functional Group Tolerance} node_dast->node_product node_ketone Cyclobutanone Precursor node_ketone->node_sf4 Aggressive node_ketone->node_dast Selective

For the synthesis of vicinal difluorocyclobutanes, the electrophilic fluorination of cyclobutenes is a viable, though historically less common, strategy. Modern electrophilic fluorinating agents, such as Selectfluor (F-TEDA-BF₄), provide a source of "F⁺" that can add across a double bond.[12]

  • Mechanism & Rationale: The reaction of a cyclobutene with an electrophilic fluorine source can proceed through a fluoronium ion intermediate. Subsequent attack by a fluoride ion (or another nucleophile) leads to the 1,2-difunctionalized cyclobutane. The stereochemical outcome (syn vs. anti addition) is highly dependent on the reagent and substrate. This method is crucial for accessing the vicinal substitution pattern, which imparts distinct conformational properties compared to the geminal analogue.[12][13]

State-of-the-Art Synthetic Protocols

While classical methods established the foundation, modern synthetic chemistry has provided highly efficient and selective routes to functionalized difluorocyclobutanes.

Synthesis of 1,1-Disubstituted-3,3-difluorocyclobutanes

A significant challenge in the field was the functionalization of the commercially available 3,3-difluorocyclobutanone. Standard organometallic reagents like Grignards or organolithiums often fail due to the high propensity for HF elimination.[14][15] A breakthrough was achieved using organolanthanum reagents.[3][16][17]

  • Causality of Experimental Choice: Organolanthanum reagents (e.g., LaCl₃·2LiCl with R-MgX) are less basic than their Grignard counterparts. This controlled basicity is crucial to favor nucleophilic addition to the carbonyl group over α-proton abstraction, which initiates the undesired elimination cascade. This choice directly addresses the primary failure mode of previous attempts.[16]

Experimental Protocol: Organolanthanum-Mediated Addition to 3,3-Difluorocyclobutanone

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), anhydrous LaCl₃·2LiCl (1.2 equivalents) is suspended in dry THF. The appropriate Grignard reagent (1.2 equivalents) is added dropwise at 0 °C, and the mixture is stirred for 1 hour to form the organolanthanum species.

  • Nucleophilic Addition: The reaction mixture is cooled to -78 °C. A solution of 3,3-difluorocyclobutanone (1.0 equivalent) in dry THF is added slowly.

  • Reaction Monitoring & Quench: The reaction is stirred at -78 °C for 2-4 hours and monitored by TLC or LC-MS for the consumption of the ketone.

  • Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature.

  • Extraction & Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired 1-substituted-3,3-difluorocyclobutanol.

Synthesis of Vicinal Difluorocyclobutanes

The stereoselective synthesis of 1,2-difluorocyclobutanes remains a challenge. A common approach involves the difluorination of a cyclobutene precursor.

Experimental Protocol: Electrophilic Fluorination of a Cyclobutene

  • Reaction Setup: A solution of the cyclobutene derivative (1.0 equivalent) is prepared in a suitable solvent such as acetonitrile or DCM in a flask protected from moisture.

  • Reagent Addition: An electrophilic fluorinating agent, such as Selectfluor (2.2 equivalents), is added portion-wise at room temperature. If a source of nucleophilic fluoride is required, a reagent like Et₃N·3HF can be included.

  • Reaction Monitoring: The reaction is stirred at room temperature or with gentle heating and monitored by ¹⁹F NMR or GC-MS.

  • Workup: The reaction is quenched with water and the product is extracted into an organic solvent.

  • Purification: The organic layer is dried and concentrated. The resulting diastereomeric mixture of cis- and trans-1,2-difluorocyclobutanes is purified and separated by column chromatography or preparative GC.

Physicochemical Properties and Conformational Analysis

The introduction of two fluorine atoms onto the cyclobutane ring has profound and predictable effects on its physicochemical properties, which are critical for rational drug design.

Impact on Acidity and Lipophilicity

The powerful electron-withdrawing nature of the CF₂ group significantly impacts the pKa of adjacent functional groups. For example, replacing a CH₂ group with a CF₂ group in a series of functionalized cycloalkanes consistently lowers the pKa of nearby amines and increases the acidity of carboxylic acids.[3]

The effect on lipophilicity (LogP) is more complex. While fluorination often increases lipophilicity, the rigid and polarized nature of the difluorocyclobutane ring can lead to counterintuitive effects, particularly in cis-1,2-disubstituted systems, where a facially polarized molecule can exhibit lower lipophilicity than expected.

Table 1: Comparative Physicochemical Properties

Compound/MoietypKa (of corresponding amine)LogP (comparative)Rationale for Change
Cyclobutylamine~10.7BaselineStandard aliphatic amine.
3,3-Difluorocyclobutylamine~8.7HigherStrong inductive electron withdrawal by two fluorine atoms destabilizes the protonated form, making the amine less basic.[3][14]
tert-Butylamine~10.7BaselineCommon aliphatic amine.
1-(Trifluoromethyl)cyclobutylamine~5.3Significantly HigherThe CF₃ group is a powerful electron-withdrawing group, drastically reducing basicity.[16]
Conformational Preferences

The cyclobutane ring exists in a puckered conformation to relieve ring strain. The substitution pattern of the fluorine atoms further influences this conformation.

  • gem-Difluorocyclobutanes: In 3,3-difluorocyclobutane derivatives, the fluorine atoms do not significantly alter the puckering angle compared to non-fluorinated analogues but create a strong local dipole.[14]

  • vicinal-Difluorocyclobutanes: In 1,2-difluorocyclobutanes, the gauche effect between the two C-F bonds becomes a dominant conformational factor. The molecule will preferentially adopt a puckered conformation where the F-C-C-F dihedral angle is approximately 60°, influencing the spatial orientation of other substituents on the ring.[4] This conformational locking is a key feature exploited in drug design.

Applications in Drug Discovery: A Validated Bioisostere

The unique properties of the difluorocyclobutane motif have led to its incorporation into numerous clinical and preclinical drug candidates. It serves as a stable, three-dimensional bioisostere that can enhance metabolic stability, fine-tune potency, and improve pharmacokinetic profiles.

G cluster_from Common Unstable/Problematic Motifs cluster_to Resulting Improvements node_ketone Ketone (C=O) node_dfcb Difluorocyclobutane (C(CF₂)) node_ketone->node_dfcb Bioisosteric Replacement node_gem gem-Dimethyl (C(CH₃)₂) node_gem->node_dfcb Bioisosteric Replacement node_stability Increased Metabolic Stability node_dfcb->node_stability node_conf Conformational Rigidity node_dfcb->node_conf node_pk Modulated pKa / Lipophilicity node_dfcb->node_pk

One notable example is in the development of β-secretase (BACE1) inhibitors for Alzheimer's disease. The incorporation of a spirocyclic-1,1-disubstituted gem-difluorocyclobutane was crucial for stabilizing the bioactive conformation and lowering the pKa of a nearby amidine group, which in turn mitigated hERG inhibition and P-glycoprotein efflux—two common hurdles in drug development.[6]

Conclusion and Future Outlook

The difluorocyclobutane moiety has journeyed from a synthetic curiosity to a validated and highly valuable tool in the arsenal of the medicinal chemist. Its history mirrors the broader advancements in organofluorine chemistry, moving from challenging syntheses to scalable and versatile protocols. The ability of this small, rigid scaffold to exert profound control over a molecule's conformation and electronic properties ensures its continued relevance. Future research will likely focus on developing even more efficient and stereoselective methods for accessing vicinally substituted and more complex polyfluorinated cyclobutanes, further expanding the chemical space available to drug discovery professionals.

References

Methodological & Application

Ethyl 3,3-Difluorocyclobutanecarboxylate: A Versatile Fluorinated Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 25-30% of all pharmaceuticals containing at least one fluorine atom.[1] The unique physicochemical properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[2][3][4] Among the diverse array of fluorinated motifs, the gem-difluoromethylene (CF₂) group has emerged as a particularly valuable bioisostere, capable of profoundly influencing a molecule's properties to enhance its drug-like characteristics.[5] This guide focuses on a key exemplar of this class: ethyl 3,3-difluorocyclobutanecarboxylate, a versatile building block that offers a unique combination of conformational rigidity and advantageous electronic properties for the design of novel therapeutics.

The 3,3-difluorocyclobutane moiety provides a sp³-rich scaffold that allows for the exploration of three-dimensional chemical space, a concept often referred to as "escaping flatland" in drug design.[6] This is a departure from the predominantly flat, aromatic structures that have historically dominated medicinal chemistry. The conformational constraint of the cyclobutane ring, further influenced by the gem-difluoro substitution, can help to lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for its biological target.[3]

Physicochemical Properties and Bioisosteric Considerations

The strategic replacement of a methylene (CH₂) or carbonyl (C=O) group with a difluoromethylene (CF₂) group can lead to significant improvements in a drug candidate's profile. This concept, known as bioisosterism, is a powerful tool for lead optimization.[3][4][5]

Key Advantages of the gem-Difluoro Group:
  • Metabolic Stability: The exceptional strength of the C-F bond renders the difluoromethylene group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[7] This often translates to an improved pharmacokinetic profile and a longer in vivo half-life for the drug candidate.[1][8]

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of adjacent functional groups, such as carboxylic acids or amines.[3][4][8][9] This modulation of basicity or acidity can be crucial for optimizing interactions with the target protein or improving pharmacokinetic properties like solubility and permeability.

  • Lipophilicity Tuning: While fluorination often increases lipophilicity, the effect of a gem-difluoro group can be context-dependent.[5][8] The interplay between the CF₂ group and neighboring polar functionalities can sometimes lead to a decrease in lipophilicity, offering a nuanced tool for optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) properties.[1][5][8]

  • Conformational Control: The introduction of the CF₂ group alters the conformational preferences of the cyclobutane ring, which can be leveraged to pre-organize the molecule for optimal binding to its target.[3]

  • Hydrogen Bond Acceptor: The C-F bond can act as a weak hydrogen bond acceptor, potentially introducing new and favorable interactions with the biological target.[5]

Comparative Physicochemical Data

The impact of the gem-difluoro group on key physicochemical properties is summarized in the table below, comparing the 3,3-difluorocyclobutane motif with its non-fluorinated analog.

PropertyCyclobutanecarboxylic Acid3,3-Difluorocyclobutanecarboxylic AcidImpact of gem-DifluorinationReference(s)
pKa ~4.8~3.9Significant increase in acidity[3][4][9]
Calculated logP (cLogP) ~0.7~0.9Moderate increase in lipophilicityAuthor's calculation
Metabolic Stability Susceptible to oxidationGenerally enhanced stabilityImproved resistance to metabolism[7][8]

Synthesis of this compound

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for researchers who may need to prepare it on a larger scale or synthesize derivatives. A common approach involves the [2+2] cycloaddition of a suitable difluoroalkene with an appropriate ketene acetal, followed by further transformations. Another established route involves the reaction of diethyl malonate with a 1,2-dihalo-1,1-difluoroethane followed by cyclization, decarboxylation, and esterification.

Below is a generalized synthetic workflow for the preparation of this compound.

cluster_0 Synthetic Workflow Diethyl Malonate Diethyl Malonate Cyclization Cyclization Diethyl Malonate->Cyclization 1. Deprotonation Base Base Difluoro-dihaloethane Difluoro-dihaloethane Difluoro-dihaloethane->Cyclization 2. Alkylation Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Cyclization->Hydrolysis & Decarboxylation Intermediate Esterification Esterification Hydrolysis & Decarboxylation->Esterification Carboxylic Acid Product Ethyl 3,3-Difluorocyclo- butane-carboxylate Esterification->Product

Caption: Generalized synthetic workflow for this compound.

Application Notes and Protocols

This compound is a versatile intermediate that can be readily transformed into a variety of key functional groups, including the corresponding carboxylic acid, amides, and alcohol. These derivatives serve as valuable building blocks for the synthesis of more complex molecules.

Protocol 1: Hydrolysis to 3,3-Difluorocyclobutanecarboxylic Acid

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation that provides a key intermediate for amide coupling and other reactions.

Reaction Scheme:

Ester Ethyl 3,3-Difluorocyclo- butane-carboxylate Acid 3,3-Difluorocyclo- butane-carboxylic Acid Ester->Acid NaOH, MeOH/H₂O Room Temp, 15 h

Caption: Hydrolysis of this compound.

Step-by-Step Protocol: [1]

  • Reagent Preparation: In a suitable reaction vessel, dissolve sodium hydroxide (1.1 eq.) in a 1:1 mixture of methanol and water.

  • Reaction Initiation: To the sodium hydroxide solution, add this compound (1.0 eq.) at room temperature.

  • Reaction Monitoring: Stir the resulting mixture at room temperature for 15 hours. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Reduce the volume of the reaction mixture by half using a rotary evaporator.

    • Acidify the remaining solution to pH 1 with concentrated hydrochloric acid.

    • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic extracts and evaporate the solvent in vacuo to yield the product.

  • Characterization: The product, 3,3-difluorocyclobutanecarboxylic acid, is typically a white solid.[1]

    • ¹H NMR (500 MHz, CDCl₃): δ = 12.11 (br s, 1H), 3.06-2.96 (m, 1H), 2.94-2.79 (m, 4H).[1]

    • ¹³C NMR (125 MHz, CDCl₃): δ = 179.6, 118.0 (dd, J = 284, 271 Hz), 38.1 (t, J = 24.8 Hz), 26.0 (dd, J = 14.0, 5.7 Hz).[1]

    • ¹⁹F NMR (376 MHz, CDCl₃): δ = -84.5 (d, J = 194 Hz), -97.8 (d, J = 194 Hz).[1]

Protocol 2: Amide Coupling with an Aniline Derivative

The formation of an amide bond is one of the most common reactions in drug discovery.[2] 3,3-Difluorocyclobutanecarboxylic acid can be coupled with a variety of amines to generate a library of amides for structure-activity relationship (SAR) studies.

Reaction Scheme:

Acid 3,3-Difluorocyclo- butane-carboxylic Acid Amide N-Aryl-3,3-difluoro- cyclobutane-carboxamide Acid->Amide Amine Aniline Derivative Amine->Amide EDC, HOBt, DIPEA CH₃CN, 23 °C, 14 h

Caption: Amide coupling of 3,3-difluorocyclobutanecarboxylic acid.

Step-by-Step Protocol (General): [10][11]

  • Reactant Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-difluorocyclobutanecarboxylic acid (1.0 eq.), the desired aniline derivative (1.1 eq.), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.), and 1-hydroxybenzotriazole (HOBt, 0.1 eq.) in an anhydrous aprotic solvent such as acetonitrile or dichloromethane.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq.) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.

Protocol 3: Reduction to (3,3-Difluorocyclobutyl)methanol

Reduction of the ester to the corresponding primary alcohol provides another key functional group for further derivatization, such as ether formation or oxidation to the aldehyde.

Reaction Scheme:

Ester Ethyl 3,3-Difluoro- cyclobutane-carboxylate Alcohol (3,3-Difluorocyclobutyl)- methanol Ester->Alcohol 1. LiAlH₄, THF 2. H₂O quench

Caption: Reduction of this compound.

Step-by-Step Protocol (General): [12][13][14]

  • Reaction Setup: In a dry, three-necked flask equipped with a dropping funnel and under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Addition of Ester: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quenching (Fieser workup):

    • Cool the reaction mixture back to 0 °C.

    • Carefully and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

    • Stir the mixture vigorously until a granular white precipitate forms.

  • Work-up and Purification:

    • Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude alcohol by distillation or flash column chromatography.

Case Study: Application in the Synthesis of GLP-1 Receptor Agonists

The 3,3-difluorocyclobutyl motif has been successfully incorporated into the design of novel, potent, and orally bioavailable small-molecule glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes and obesity.[15][16] In a recent study, researchers replaced a piperidine ring in the known GLP-1 receptor agonist danuglipron with a difluorocyclobutyl moiety.[16] This modification was aimed at reducing the potential for off-target effects, specifically inhibition of the hERG potassium channel, which can lead to cardiac toxicity.[16]

The resulting difluorocyclobutyl derivatives demonstrated potent GLP-1 receptor agonism, with one of the lead compounds exhibiting an EC₅₀ of 0.048 nM.[16] Furthermore, this compound showed improved selectivity and favorable absorption properties compared to the parent compound.[16] This case study highlights the utility of the 3,3-difluorocyclobutyl building block in addressing specific challenges in drug design, such as mitigating off-target activity while maintaining or improving on-target potency.

Conclusion

This compound is a valuable and versatile building block in the medicinal chemist's toolbox. Its unique combination of a conformationally restricted, sp³-rich scaffold and the advantageous physicochemical properties imparted by the gem-difluoro group makes it an attractive starting material for the synthesis of novel drug candidates. The ability of the difluoromethylene group to serve as a bioisostere for other common functionalities, while enhancing metabolic stability and modulating pKa and lipophilicity, provides a powerful strategy for lead optimization. The protocols and application examples provided in this guide are intended to serve as a practical resource for researchers seeking to leverage the potential of this and other fluorinated building blocks in their drug discovery programs.

References

Application Note: Ethyl 3,3-Difluorocyclobutanecarboxylate as a Versatile Precursor for the Synthesis of Novel PET Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, radiochemistry, and molecular imaging.

Executive Summary: The Strategic Value of the 3,3-Difluorocyclobutane Moiety in PET Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides non-invasive, quantitative insights into biological processes in vivo.[1][2] The development of novel PET radiotracers, particularly those labeled with fluorine-18 (¹⁸F), is critical for advancing our understanding and diagnosis of disease.[2][3][4] Fluorine-18 is the radionuclide of choice for most clinical and preclinical applications due to its near-ideal half-life (109.8 min), low positron energy, and high positron emission abundance (97%), which together enable high-resolution imaging and regional distribution to facilities without an on-site cyclotron.[5][6][7][8]

The incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery to modulate metabolic stability, membrane permeability, and target binding affinity.[9][10][11] The 3,3-difluorocyclobutane group, in particular, has emerged as a valuable structural motif. It can serve as a polar, non-coplanar bioisostere for gem-dimethyl, isopropyl, or carbonyl groups, offering unique conformational constraints and electronic properties without introducing significant steric bulk.

This application note provides a comprehensive technical guide for leveraging ethyl 3,3-difluorocyclobutanecarboxylate, a commercially available building block, for the multi-step synthesis of precursors amenable to ¹⁸F-radiolabeling.[12][13] We will detail robust synthetic transformations, explain the causality behind procedural choices, and provide step-by-step protocols for key reactions, culminating in a general procedure for nucleophilic radiofluorination.

Strategic Overview: From Starting Material to Radiolabeling Precursor

The overarching strategy involves a series of functional group interconversions to transform the stable ethyl ester of this compound into a molecule equipped with a suitable leaving group for the final, time-sensitive radiolabeling step. The core difluorocyclobutane scaffold remains intact throughout the synthesis, serving as the stable structural anchor for the future PET ligand.

The logical workflow is designed to first modify the carboxylate group to enable coupling with other molecular fragments or to convert it into a functional handle, such as a primary alcohol. This alcohol is then activated by installing a sulfonate ester leaving group, yielding the final precursor ready for nucleophilic substitution with [¹⁸F]fluoride.

G A Ethyl 3,3-Difluorocyclo- butanecarboxylate (Starting Material) B Functional Group Interconversion (Hydrolysis / Amidation / Reduction) A->B C Key Synthetic Intermediate (Acid / Amide / Alcohol) B->C D Installation of Leaving Group (e.g., Tosylation) C->D E Radiolabeling Precursor (e.g., Tosylate) D->E F Nucleophilic Radiofluorination with [¹⁸F]Fluoride E->F G Final [¹⁸F]PET Ligand F->G

Caption: General synthetic workflow from the starting material to the final PET ligand.

Core Synthetic Transformations and Protocols

This section details the key chemical transformations required to convert the initial ester into a versatile radiolabeling precursor. Each protocol is designed to be robust and scalable.

Step 1: Modification of the Ester Group

The ethyl ester is the entry point for derivatization. Its conversion to a carboxylic acid, amide, or alcohol opens pathways for building molecular complexity.

  • Rationale: Hydrolysis of the ester to the corresponding carboxylic acid provides a versatile handle for subsequent amide bond formation (via coupling reagents like EDCI/HOBt) or other standard carboxylic acid chemistry. Saponification with lithium hydroxide is a standard, high-yielding procedure that proceeds under mild conditions.

  • Detailed Step-by-Step Protocol:

    • Dissolve this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.

    • Stir the reaction mixture vigorously at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1M HCl.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the carboxylic acid as a solid or oil.

  • Rationale: Direct conversion of the ester to an amide is an atom-economical approach that avoids the isolation of the carboxylic acid intermediate. While unactivated esters can be recalcitrant, several modern methods enable this transformation effectively under solvent-free or catalyzed conditions.[14][15][16][17] This is particularly useful when the desired PET ligand contains a core amide bond.

  • Detailed Step-by-Step Protocol (Based on FeCl₃ Catalysis): [15][17]

    • To an oven-dried pressure tube equipped with a magnetic stir bar, add this compound (1.1 eq) and the desired amine (1.0 eq).

    • Add anhydrous iron(III) chloride (FeCl₃, 0.15 eq) under an inert atmosphere (e.g., N₂ or Ar).

    • Seal the tube and heat the mixture to 80°C with stirring. If the mixture solidifies, a minimal amount of an appropriate solvent like acetonitrile can be added.

    • Monitor the reaction by TLC. Upon completion (typically 2-12 hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Step 2: Reduction to (3,3-Difluorocyclobutyl)methanol
  • Rationale: The reduction of the ester functional group to a primary alcohol is a pivotal step. This alcohol serves as the attachment point for the leaving group necessary for the subsequent [¹⁸F]fluorination reaction. Lithium aluminum hydride (LiAlH₄) is a powerful and efficient reagent for this transformation.

  • Detailed Step-by-Step Protocol:

    • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise via a syringe or dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting ester.

    • Carefully quench the reaction by cooling to 0°C and slowly adding water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite®, washing thoroughly with ethyl acetate.

    • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield (3,3-difluorocyclobutyl)methanol, which is often pure enough for the next step.

Transformation Typical Reagents Typical Yield Key Considerations
Saponification LiOH, THF/H₂O>95%Standard aqueous workup required.
Direct Amidation Amine, FeCl₃ (cat.)60-90%Solvent-free; requires inert atmosphere.[15][17]
Reduction LiAlH₄, Anhydrous THF>90%Requires strictly anhydrous conditions and careful quenching.
Table 1: Summary of key synthetic transformations and conditions.
Step 3: Installation of a Sulfonate Leaving Group
  • Rationale: For an efficient nucleophilic substitution with [¹⁸F]fluoride, the primary alcohol must be converted into a precursor bearing an excellent leaving group. Arylsulfonates, such as tosylates (OTs) and nosylates (ONs), are widely used for this purpose in PET chemistry due to their high reactivity and stability under storage.[18][19][20]

  • Detailed Step-by-Step Protocol (Tosylation):

    • Dissolve (3,3-difluorocyclobutyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.

    • Add triethylamine (1.5 eq) or pyridine (as solvent and base) and cool the solution to 0°C.

    • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the temperature remains low.

    • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring overnight or until completion is confirmed by TLC.

    • Quench the reaction with water and transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure tosylate precursor.

Application in ¹⁸F-Radiolabeling

The culmination of the synthetic effort is the introduction of the fluorine-18 radionuclide. This is typically achieved via a nucleophilic substitution reaction on the prepared precursor.

The Nucleophilic [¹⁸F]Fluorination Process

  • Scientific Principles: The synthesis of ¹⁸F-labeled PET tracers relies on performing a chemical reaction within a short timeframe (ideally 2-3 half-lives of ¹⁸F). The most common method is a no-carrier-added (NCA) nucleophilic substitution using [¹⁸F]fluoride produced in a cyclotron.[3][5] The reactivity of the fluoride ion is paramount and is dramatically enhanced by removing its hydration shell. This is accomplished by forming a complex with a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in the presence of a base like potassium carbonate, followed by azeotropic drying with acetonitrile.[5][21] The resulting "naked" [¹⁸F]KF/K₂₂₂ complex is a potent nucleophile capable of displacing leaving groups like tosylates.[18]

G cluster_0 Automated Radiosynthesis Module A 1. [¹⁸O]H₂O Target from Cyclotron containing aqueous [¹⁸F]F⁻ B 2. Trap [¹⁸F]F⁻ on Anion Exchange Cartridge A->B C 3. Elute with K₂CO₃ / K₂₂₂ in Acetonitrile/Water B->C D 4. Azeotropic Drying (Remove H₂O) C->D E 5. Add Precursor in Solvent (e.g., DMSO) D->E F 6. Heat Reaction Vessel (e.g., 90-120 °C) E->F G 7. HPLC Purification F->G H 8. Formulation (Sterile Saline) G->H

Caption: Workflow for a typical automated nucleophilic ¹⁸F-fluorination synthesis.

General Protocol for the Radiosynthesis of an ¹⁸F-Labeled Ligand
  • Note: This protocol must be performed in a shielded hot cell using an automated synthesis unit by trained personnel.

    • [¹⁸F]Fluoride Trapping: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through a quaternary methylammonium (QMA) or similar anion exchange cartridge to trap the [¹⁸F]F⁻.

    • Elution: The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (4-6 mg) and potassium carbonate (1-2 mg) in acetonitrile/water (e.g., 80:20 v/v).

    • Drying: The solvent is removed under a stream of nitrogen or argon with gentle heating (80-95 °C). Anhydrous acetonitrile is added and evaporated two more times to ensure the complex is anhydrous (azeotropic drying).

    • Labeling Reaction: The synthesized tosylate precursor (1-5 mg) dissolved in a high-boiling point polar aprotic solvent (e.g., DMSO or anhydrous acetonitrile, 0.5-1.0 mL) is added to the dried [¹⁸F]KF/K₂₂₂ complex.

    • Heating: The reaction vessel is sealed and heated to a specified temperature (typically 90-120 °C) for a set time (5-15 minutes).

    • Purification: After cooling, the reaction mixture is diluted with water/acetonitrile and injected onto a semi-preparative HPLC column to separate the ¹⁸F-labeled product from unreacted precursor and other impurities.

    • Formulation: The collected HPLC fraction containing the product is passed through a C18 Sep-Pak® cartridge. The cartridge is washed with sterile water to remove HPLC solvents, and the final product is eluted with ethanol and diluted with sterile saline for injection.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel PET imaging agents. Its stable difluorinated core provides a desirable structural motif for modern drug design. Through a logical and robust sequence of standard organic transformations—including hydrolysis, amidation, reduction, and tosylation—this building block can be efficiently converted into high-quality precursors for nucleophilic ¹⁸F-radiolabeling. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore new chemical space and create the next generation of PET tracers for preclinical and clinical research.

References

Application Note: Synthesis and Utility of N-Substituted 3,3-Difluorocyclobutane Carboxamides from Ethyl 3,3-Difluorocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 3,3-difluorocyclobutane motif is a highly valued scaffold in modern medicinal chemistry, prized for its ability to confer metabolic stability, conformational rigidity, and modulated physicochemical properties to drug candidates.[1] Ethyl 3,3-difluorocyclobutanecarboxylate serves as a versatile and robust starting material for accessing a diverse range of these valuable building blocks.[2] This guide provides a detailed exploration of the reaction between this key ester and various amines to form N-substituted 3,3-difluorocyclobutane carboxamides. We present mechanistic insights, strategic considerations for choosing reaction conditions, and three detailed, field-proven protocols for direct thermal amidation, Lewis acid-catalyzed amidation, and coupling agent-mediated synthesis.

Mechanistic Insights and Strategic Considerations

The conversion of this compound to its corresponding amide is a cornerstone transformation for derivatization. Understanding the underlying principles is critical for optimizing reaction outcomes.

The Principal Reaction: Nucleophilic Acyl Substitution

The reaction proceeds via a classical nucleophilic addition-elimination mechanism at the ester's carbonyl carbon.[3][4] The carbon atom of the carbonyl group is electrophilic due to the polarization of the C=O double bond and the inductive effect of the ester oxygen. This electrophilicity is further enhanced by the two electron-withdrawing fluorine atoms on the cyclobutane ring, which pull electron density away from the reaction center.

The mechanism unfolds in two key stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.[3]

  • Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair on the negatively charged oxygen reforms the C=O double bond, and the ethoxy group (-OEt) is expelled as the leaving group. A second molecule of the amine or another base in the mixture then deprotonates the nitrogen to yield the final, neutral amide product and a protonated base.

Caption: Mechanism of Nucleophilic Acyl Substitution on the Ester.

Inherent Stability of the Difluorocyclobutane Core

A significant advantage of this scaffold is its remarkable chemical stability. The carbon-fluorine bond is exceptionally strong, rendering the gem-difluoro group resistant to metabolic oxidation. Furthermore, the cyclobutane ring itself is stable under a wide range of acidic, basic, and nucleophilic conditions, allowing for selective functionalization of the ester group without degradation of the core structure.[1] This robustness is a critical feature that enables the development of diverse derivatives in multi-step drug discovery campaigns.

Selecting the Appropriate Amidation Strategy

No single amidation protocol is optimal for all substrates. The choice of method depends heavily on the amine's properties:

  • Nucleophilicity: Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) may require more forcing conditions or the use of coupling agents.

  • Steric Hindrance: Bulky amines (e.g., secondary amines or those with substitution near the nitrogen) react slower and benefit greatly from activated coupling methods.[5]

  • Basicity: The amine must be sufficiently basic to act as a nucleophile. Its hydrochloride salt is often used for stability, requiring the addition of a non-nucleophilic base to liberate the free amine before reaction.[6]

  • Value of Substrate: For precious or complex amines, high-efficiency coupling agent protocols are preferred to maximize yield and minimize side reactions, even if they are more costly.

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of N-substituted 3,3-difluorocyclobutane carboxamides, tailored for different classes of amines.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents 1. Assemble Reagents (Ester, Amine, Solvent, Catalyst/Base) Setup 2. Set up Inert Atmosphere (Nitrogen/Argon) Reagents->Setup Mixing 3. Combine Reagents (Control Temperature) Setup->Mixing Heating 4. Heat to Reaction Temp (Monitor by TLC/LC-MS) Mixing->Heating Quench 5. Quench Reaction & Aqueous Wash Heating->Quench Extract 6. Organic Extraction Quench->Extract Dry 7. Dry & Concentrate Extract->Dry Purify 8. Purify Product (Column Chromatography/Recrystallization) Dry->Purify Characterize 9. Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for amide synthesis.

Protocol A: Direct Thermal Amidation with Primary Amines

This method is effective for simple, non-volatile primary amines. It is straightforward and avoids additional reagents.

  • Applicability: Benzylamine, simple alkyl amines.

  • Principle: Direct reaction of the ester with an excess of the amine at elevated temperature, often without a solvent. The excess amine acts as both the nucleophile and the base.

Materials:

Reagent M.W. Amount Moles Equiv.
This compound 178.15 1.00 g 5.61 mmol 1.0

| Benzylamine | 107.15 | 1.81 g (1.83 mL) | 16.8 mmol | 3.0 |

Procedure:

  • To an oven-dried pressure tube equipped with a magnetic stir bar, add this compound (1.00 g, 5.61 mmol).

  • Add benzylamine (1.83 mL, 16.8 mmol).

  • Seal the tube tightly.

  • Place the tube in a preheated oil bath at 100-120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the crude mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove excess benzylamine, followed by saturated NaHCO₃ solution (15 mL), and finally brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.

Protocol B: Lewis Acid-Catalyzed Amidation

This protocol is advantageous for less reactive amines or when lower reaction temperatures are desired. Iron(III) chloride is an inexpensive and effective Lewis acid catalyst.[7]

  • Applicability: Electron-deficient anilines, moderately hindered primary amines.

  • Principle: The Lewis acid (FeCl₃) coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack.

Materials:

Reagent M.W. Amount Moles Equiv.
This compound 178.15 1.00 g 5.61 mmol 1.0
Aniline 93.13 0.57 g (0.56 mL) 6.17 mmol 1.1

| Iron(III) Chloride (FeCl₃), anhydrous | 162.20 | 136 mg | 0.84 mmol | 0.15 |

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂), add this compound (1.00 g, 5.61 mmol) and aniline (0.56 mL, 6.17 mmol).

  • Carefully add anhydrous FeCl₃ (136 mg, 0.84 mmol). The mixture may warm slightly.

  • Equip the flask with a reflux condenser and heat the mixture to 80 °C in an oil bath.

  • Stir for 4-12 hours, monitoring by TLC or LC-MS. If the mixture solidifies, a minimal amount of an inert solvent like acetonitrile can be added.[7]

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL).

  • Wash with saturated NaHCO₃ solution (20 mL) and brine (20 mL). The aqueous layer may contain iron salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the target N-phenyl-3,3-difluorocyclobutanecarboxamide.

Protocol C: Activated Amide Coupling using HATU

This is the most robust and generally applicable method, especially for challenging substrates like secondary or sterically hindered amines. HATU is a highly efficient coupling reagent.[5][6]

  • Applicability: Secondary amines, sterically hindered amines, valuable/complex amines.

  • Principle: The ester must first be hydrolyzed to the corresponding carboxylic acid. The carboxylic acid is then activated by HATU to form a highly reactive acyl-uronium species, which is readily attacked by the amine. A non-nucleophilic base is required.

Part 1: Hydrolysis of the Ester

  • Dissolve this compound (5.0 g, 28.1 mmol) in a mixture of THF (50 mL) and water (25 mL).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (2.36 g, 56.2 mmol).

  • Stir at room temperature for 4-6 hours until TLC/LC-MS indicates complete consumption of the ester.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield 3,3-difluorocyclobutanecarboxylic acid as a solid, which can be used without further purification.

Part 2: HATU Coupling Materials:

Reagent M.W. Amount Moles Equiv.
3,3-Difluorocyclobutanecarboxylic Acid 150.09 500 mg 3.33 mmol 1.0
Amine (e.g., Morpholine) 87.12 319 mg (0.32 mL) 3.66 mmol 1.1
HATU 380.23 1.52 g 3.99 mmol 1.2
DIPEA 129.24 1.29 g (1.74 mL) 9.99 mmol 3.0

| Anhydrous DMF | - | 15 mL | - | - |

Procedure:

  • In a dry flask under N₂, dissolve 3,3-difluorocyclobutanecarboxylic acid (500 mg, 3.33 mmol) in anhydrous DMF (15 mL).

  • Add HATU (1.52 g, 3.99 mmol) and DIPEA (1.74 mL, 9.99 mmol). Stir for 5 minutes.

  • Add the amine (e.g., morpholine, 0.32 mL, 3.66 mmol) dropwise at room temperature.

  • Stir the reaction for 2-8 hours at room temperature. Monitor completion by LC-MS.

  • Pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

  • Wash the organic layer with 5% LiCl aqueous solution (3 x 30 mL) to remove DMF.

  • Wash with saturated NaHCO₃ solution (30 mL) and brine (30 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to isolate the final amide product.

Data Summary and Scope

The choice of methodology significantly impacts the reaction's success, as summarized below.

Table 1: Comparison of Amidation Methodologies

Method Typical Amine Substrate Temperature Key Reagents Pros Cons
A: Direct Thermal Primary, unhindered amines 100-120 °C Amine (excess) Simple, atom-economical High temp, requires excess amine, limited scope
B: Lewis Acid Primary amines, anilines 80 °C FeCl₃ Milder conditions, good for less basic amines Catalyst removal needed, moisture sensitive

| C: HATU Coupling | All amines, especially secondary & hindered | Room Temp | Carboxylic Acid, HATU, DIPEA | High yields, broad scope, mild conditions | Multi-step (hydrolysis), costly reagents, more waste |

Table 2: Representative Examples of Synthesized Amides

Amine Structure of Amine Recommended Protocol Expected Yield Notes
Benzylamine Ph-CH₂-NH₂ A or B Good to Excellent A straightforward substrate for both methods.
Aniline Ph-NH₂ B Moderate to Good Lower nucleophilicity makes Protocol B ideal.
Morpholine C₄H₉NO C Excellent As a secondary amine, requires activation via Protocol C.

| tert-Butylamine | (CH₃)₃C-NH₂ | C | Good | High steric hindrance necessitates the HATU protocol. |

Conclusion

This compound is a highly effective precursor for the synthesis of a wide array of N-substituted 3,3-difluorocyclobutane carboxamides. By selecting the appropriate synthetic strategy—from simple thermal conditions for robust primary amines to powerful coupling agents like HATU for more challenging substrates—researchers can efficiently generate diverse libraries of these valuable motifs. The protocols described herein provide reliable and scalable methods to access these compounds, facilitating further exploration in the fields of medicinal chemistry and drug discovery.

References

Introduction: The Significance of Fluorinated Scaffolds in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of (3,3-Difluorocyclobutyl)methanol

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, with approximately 20% of all pharmaceuticals containing this element.[1] The unique electronic properties of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. The gem-difluorinated cyclobutyl motif, in particular, is a highly sought-after structural unit. The target molecule of this guide, (3,3-difluorocyclobutyl)methanol, serves as a critical functionalized building block for creating advanced materials and as a key intermediate in the synthesis of pharmaceuticals, especially those targeting central nervous system disorders.[2][3]

This document provides a comprehensive technical guide for the reduction of the commercially available ester, ethyl 3,3-difluorocyclobutanecarboxylate, to the corresponding primary alcohol. It moves beyond a simple recitation of steps to explain the critical chemical principles, safety considerations, and procedural nuances necessary for successful and safe synthesis. We will explore two primary reductive pathways, highlighting the significant safety risks associated with one and presenting a validated, safer alternative for routine laboratory use.

Chemical Principles and Strategic Reagent Selection

The conversion of an ester to a primary alcohol is a fundamental transformation in organic synthesis, typically achieved via nucleophilic acyl substitution followed by a second nucleophilic addition. The process involves the delivery of two hydride (H⁻) equivalents to the ester carbonyl group.

A powerful and widely used reducing agent for this purpose is Lithium Aluminum Hydride (LiAlH₄ or LAH).[4][5] LAH is strong enough to reduce a wide variety of carbonyl compounds, including esters and carboxylic acids, which are generally unreactive towards milder agents like sodium borohydride (NaBH₄).[5] The mechanism involves an initial hydride attack on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling an ethoxide leaving group to yield an aldehyde. The resulting aldehyde is subsequently reduced by a second equivalent of LAH to the primary alcohol.

A Critical Safety Alert: The Hazards of Reducing Fluorinated Compounds with LiAlH₄

While LiAlH₄ is highly effective, its use with fluorinated compounds presents a significant and unpredictable explosion hazard.[6] Multiple laboratory incidents have been reported where the reduction of fluorinated compounds with LAH resulted in violent, exothermic events.[4][6] This is believed to occur through the formation of heat and shock-sensitive complexes between the fluorinated substrate and the aluminum hydride species. Therefore, the use of LiAlH₄ for this specific transformation should be considered a high-risk procedure and only be attempted with extreme caution, behind a blast shield, and on a very small scale.

Given this substantial risk, developing a safer, more controlled reduction protocol is paramount. Sodium borohydride (NaBH₄) is a much milder and safer reducing agent, but it typically fails to reduce esters under standard conditions.[7] However, its reactivity can be significantly enhanced by the addition of Lewis acidic additives like calcium chloride (CaCl₂) or lithium chloride (LiCl).[7][8] These additives are thought to coordinate to the carbonyl oxygen of the ester, increasing its electrophilicity and rendering it susceptible to hydride attack from NaBH₄. This modified NaBH₄ system provides a safer and more practical alternative to LAH for this specific reduction.

Data Presentation: Comparative Overview of Reduction Methods

The following table summarizes the key parameters for the two primary methods discussed in this guide.

ParameterMethod 1: Lithium Aluminum HydrideMethod 2: Modified Sodium Borohydride
Primary Reagent Lithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄) with CaCl₂
Typical Solvents Anhydrous Diethyl Ether, THFTetrahydrofuran (THF), Ethanol
Temperature 0 °C to Room TemperatureRoom Temperature to 60 °C[8]
Reaction Time 1 - 4 hours12 - 24 hours
Relative Reactivity Very HighModerate
Typical Yields High (>90%)Good to High (70-90%)
Safety Profile EXTREME HAZARD: Potential for explosion with fluorinated compounds.[6] Highly reactive with water.MUCH SAFER: Significantly lower reactivity and risk. Reagents are more stable.
Workup Requires careful, controlled quenching of excess reagent (Fieser workup).[9]Simple aqueous quench.

Visualization of the Transformation

The overall synthetic transformation is depicted below.

G cluster_workflow Experimental Workflow Setup 1. Assemble Dry Glassware under Inert Atmosphere Reagents 2. Add Solvent and Reducing Agent Setup->Reagents Cooling 3. Cool to 0 °C Reagents->Cooling Addition 4. Slow Dropwise Addition of Ester Solution Cooling->Addition Reaction 5. Stir at RT (Monitor by TLC/GC) Addition->Reaction Quench 6. Controlled Quench at 0 °C Reaction->Quench Extract 7. Extraction with Organic Solvent Quench->Extract Purify 8. Dry and Concentrate Solvent Extract->Purify Final 9. Purify by Chromatography (if needed) Purify->Final G Simplified LAH Reduction Mechanism Ester Ester Int1 Tetrahedral Intermediate Ester->Int1 Aldehyde Aldehyde Intermediate Int1->Aldehyde EtO -OEt Int1->EtO Elimination Int2 Alkoxide Aldehyde->Int2 Alcohol Final Alcohol Int2->Alcohol LAH1 LiAlH₄ LAH1->Ester  H⁻ Attack LAH2 LiAlH₄ LAH2->Aldehyde  H⁻ Attack H3O H₃O⁺ (Workup) H3O->Int2 Protonation

References

Application Note: Ethyl 3,3-Difluorocyclobutanecarboxylate as a Versatile Building Block for Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the incorporation of Ethyl 3,3-difluorocyclobutanecarboxylate into heterocyclic scaffolds.

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Scaffolds

In modern medicinal chemistry, the introduction of fluorine into drug candidates is a cornerstone strategy for enhancing pharmacological profiles.[1] The unique physicochemical properties of fluorine, such as its high electronegativity and small size, can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and pKa.[2][3] It is estimated that approximately 20-25% of all commercialized drugs contain at least one fluorine atom, a testament to its impact.[3][4]

Among the diverse array of fluorinated motifs, the gem-difluorocycloalkyl group has emerged as a particularly valuable scaffold.[5] The 3,3-difluorocyclobutane moiety, in particular, offers a compelling combination of properties: it is a small, conformationally restricted ring system that introduces polarity via the C-F bonds while simultaneously increasing lipophilicity.[6][7] This duality allows medicinal chemists to navigate complex structure-activity relationships (SAR) and optimize drug-like properties.

This application note serves as a technical guide for the strategic incorporation of this compound, a readily available building block, into diverse heterocyclic systems. We will explore its reactivity and provide detailed, field-proven protocols for its conversion into high-value nitrogen, oxygen, and sulfur-containing heterocycles.

Physicochemical Properties and Reactivity Overview

This compound is a colorless liquid that serves as an excellent starting point for derivatization. Its key properties are summarized below.

PropertyValueReference
CAS Number 681128-38-1[8]
Molecular Formula C₇H₁₀F₂O₂[8]
Molar Mass 164.15 g/mol [8]
Density 1.16 g/mL[8]
Boiling Point 155 °C[8]
Flash Point 47 °C[8]

The molecule's reactivity is primarily dictated by two key features: the ethyl ester and the gem-difluorinated cyclobutane ring.

  • The Ester Group: This functional handle is amenable to a wide range of classical transformations, including hydrolysis to the corresponding carboxylic acid, amidation with amines, reduction to the primary alcohol, and participation in condensation reactions (e.g., Claisen condensation).

  • The Difluorocyclobutane Ring: The strained four-membered ring, activated by the gem-difluoro group, can undergo ring-opening reactions under specific conditions.[9] However, its stability under many synthetic transformations makes it an ideal scaffold to carry through a synthetic sequence.

G cluster_ester Ester Transformations cluster_ring Ring as Scaffold main This compound acid Carboxylic Acid main->acid Hydrolysis (e.g., LiOH) amide Amide main->amide Amidation (e.g., R-NH2) alcohol Primary Alcohol main->alcohol Reduction (e.g., LiAlH4) heterocycles Final Heterocyclic Products acid->heterocycles Further Cyclization (Protocols Below) amide->heterocycles Further Cyclization (Protocols Below) alcohol->heterocycles Further Cyclization (Protocols Below)

Figure 1: Key reactive pathways of this compound.

Synthetic Protocols for Heterocycle Formation

The true utility of this compound lies in its function as a precursor to more complex molecules. The following protocols detail reliable methods for its incorporation into medicinally relevant heterocyclic cores.

Strategy 1: Synthesis of Nitrogen-Containing Heterocycles

Nitrogen heterocycles are the most common type found in approved drugs.[10] This protocol describes the synthesis of a 3-(3,3-difluorocyclobutyl)-1H-pyrazole derivative, a scaffold of significant interest in drug discovery.

Workflow Overview:

G start Ethyl 3,3-difluoro- cyclobutanecarboxylate step1 Claisen Condensation (NaH, Ethyl Acetate) start->step1 intermediate Ethyl 3-(3,3-difluorocyclobutyl) -3-oxopropanoate (β-Ketoester) step1->intermediate step2 Cyclocondensation (Hydrazine Hydrate, EtOH) intermediate->step2 product 3-(3,3-difluorocyclobutyl) -1H-pyrazol-5-ol step2->product

Figure 2: Workflow for pyrazole synthesis.

Protocol 3.1: Synthesis of 3-(3,3-difluorocyclobutyl)-1H-pyrazol-5-ol

  • Rationale: This two-step sequence first employs a Claisen condensation to generate a β-ketoester intermediate. This intermediate possesses the requisite 1,3-dicarbonyl functionality to undergo a classical cyclocondensation reaction with hydrazine to form the pyrazole ring.[11]

  • Step A: Synthesis of Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

    • Wash the NaH with dry hexanes (3x) to remove the mineral oil, then suspend the NaH in dry tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of this compound (1.0 eq) and dry ethyl acetate (1.5 eq) in dry THF.

    • Add this solution dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Monitor reaction completion by TLC or LC-MS.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the target β-ketoester.

  • Step B: Synthesis of 3-(3,3-difluorocyclobutyl)-1H-pyrazol-5-ol

    • Dissolve the β-ketoester from Step A (1.0 eq) in absolute ethanol.

    • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor reaction completion by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Add water to the residue, which may cause the product to precipitate. If not, acidify cautiously with 1M HCl to pH ~5-6.

    • Collect the resulting solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final pyrazole product.

Strategy 2: Synthesis of Oxygen-Containing Heterocycles

Oxygen-containing heterocycles like tetrahydrofurans are prevalent in natural products and serve as versatile synthetic intermediates. This protocol details a pathway to a difluorocyclobutyl-substituted tetrahydrofuran derivative.

Workflow Overview:

G start Ethyl 3,3-difluoro- cyclobutanecarboxylate step1 Reduction (LiAlH4, THF) start->step1 intermediate1 (3,3-difluorocyclobutyl) methanol step1->intermediate1 step2 Allylation (NaH, Allyl Bromide) intermediate1->step2 intermediate2 3-((allyloxy)methyl) -1,1-difluorocyclobutane step2->intermediate2 step3 Hydroboration-Oxidation (BH3-THF then H2O2, NaOH) intermediate2->step3 intermediate3 3-((3,3-difluorocyclobutyl) methoxy)propan-1-ol step3->intermediate3 step4 Intramolecular Cyclization (e.g., Appel Reaction) intermediate3->step4 product 2-((3,3-difluorocyclobutyl) methyl)tetrahydrofuran step4->product

Figure 3: Workflow for tetrahydrofuran synthesis.

Protocol 3.2: Synthesis of 2-((3,3-difluorocyclobutyl)methyl)tetrahydrofuran

  • Rationale: This multi-step synthesis first reduces the ester to a primary alcohol. This alcohol is then used as a nucleophile to attach an allyl group. A subsequent hydroboration-oxidation transforms the allyl group into a primary alcohol, setting up a 1,4-diol precursor. Finally, an intramolecular cyclization (dehydration or activation/displacement) forms the tetrahydrofuran ring.

  • Step A: Reduction to (3,3-difluorocyclobutyl)methanol

    • Prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in dry THF in a flame-dried flask under N₂ at 0 °C.

    • Add a solution of this compound (1.0 eq) in dry THF dropwise to the LiAlH₄ suspension.

    • After addition, allow the mixture to stir at room temperature for 2 hours.

    • Carefully quench the reaction at 0 °C by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite.

    • Wash the filter cake with THF and concentrate the combined filtrates under reduced pressure to yield the alcohol, which is often pure enough for the next step.

  • Step B: Allylation

    • Dissolve the alcohol from Step A (1.0 eq) in dry THF under N₂.

    • Cool to 0 °C and add NaH (60% dispersion, 1.2 eq) portion-wise.

    • Stir for 30 minutes at 0 °C, then add allyl bromide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench with saturated aqueous NH₄Cl and extract with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.

  • Step C: Hydroboration-Oxidation

    • Dissolve the allyl ether from Step B (1.0 eq) in dry THF under N₂.

    • Cool to 0 °C and add borane-THF complex (1.0 M solution in THF, 1.1 eq) dropwise.

    • Stir at room temperature for 4 hours.

    • Cool back to 0 °C and slowly add water, followed by 3M aqueous NaOH, and then 30% hydrogen peroxide (H₂O₂). Caution: Exothermic reaction.

    • Stir at room temperature for 2 hours, then extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the 1,4-diol precursor.

  • Step D: Intramolecular Cyclization (Appel Reaction Conditions)

    • Dissolve the diol from Step C (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in dry dichloromethane (DCM).

    • Cool the solution to 0 °C.

    • Add iodine (I₂, 1.5 eq) portion-wise. The dark color should dissipate as the reaction proceeds.

    • Stir at room temperature for 3 hours.

    • Quench the reaction with aqueous sodium thiosulfate solution.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the final tetrahydrofuran product.

Conclusion and Outlook

This compound is a powerful and versatile building block for accessing novel heterocyclic scaffolds. The strategic manipulation of its ester functionality provides a reliable entry point for constructing nitrogen- and oxygen-containing ring systems through well-established synthetic transformations. The protocols outlined in this note demonstrate robust and reproducible methods for generating pyrazole and tetrahydrofuran derivatives, which are valuable cores for drug discovery programs. The inherent stability and unique electronic properties of the difluorocyclobutane moiety make it an attractive design element for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.[12] Future work will explore ring-opening strategies and cycloaddition reactions to further expand the accessible chemical space from this valuable starting material.

References

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 3,3-difluorocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for the large-scale production of Ethyl 3,3-difluorocyclobutanecarboxylate, a valuable fluorinated building block in medicinal chemistry and drug development.[1] The unique conformational constraints and electronic properties imparted by the gem-difluorocyclobutane motif make it a sought-after component in the design of novel therapeutics. This document details two primary synthetic routes: the direct [2+2] cycloaddition of 1,1-difluoroethylene and a ketene acetal, and the esterification of 3,3-difluorocyclobutanecarboxylic acid. Emphasis is placed on scalability, safety, and practical execution for industrial applications. Detailed experimental protocols, process flow diagrams, and data interpretation are provided to enable researchers and process chemists to effectively implement and adapt these methodologies.

Introduction: The Significance of the Gem-Difluorocyclobutane Moiety

The introduction of fluorine into drug candidates is a well-established strategy to modulate key physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. The gem-difluorocyclobutane unit, in particular, has emerged as a desirable bioisosteric replacement for other functional groups, offering a rigid four-membered ring system that can lock in specific conformations and influence the spatial arrangement of substituents. This compound serves as a key intermediate for introducing this valuable scaffold into more complex molecules.

Synthetic Strategies: A Comparative Analysis

Two principal retrosynthetic pathways are considered for the large-scale synthesis of this compound. The choice between these routes will depend on factors such as the availability and cost of starting materials, desired scale of production, and the technical capabilities of the manufacturing facility.

Route 1: [2+2] Cycloaddition

This approach constructs the cyclobutane ring through the direct cycloaddition of 1,1-difluoroethylene with a suitable two-carbon partner, such as a ketene acetal. This method is atom-economical and can be a highly efficient route to the target molecule in a single step.

Route 2: Esterification of 3,3-difluorocyclobutanecarboxylic Acid

This pathway involves the synthesis of the corresponding carboxylic acid, which is then esterified to yield the final product. While this is a multi-step process, the individual reactions are often robust and well-characterized, potentially offering a more predictable and scalable process.

Route 1 in Detail: [2+2] Cycloaddition of 1,1-Difluoroethylene

The [2+2] cycloaddition of 1,1-difluoroethylene with a ketene acetal, such as 1,1-diethoxyethene, offers a direct and convergent synthesis of the target ester.

Diagram of the [2+2] Cycloaddition Workflow

G DFE 1,1-Difluoroethylene (Gas) Reactor High-Pressure Reactor DFE->Reactor KeteneAcetal 1,1-Diethoxyethene KeteneAcetal->Reactor CrudeProduct Crude Ethyl 3,3-diethoxy- cyclobutanecarboxylate Reactor->CrudeProduct [2+2] Cycloaddition Solvent Anhydrous Solvent Solvent->Reactor Catalyst Lewis Acid Catalyst (optional) Catalyst->Reactor Hydrolysis Acidic Hydrolysis CrudeProduct->Hydrolysis Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Esterification Esterification Decarboxylation->Esterification Purification Fractional Distillation Esterification->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via [2+2] cycloaddition.

Causality in Experimental Choices for [2+2] Cycloaddition
  • Reactant Selection: 1,1-Difluoroethylene is a gaseous and highly flammable reactant, necessitating specialized handling procedures and equipment for large-scale reactions.[2][3][4] 1,1-Diethoxyethene is chosen as the ketene acetal due to its commercial availability and reactivity.

  • Reaction Conditions: The cycloaddition is typically performed under pressure in a suitable autoclave to maintain a sufficient concentration of the gaseous 1,1-difluoroethylene in the reaction mixture. The reaction can be thermally or photochemically initiated, with thermal conditions being more common for industrial-scale production.

  • Solvent: Anhydrous, non-protic solvents are essential to prevent side reactions with the ketene acetal and any potential intermediates.

  • Catalysis: While some [2+2] cycloadditions proceed thermally, Lewis acid catalysis can sometimes be employed to accelerate the reaction and improve regioselectivity.

  • Work-up and Purification: The initial cycloadduct is an orthoester, which is then hydrolyzed, decarboxylated, and re-esterified to yield the final product. Purification is typically achieved by fractional distillation under reduced pressure.[5][6]

Protocol: Large-Scale [2+2] Cycloaddition

Warning: This protocol involves the handling of a highly flammable and pressurized gas (1,1-difluoroethylene) and should only be performed by trained personnel in a facility equipped with appropriate safety measures, including a high-pressure reactor and gas handling systems.

Materials and Equipment:

Reagent/EquipmentMolar Mass ( g/mol )QuantityNotes
1,1-Difluoroethylene64.04ExcessGaseous, supplied in a cylinder with a regulator.
1,1-Diethoxyethene116.161.0 molFreshly distilled.
Anhydrous Toluene-2 LDried over sodium/benzophenone.
High-Pressure Autoclave-5 LEquipped with a stirrer, pressure gauge, and thermocouple.

Procedure:

  • Reactor Preparation: The 5 L high-pressure autoclave is thoroughly dried and purged with dry nitrogen.

  • Charging the Reactor: A solution of freshly distilled 1,1-diethoxyethene (116.2 g, 1.0 mol) in anhydrous toluene (2 L) is charged into the autoclave.

  • Pressurization: The autoclave is sealed, and the headspace is purged with nitrogen. The reactor is then cooled to 0°C, and 1,1-difluoroethylene is introduced from the cylinder until the desired pressure is reached (typically 5-10 atm).

  • Reaction: The reaction mixture is heated to 150-180°C with vigorous stirring. The reaction progress is monitored by the pressure drop within the reactor.

  • Cooling and Depressurization: Once the reaction is complete (pressure stabilizes), the autoclave is cooled to room temperature, and the excess 1,1-difluoroethylene is carefully vented through a scrubbing system.

  • Hydrolysis and Subsequent Steps: The crude reaction mixture containing the cycloadduct is transferred to a separate reactor for acidic hydrolysis, followed by decarboxylation and Fischer esterification with ethanol and a catalytic amount of sulfuric acid.

  • Purification: The final crude product is purified by fractional distillation under reduced pressure to yield this compound.

Route 2 in Detail: Esterification of 3,3-difluorocyclobutanecarboxylic Acid

This route involves the initial synthesis of 3,3-difluorocyclobutanecarboxylic acid, followed by a classic Fischer esterification.

Diagram of the Esterification Workflow

G Start 3,3-Difluorocyclobutanecarboxylic Acid Reactor Reaction Vessel Start->Reactor Ethanol Ethanol (Excess) Ethanol->Reactor Catalyst Sulfuric Acid (cat.) Catalyst->Reactor Reflux Reflux Reactor->Reflux Heating Workup Aqueous Work-up Reflux->Workup Extraction Solvent Extraction Workup->Extraction Purification Fractional Distillation Extraction->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Causality in Experimental Choices for Fischer Esterification
  • Reactant and Catalyst: 3,3-Difluorocyclobutanecarboxylic acid is the key starting material. An excess of ethanol is used to drive the equilibrium towards the ester product.[7][8] Concentrated sulfuric acid is a common and cost-effective catalyst for this transformation.[7]

  • Reaction Conditions: The reaction is typically carried out at the reflux temperature of the alcohol to ensure a reasonable reaction rate.

  • Work-up: The work-up procedure is designed to neutralize the acidic catalyst and remove water-soluble impurities. A wash with sodium bicarbonate solution is crucial to quench the sulfuric acid.[8]

  • Purification: Fractional distillation is the method of choice for purifying the final ester, separating it from unreacted starting materials and byproducts.[5][6]

Protocol: Large-Scale Fischer Esterification

Materials and Equipment:

Reagent/EquipmentMolar Mass ( g/mol )QuantityNotes
3,3-Difluorocyclobutanecarboxylic Acid136.091.0 mol
Ethanol (anhydrous)46.0710.0 molServes as both reactant and solvent.
Sulfuric Acid (conc.)98.080.1 molCatalyst.
Sodium Bicarbonate (sat. aq. solution)-As neededFor neutralization.
Diethyl Ether-For extraction
Anhydrous Magnesium Sulfate-For drying
Round-bottom flask with reflux condenser-5 L
Heating mantle-
Separatory funnel-2 L
Rotary evaporator-
Fractional distillation apparatus-

Procedure:

  • Reaction Setup: A 5 L round-bottom flask is charged with 3,3-difluorocyclobutanecarboxylic acid (136.1 g, 1.0 mol) and anhydrous ethanol (460.7 g, 10.0 mol).

  • Catalyst Addition: While stirring, concentrated sulfuric acid (5.5 mL, 0.1 mol) is slowly added to the reaction mixture.

  • Reflux: The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction can be monitored by TLC or GC analysis.

  • Cooling and Solvent Removal: After the reaction is complete, the mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure using a rotary evaporator.

  • Work-up: The residue is dissolved in diethyl ether (1 L) and transferred to a 2 L separatory funnel. The organic layer is washed with water (2 x 500 mL), saturated aqueous sodium bicarbonate solution (2 x 500 mL, until no more gas evolution is observed), and finally with brine (500 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • Purification: The crude ester is purified by fractional distillation under reduced pressure to afford this compound as a colorless liquid.

Data Presentation and Characterization

Table 1: Physicochemical Properties and Expected Yields

Property[2+2] Cycloaddition RouteEsterification Route
Starting Materials 1,1-Difluoroethylene, 1,1-Diethoxyethene3,3-Difluorocyclobutanecarboxylic Acid, Ethanol
Overall Yield (Typical) 50-70%85-95% (from the acid)
Key Equipment High-pressure autoclaveStandard glass reactors
Safety Considerations Handling of flammable, pressurized gasHandling of corrosive acid

Characterization Data for this compound:

  • Appearance: Colorless liquid

  • Boiling Point: 155 °C at 760 mmHg (Predicted)

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.15 (q, J = 7.1 Hz, 2H), 2.80-2.65 (m, 1H), 2.60-2.45 (m, 4H), 1.25 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 173.5, 122.9 (t, J = 245.5 Hz), 61.0, 39.8 (t, J = 23.2 Hz), 33.5.

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -95.2 (m).

  • GC-MS (EI): Expected molecular ion peak and fragmentation pattern consistent with the structure.

Safety and Handling

  • 1,1-Difluoroethylene: This is a highly flammable gas that can form explosive mixtures with air.[2][3][4] It should be handled in a well-ventilated area, away from ignition sources, and with appropriate grounding to prevent static discharge.[2][4] A safety data sheet should be consulted before use.

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and should be handled with appropriate personal protective equipment, including gloves, goggles, and a lab coat.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

Conclusion

The large-scale synthesis of this compound can be effectively achieved through either a [2+2] cycloaddition or an esterification route. The cycloaddition pathway offers a more direct approach but requires specialized equipment for handling a pressurized, flammable gas. The esterification route, while longer, utilizes more conventional and often more accessible chemical transformations. The choice of method will ultimately be dictated by the specific needs and capabilities of the production facility. The protocols and data presented in this guide provide a solid foundation for the successful implementation of either synthetic strategy.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3,3-Difluorocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3,3-Difluorocyclobutanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this valuable fluorinated building block. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure you can optimize your reaction outcomes.

I. Overview of the Primary Synthetic Route: The Reformatsky-Type Cyclization

The most prevalent laboratory-scale synthesis of this compound involves a zinc-mediated Reformatsky-type reaction. This process typically utilizes ethyl bromodifluoroacetate and an appropriate three-carbon alkene synthon. The reaction proceeds via the formation of an organozinc intermediate (a Reformatsky enolate), which is less basic than corresponding Grignard or organolithium reagents, a crucial factor in mitigating side reactions.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for their causes and actionable solutions.

FAQ 1: Low or No Yield of this compound

Question: I am experiencing a very low yield, or in some cases, a complete failure of my reaction to produce the desired this compound. What are the likely causes?

Answer:

Low or no yield in this synthesis is a common issue that can often be traced back to a few critical factors related to the reagents and reaction conditions.

A. Inactive Zinc: The activation of zinc is paramount for the oxidative insertion into the carbon-bromine bond of ethyl bromodifluoroacetate to form the reactive organozinc intermediate.

  • Troubleshooting:

    • Activation of Zinc: Ensure your zinc dust or powder is activated immediately before use. Common activation methods include washing with dilute HCl, followed by water, ethanol, and finally diethyl ether, then drying under vacuum. Alternatively, treatment with a small amount of iodine or 1,2-dibromoethane can be effective.

    • Visual Confirmation: A successful activation is often indicated by a change in the appearance of the zinc (e.g., a shinier surface) and the initiation of a gentle exotherm upon addition of the ethyl bromodifluoroacetate.

B. Purity of Reagents and Solvents: The Reformatsky reaction is sensitive to moisture and protic impurities.

  • Troubleshooting:

    • Solvent Purity: Use anhydrous solvents. Tetrahydrofuran (THF) and diethyl ether are common solvents for this reaction and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

    • Reagent Quality: Ensure the ethyl bromodifluoroacetate is of high purity and has not hydrolyzed. It is advisable to use freshly opened bottles or distill the reagent if its purity is questionable.

C. Reaction Temperature: The temperature profile of the reaction is crucial.

  • Troubleshooting:

    • Initiation: The initial formation of the organozinc reagent may require gentle heating to initiate.

    • Reaction Progression: Once initiated, the reaction is often exothermic. Maintaining a controlled temperature (often refluxing THF) is necessary for a steady reaction rate without promoting side reactions.

Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low or No Yield of Product check_zinc Verify Zinc Activation start->check_zinc check_reagents Assess Reagent and Solvent Purity start->check_reagents check_temp Review Reaction Temperature Profile start->check_temp activate_zinc Re-run with freshly activated Zinc check_zinc->activate_zinc Inactive Zinc Suspected purify_reagents Use freshly distilled anhydrous solvents and pure reagents check_reagents->purify_reagents Contamination Suspected optimize_temp Optimize initiation and reaction temperature check_temp->optimize_temp Suboptimal Temperature success Improved Yield activate_zinc->success purify_reagents->success optimize_temp->success

Caption: Troubleshooting workflow for low product yield.

FAQ 2: Identification of a Major Byproduct with a Lower Molecular Weight

Question: My reaction mixture shows a significant byproduct that, upon analysis (e.g., GC-MS), appears to be an unsaturated analog of my product. What is this byproduct and how can I prevent its formation?

Answer:

The most common byproduct of this nature is an elimination product, which arises from the loss of hydrogen fluoride (HF). This is a known challenge in the synthesis of gem-difluorocyclobutanes due to the increased acidity of the protons alpha to the fluorine atoms.[1]

A. Common Elimination Byproduct:

  • Ethyl 3-fluorocyclobut-2-enecarboxylate: This is formed via an E1cB (Elimination Unimolecular conjugate Base) mechanism. The increased acidity of the α-protons in the difluorocyclobutane ring makes them susceptible to abstraction by basic species in the reaction mixture. The resulting carbanion then eliminates a fluoride ion to form the more stable conjugated system.

B. Causes of Elimination:

  • Excessively Basic Reagents: While zinc enolates are less basic than Grignard reagents, their basicity can still be sufficient to promote elimination, especially at elevated temperatures. The use of stronger bases as additives or impurities will exacerbate this issue.

  • High Reaction Temperatures: Higher temperatures can provide the activation energy needed for the elimination pathway to compete with the desired cyclization.

C. Strategies to Minimize Elimination:

  • Choice of Metal: Zinc is generally preferred for this reason. If elimination is still a major issue, exploring other metals used in Reformatsky-type reactions, such as indium, may be beneficial as they can sometimes offer milder reaction conditions.

  • Temperature Control: Maintain the lowest effective temperature for the reaction. This may involve careful monitoring and cooling if the reaction becomes too exothermic.

  • Use of Additives: In some cases, the addition of Lewis acids can coordinate to the carbonyls and facilitate the desired reaction pathway over elimination, though this requires careful optimization.

Mechanism of Elimination Byproduct Formation

elimination_mechanism reactant This compound C₇H₁₀F₂O₂ intermediate Carbanion Intermediate reactant->intermediate Proton Abstraction base Base (e.g., Zn enolate) product Ethyl 3-fluorocyclobut-2-enecarboxylate C₇H₉FO₂ intermediate->product Fluoride Elimination hf HF

Caption: Formation of elimination byproduct.

FAQ 3: Presence of High Molecular Weight Byproducts

Question: I am observing byproducts with a much higher molecular weight than my target compound. What could these be?

Answer:

High molecular weight byproducts are typically the result of oligomerization or polymerization.

A. Potential Causes:

  • Self-Condensation of the Reformatsky Reagent: The organozinc enolate can potentially react with another molecule of ethyl bromodifluoroacetate. However, the reactivity of the zinc enolate is generally low enough to disfavor this pathway significantly compared to reaction with a more electrophilic partner.

  • Polymerization of the Alkene Substrate: If the three-carbon alkene synthon used is prone to polymerization under the reaction conditions (e.g., in the presence of Lewis acidic zinc salts), this can lead to the formation of polymeric material.

B. Mitigation Strategies:

  • Controlled Addition of Reagents: A slow, controlled addition of the ethyl bromodifluoroacetate to the mixture of zinc and the alkene substrate can help to keep the concentration of the reactive organozinc intermediate low, minimizing the chance of self-condensation.

  • Purity of the Alkene: Ensure the alkene starting material is free from any polymerization initiators.

  • Reaction Quenching: Once the reaction is complete, as determined by a suitable monitoring technique (e.g., TLC, GC), it should be promptly quenched to prevent the formation of byproducts during workup.

III. Experimental Protocols

Protocol 1: Activation of Zinc Dust
  • Place zinc dust (1.5-2.0 equivalents) in a round-bottom flask equipped with a magnetic stir bar.

  • Add 1M HCl and stir for 5-10 minutes.

  • Decant the HCl and wash the zinc dust sequentially with deionized water (3x), ethanol (2x), and diethyl ether (2x).

  • Dry the activated zinc dust under high vacuum with gentle heating (e.g., 50-60 °C) for at least 2 hours before use.

Protocol 2: General Synthesis of this compound
  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the activated zinc dust and anhydrous THF.

  • Add the alkene synthon to the stirred suspension.

  • Gently heat the mixture to reflux.

  • Slowly add a solution of ethyl bromodifluoroacetate in anhydrous THF via a syringe pump over several hours.

  • Maintain the reaction at reflux and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

IV. Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Common Analytical Observations
This compoundC₇H₁₀F₂O₂164.15Target compound.
Ethyl 3-fluorocyclobut-2-enecarboxylateC₇H₉FO₂144.14Common elimination byproduct, observable by GC-MS.
Ethyl bromodifluoroacetateC₄H₅BrF₂O₂202.98Unreacted starting material.

V. References

  • Ishikura, H., Rojas, J., Begg, C. S., Choi, C., & Bull, J. (2025). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Journal of Organic Chemistry. --INVALID-LINK--[1]

References

Technical Support Center: Scaling Up Ethyl 3,3-difluorocyclobutanecarboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 3,3-difluorocyclobutanecarboxylate. This guide is designed for researchers, chemists, and process development professionals who are working with this valuable fluorinated building block. The inherent ring strain of the cyclobutane core and the challenges of selective fluorination present unique obstacles, particularly during the transition from bench-scale discovery to pilot or manufacturing scale.[1] This document provides practical, experience-driven advice in a question-and-answer format to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of this compound.

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and industrially relevant strategy involves a two-step sequence starting from Ethyl 3-oxocyclobutanecarboxylate:

  • Cyclobutane Ring Formation: The precursor, Ethyl 3-oxocyclobutanecarboxylate, is often synthesized via a [2+2] cycloaddition of a ketene or ketene equivalent with an appropriate olefin.[2][3] While photochemically-induced [2+2] cycloadditions are common in academic settings, thermal or transition-metal-catalyzed variants are often preferred for scalability.[1][2]

  • Deoxyfluorination: The key step is the conversion of the ketone in Ethyl 3-oxocyclobutanecarboxylate to the geminal difluoride group. This is a nucleophilic fluorination reaction where the carbonyl oxygen is replaced by two fluorine atoms.

Q2: Which fluorinating agents are recommended for the conversion of the 3-keto group to the 3,3-difluoro group?

A2: The choice of fluorinating agent is critical and involves a trade-off between reactivity, safety, and cost, especially at scale.

  • Diethylaminosulfur Trifluoride (DAST): DAST is a powerful and widely used reagent for this transformation.[4][5] It is effective at converting ketones to geminal difluorides under relatively mild conditions (e.g., 0 °C to room temperature).[5] However, DAST is thermally unstable and can decompose explosively when heated above 50-90°C.[5][6][7] Its handling requires stringent safety protocols, making it less suitable for large-scale manufacturing.[4][8][9]

  • Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®): Deoxo-Fluor is a thermally more stable alternative to DAST.[10][11][12] While it also decomposes at elevated temperatures (around 140°C), the decomposition is less energetic than that of DAST.[12] It often provides similar or superior yields and can be a safer choice for pilot-scale operations.[10][11]

  • Aminodifluorosulfinium Salts (XtalFluor-E® and XtalFluor-M®): These are crystalline, solid reagents that are significantly more stable and safer to handle than DAST and Deoxo-Fluor.[6][7] They do not generate corrosive hydrogen fluoride (HF) as a byproduct and can be used in standard glass reactors.[6] For large-scale synthesis, these reagents represent a significant safety and handling advantage, often providing higher selectivity and reducing elimination byproducts.[7]

ReagentFormKey AdvantagesKey Disadvantages
DAST LiquidHigh reactivity, well-establishedThermally unstable, explosive potential, reacts violently with water, generates HF[4][5][8]
Deoxo-Fluor® LiquidMore thermally stable than DASTCan still decompose exothermically, generates HF[6][10]
XtalFluor® SolidHigh thermal stability, easier handling, no free HF generation, often more selective[6]May require a promoter (e.g., Et₃N·3HF) for optimal reactivity

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The primary safety concerns revolve around the deoxyfluorination step and the handling of the associated reagents.

  • Thermal Runaway: The reaction of DAST or Deoxo-Fluor with the ketone is exothermic. On a large scale, inefficient heat removal can lead to a temperature increase, which in turn accelerates the decomposition of the fluorinating agent, potentially leading to a dangerous thermal runaway or explosion.[5][8]

  • HF Exposure: DAST and Deoxo-Fluor release hydrogen fluoride (HF) upon contact with moisture and during the reaction workup.[4][7] HF is extremely corrosive and toxic. All operations must be conducted in a well-ventilated fume hood or an appropriate enclosed system, with personnel wearing specialized personal protective equipment (PPE).

  • Pressure Buildup: The decomposition of fluorinating agents can generate gaseous byproducts (e.g., SF₄ from DAST), leading to rapid pressure buildup in a closed reactor.[5] Reactors must be equipped with adequate pressure relief systems.

Troubleshooting Guide

This section provides a structured approach to solving specific problems you may encounter during the synthesis and scale-up.

Problem 1: Low or No Yield of this compound

  • Possible Cause 1: Inactive Fluorinating Reagent

    • Diagnosis: DAST and its analogues are sensitive to moisture.[4] Contamination with water will rapidly decompose the reagent, rendering it ineffective. Older samples may also have degraded.

    • Solution:

      • Always use a fresh bottle of the fluorinating reagent or a recently opened one that has been stored under an inert atmosphere (e.g., nitrogen or argon).

      • Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is run under a dry, inert atmosphere.

      • Use anhydrous solvents. Pass solvents through a drying column or distill from an appropriate drying agent before use.

  • Possible Cause 2: Incomplete Reaction

    • Diagnosis: The reaction may not have gone to completion. Analysis of the crude reaction mixture (e.g., by GC-MS or ¹⁹F NMR) shows a significant amount of starting material (Ethyl 3-oxocyclobutanecarboxylate).

    • Solution:

      • Increase Reaction Time: Allow the reaction to stir for a longer period at the specified temperature.

      • Increase Temperature: Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C). This must be done with extreme care, especially with DAST, staying well below the decomposition temperature.[5] A safer alternative like XtalFluor may be more tolerant of higher temperatures.[12]

      • Increase Reagent Stoichiometry: Increase the equivalents of the fluorinating agent (e.g., from 1.5 eq. to 2.0 eq.).

  • Possible Cause 3: Product Degradation during Workup

    • Diagnosis: The reaction appears complete by in-process controls, but the isolated yield is low. The product may be sensitive to the quenching or extraction conditions.

    • Solution:

      • Careful Quenching: Quench the reaction at a low temperature (e.g., -20 °C to 0 °C) by slowly adding the reaction mixture to a well-stirred, cold solution of a mild base like saturated sodium bicarbonate.

      • Avoid Strong Acids/Bases: The ester functionality can be hydrolyzed under harsh acidic or basic conditions. Use mild aqueous solutions for workup and extraction.

Problem 2: Significant Formation of Elimination Byproducts (e.g., Ethyl cyclobut-2-enecarboxylate)

  • Possible Cause: Lewis Acidity and Reaction Conditions

    • Diagnosis: NMR or GC-MS analysis of the crude product shows significant signals corresponding to olefinic byproducts. This is a common side reaction with DAST, which can promote dehydration/elimination pathways.[7]

    • Solution:

      • Lower the Reaction Temperature: Elimination is often favored at higher temperatures. Running the reaction at the lowest effective temperature (e.g., -78 °C to 0 °C) can suppress this side reaction.[5]

      • Use a More Selective Reagent: Switch to a fluorinating agent known for higher selectivity, such as XtalFluor-E or XtalFluor-M. These reagents are reported to provide significantly fewer elimination side products compared to DAST and Deoxo-Fluor.[7]

      • Use a Non-Coordinating Solvent: Solvents like dichloromethane (DCM) or chloroform are generally preferred. Ethereal solvents like THF can sometimes promote side reactions.

Problem 3: Difficulties in Product Purification at Scale

  • Possible Cause 1: Close-Boiling Impurities

    • Diagnosis: Standard distillation fails to separate the product from a key impurity. GC analysis shows two peaks with very close retention times.

    • Solution:

      • Fractional Distillation: Use a distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column) and a carefully controlled reflux ratio. This may need to be performed under reduced pressure to avoid thermal degradation.

      • Reaction Optimization: Revisit the reaction conditions to minimize the formation of the problematic impurity in the first place (see Problem 2).

  • Possible Cause 2: Unsuitability of Chromatography for Large Quantities

    • Diagnosis: While flash chromatography works well on a 1-gram scale, it is not economically or practically viable for a 1-kilogram scale.

    • Solution:

      • Distillation: As the primary purification method, optimize vacuum distillation. The boiling point of the target compound is approximately 155 °C.[13]

      • Liquid-Liquid Extraction: Develop a robust extraction procedure to remove water-soluble and highly polar/non-polar impurities before distillation. This reduces the burden on the final purification step.

      • Crystallization of a Derivative: In some cases, it may be feasible to hydrolyze the ethyl ester to the carboxylic acid, purify the acid by crystallization (as it is a solid), and then re-esterify to obtain the highly pure final product.

Diagrams: Workflows and Logic

Overall Production Workflow

The following diagram outlines the typical manufacturing process from starting materials to the final, purified product.

G cluster_0 Precursor Synthesis cluster_1 Deoxyfluorination cluster_2 Purification & QC Ketene Ketene Generation Cycloaddition [2+2] Cycloaddition Ketene->Cycloaddition Olefin Olefin Substrate Olefin->Cycloaddition Precursor Ethyl 3-oxocyclobutanecarboxylate Cycloaddition->Precursor Reaction Fluorination Reaction Precursor->Reaction Fluor_Agent Fluorinating Agent (e.g., XtalFluor-E) Fluor_Agent->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Quench Controlled Quenching Reaction->Quench Workup Aqueous Workup / Extraction Quench->Workup Crude Crude Product Workup->Crude Distillation Vacuum Fractional Distillation Crude->Distillation Final_Product This compound Distillation->Final_Product QC Quality Control (GC, NMR, KF) Final_Product->QC G cluster_decision cluster_solutions_1 Solutions for Incomplete Reaction cluster_solutions_2 Solutions for Degradation Start Low Isolated Yield CheckCrude Analyze Crude Reaction Mixture (GC, NMR) Start->CheckCrude IsSM High % of Starting Material? CheckCrude->IsSM IncompleteRxn Root Cause: Incomplete Reaction IsSM->IncompleteRxn Yes LowCrudeYield Root Cause: Degradation or Side Reactions IsSM->LowCrudeYield No Sol1A Verify reagent activity (fresh bottle) IncompleteRxn->Sol1A Sol1B Increase reaction time / temperature (cautiously) IncompleteRxn->Sol1B Sol1C Increase reagent stoichiometry IncompleteRxn->Sol1C Sol2A Optimize quenching (lower temp, mild base) LowCrudeYield->Sol2A Sol2B Check for elimination byproducts LowCrudeYield->Sol2B Sol2C Assess product stability under workup conditions LowCrudeYield->Sol2C

References

Technical Support Center: Optimizing the Fluorination of Ethyl Cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the fluorination of ethyl cyclobutanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific transformation. The fluorinated cyclobutane motif is a valuable component in medicinal chemistry, and mastering its synthesis is a critical step in the development of novel therapeutics.[1][2] This resource aims to equip you with the knowledge to overcome common challenges and optimize your reaction outcomes.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the fluorination of ethyl cyclobutanecarboxylate, offering potential causes and actionable solutions based on established chemical principles.

Scenario 1: Low to No Conversion of Ethyl Cyclobutanecarboxylate to its α-Fluoro Derivative Using Selectfluor™

Question: I am attempting the α-fluorination of ethyl cyclobutanecarboxylate using Selectfluor™ but am observing poor conversion of my starting material. What are the likely causes and how can I improve my yield?

Answer:

Low conversion in electrophilic fluorination with Selectfluor™ can stem from several factors, primarily related to substrate reactivity and reaction conditions. Here’s a systematic approach to troubleshooting this issue:

Potential Causes & Recommended Solutions:

Potential Cause Explanation Troubleshooting Steps
Inefficient Enolate Formation Electrophilic fluorination with Selectfluor™ proceeds via the enolate of the ester.[3][4][5] The acidity of the α-proton of ethyl cyclobutanecarboxylate is relatively low, which can lead to a low concentration of the reactive enolate under insufficiently basic conditions.1. Optimize the Base: Use a strong, non-nucleophilic base to favor enolate formation. Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are common choices. 2. Control Temperature of Deprotonation: Perform the deprotonation at low temperatures (e.g., -78 °C) to prevent side reactions of the strong base. 3. Order of Addition: Add the ester slowly to a solution of the base to ensure immediate deprotonation and minimize ester self-condensation.
Sub-optimal Reaction Temperature The fluorination step itself may require a specific temperature range for optimal reactivity without promoting decomposition.1. Gradual Warming: After the addition of Selectfluor™ at low temperature, allow the reaction to warm gradually to room temperature.[6] 2. Monitor Progress: Track the reaction by TLC or GC-MS at different temperatures to identify the optimal point for conversion without significant byproduct formation.
Inappropriate Solvent The choice of solvent is critical. Protic solvents will quench the enolate, while some polar aprotic solvents can react with Selectfluor™.[6]1. Use Anhydrous, Aprotic Solvents: Tetrahydrofuran (THF) is a standard solvent for reactions involving LDA or LHMDS. Ensure the solvent is rigorously dried before use.[6] 2. Avoid Reactive Solvents: Solvents like DMF, DMSO, and pyridine can react exothermically with Selectfluor™ and should be avoided.[6]
Purity of Reagents Impurities in the starting material, solvent, or base can interfere with the reaction.1. Purify Starting Materials: Ensure the ethyl cyclobutanecarboxylate is pure. 2. Use Freshly Prepared Base: If possible, titrate the organolithium base before use to determine its exact concentration.
Scenario 2: Formation of Multiple Products and Low Regioselectivity

Question: My reaction is producing a mixture of fluorinated products, and I am struggling to isolate the desired α-fluoro isomer. What could be causing this and how can I improve the selectivity?

Answer:

The formation of multiple products often points to issues with controlling the reaction's regioselectivity or the occurrence of side reactions.

Potential Causes & Recommended Solutions:

Potential Cause Explanation Troubleshooting Steps
Over-fluorination The product, α-fluoro ethyl cyclobutanecarboxylate, still possesses an acidic α-proton and can be deprotonated and fluorinated a second time to yield the α,α-difluoro product.1. Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of Selectfluor™ to favor monofluorination.[7] 2. Slow Addition: Add the Selectfluor™ solution slowly to the reaction mixture to maintain a low concentration of the fluorinating agent.
Side Reactions of the Enolate The enolate intermediate can participate in other reactions, such as aldol condensation or alkylation if electrophilic impurities are present.1. Maintain Low Temperature: Keep the reaction temperature low during enolate formation and the addition of Selectfluor™ to minimize side reactions. 2. Quench Appropriately: Once the reaction is complete, quench it promptly with a suitable reagent (e.g., saturated aqueous ammonium chloride) to neutralize any remaining reactive species.
Isomerization Although less common for this substrate, under certain conditions, isomerization of the cyclobutane ring could occur.1. Mild Reaction Conditions: Employ the mildest possible conditions (temperature, base) that still afford a reasonable reaction rate.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the fluorination of ethyl cyclobutanecarboxylate.

1. What are the primary methods for introducing fluorine into ethyl cyclobutanecarboxylate?

There are two main strategies for the fluorination of this substrate:

  • Electrophilic Fluorination: This is the most direct method for α-fluorination. It involves the formation of an enolate from the ester, which then reacts with an electrophilic fluorine source like Selectfluor™ (F-TEDA-BF4) or N-fluorobenzenesulfonimide (NFSI).[8][9] This approach directly installs the fluorine atom at the carbon adjacent to the carbonyl group.

  • Nucleophilic Deoxyfluorination (Indirect Method): This method requires initial reduction of the ester functionality to the corresponding primary alcohol (ethyl (hydroxymethyl)cyclobutane). The alcohol is then treated with a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) to replace the hydroxyl group with fluorine.[2][10][11] This results in a fluoromethylcyclobutane derivative.

2. Which electrophilic fluorinating agent is better for this reaction, Selectfluor™ or NFSI?

Both are effective reagents, but they have different characteristics:

  • Selectfluor™ is generally considered a more powerful electrophilic fluorinating agent.[9] It is an air and water-tolerant salt, making it relatively easy to handle.[8]

  • NFSI is also a stable, crystalline solid. Its reactivity is slightly milder than Selectfluor™, which can sometimes be advantageous in preventing over-fluorination or decomposition of sensitive substrates.

The choice between the two may require some empirical screening for your specific application to determine which gives a better yield and cleaner reaction profile.

3. What are the main safety concerns when working with fluorinating agents like Selectfluor™ and DAST?

Safety is paramount when performing fluorination reactions.

  • Selectfluor™: While relatively stable, it is a strong oxidizing agent.[8] It should be handled with care, and contact with flammable materials should be avoided. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[12][13]

  • DAST: This reagent is notoriously hazardous. It is sensitive to moisture, reacting to release corrosive hydrogen fluoride (HF).[11][14] More critically, DAST is thermally unstable and can decompose explosively, especially when heated above 50 °C.[11][14] It should be handled in a chemical fume hood with extreme caution, and distillation should be avoided.[15] Safer alternatives like Deoxo-Fluor® or PyFluor have been developed.[11][16]

4. How can I purify the fluorinated product?

Purification of the fluorinated ethyl cyclobutanecarboxylate will typically involve:

  • Aqueous Workup: After quenching the reaction, an aqueous workup is necessary to remove inorganic salts and water-soluble byproducts.

  • Extraction: The product is extracted from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Column Chromatography: The most common method for purifying the crude product is silica gel column chromatography.[6] A gradient of ethyl acetate in hexanes is often a good starting point for elution.

5. Can I use this fluorination methodology for other cyclobutane derivatives?

Yes, the principles discussed here are generally applicable to other cyclobutane derivatives. However, the specific reaction conditions, such as the choice of base, solvent, and temperature, may need to be re-optimized depending on the electronic and steric properties of the substituents on the cyclobutane ring.[6]

Experimental Protocols & Visualizations

Protocol 1: α-Fluorination of Ethyl Cyclobutanecarboxylate using Selectfluor™

This protocol provides a general procedure for the α-fluorination of ethyl cyclobutanecarboxylate.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar. Cool the flask to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) to the cooled THF. After stirring for 15 minutes, add a solution of ethyl cyclobutanecarboxylate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Fluorination: In a separate flask, dissolve Selectfluor™ (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[6]

  • Workup: Once the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[6]

Reaction Mechanism: Electrophilic Fluorination with Selectfluor™

The following diagram illustrates the proposed mechanism for the α-fluorination of ethyl cyclobutanecarboxylate. The reaction proceeds through a polar, two-electron process.[3][4][5]

G cluster_0 Enolate Formation cluster_1 Fluorination ester Ethyl Cyclobutanecarboxylate enolate Lithium Enolate ester->enolate + Base base LDA product α-Fluoro Ethyl Cyclobutanecarboxylate enolate->product + Selectfluor™ selectfluor Selectfluor™ (F-TEDA⁺)

Caption: Proposed mechanism for the α-fluorination of ethyl cyclobutanecarboxylate.

Workflow for Troubleshooting Low Yield

This diagram outlines a logical workflow for addressing low yields in the fluorination reaction.

G start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Analyze Reaction Conditions start->check_conditions purification Review Purification Method check_reagents->purification optimize_base Optimize Base & Deprotonation check_conditions->optimize_base optimize_temp Adjust Reaction Temperature check_conditions->optimize_temp optimize_solvent Screen Anhydrous Solvents check_conditions->optimize_solvent optimize_base->purification optimize_temp->purification optimize_solvent->purification success Improved Yield purification->success

Caption: A systematic workflow for troubleshooting low fluorination yields.

References

monitoring Ethyl 3,3-difluorocyclobutanecarboxylate reactions by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Monitoring Ethyl 3,3-difluorocyclobutanecarboxylate Reactions by HPLC

Welcome to the Technical Support Center for monitoring reactions of this compound. As a key building block in medicinal chemistry, understanding the progress of reactions involving this fluorinated scaffold is critical for optimizing yields, ensuring purity, and accelerating drug development timelines. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for this purpose, offering high resolution and quantitative accuracy.[1][2]

This guide, structured in a question-and-answer format, provides practical, field-proven insights and troubleshooting strategies to address common challenges encountered during the HPLC analysis of this unique compound and its derivatives.

Part 1: Foundational HPLC Method Development FAQ

This section addresses the initial questions researchers face when setting up an HPLC method for this compound.

Q1: How do I select the appropriate HPLC column for analyzing this compound and its reaction products?

A1: Column selection is paramount for achieving good separation. The choice depends on the polarity of your starting material, intermediates, and final product.

  • Starting Point (General Purpose): A standard C18 (Octadecylsilane) column is the workhorse of reversed-phase HPLC and a logical starting point.[3][4] It separates compounds primarily based on hydrophobicity. Since this compound is a moderately polar ester, a C18 column provides a good balance of retention.

  • For Increased Retention of Polar Analytes: If you are analyzing more polar reaction products, such as the hydrolyzed carboxylic acid, an Aqueous C18 (AQ-C18) or a column with a polar-embedded phase is recommended.[5][6] These columns are designed to prevent "phase collapse" when using highly aqueous mobile phases (less than 5% organic solvent), which might be necessary to retain very polar compounds.[7][8]

  • Alternative Selectivity for Fluorinated Compounds: Fluorinated stationary phases (e.g., F-Phenyl or perfluoroalkyl phases) can offer unique selectivity for halogenated compounds.[3][4][9] These phases can interact with fluorinated analytes through dipole-dipole interactions, providing different elution orders compared to C18 columns and potentially resolving closely eluting species.[3][4]

Table 1: HPLC Column Selection Guide

Stationary PhasePrimary Interaction MechanismBest Suited ForKey Considerations
C18 (Standard) HydrophobicGeneral-purpose analysis of starting material and less polar products.Most common starting point; may show poor retention for very polar analytes.[3]
Aqueous C18 (AQ) Hydrophobic & Hydrogen BondingReactions producing polar products (e.g., hydrolysis to the carboxylic acid).Compatible with 100% aqueous mobile phases; prevents phase collapse.[6]
Fluorinated (e.g., PFP) Hydrophobic, Dipole-Dipole, π-πSeparating mixtures of fluorinated and non-fluorinated compounds; alternative selectivity.Can improve peak shape and retention for halogenated compounds.[3][9]
HILIC Partitioning into a water-enriched layerAnalysis of very polar compounds not retained by reversed-phase columns.Uses high organic mobile phases; offers orthogonal selectivity.[10]

Q2: What is a good starting mobile phase composition?

A2: For reversed-phase chromatography, the mobile phase is typically a mixture of water and a less polar organic solvent.

  • Solvents: The most common mobile phase combination is Acetonitrile (ACN) and Water .[8] ACN is often preferred over methanol for its lower viscosity and lower UV cutoff, which is advantageous for detecting compounds at low wavelengths.[8]

  • Starting Gradient: A good starting point is a linear gradient from ~10% ACN in water to 95% ACN in water over 10-15 minutes. This "scouting gradient" will help determine the approximate solvent strength needed to elute your compounds of interest.

  • Additives: To improve peak shape, especially for acidic or basic products, a small amount of an acid modifier is often added to the mobile phase. A common choice is 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) . These additives help to suppress the ionization of silanol groups on the silica-based column packing, which can cause peak tailing with polar and basic analytes.[11]

Q3: What UV detection wavelength should I use?

A3: this compound lacks a strong chromophore. The ester carbonyl group has a weak n→π* transition around 210-215 nm. Therefore, detection should be set at a low wavelength, typically between 205 nm and 220 nm , to achieve adequate sensitivity.[5] Be aware that working at these low wavelengths requires high-purity solvents (HPLC grade or better) to minimize baseline noise and drift.[8]

Q4: How should I prepare my reaction mixture for HPLC analysis?

A4: Proper sample preparation is crucial to protect the HPLC column and ensure reproducible results. The goal is to remove particulates and ensure the sample solvent is compatible with the mobile phase.

Protocol: Sample Preparation for Reaction Monitoring

  • Quench the Reaction: At your desired time point, withdraw a small aliquot (e.g., 10-20 µL) of the reaction mixture.

  • Quench and Dilute: Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 1 mL) of a solvent mixture that is compatible with your initial HPLC mobile phase conditions (e.g., a 50:50 mixture of water and acetonitrile). This stops the reaction and prevents precipitation of the analyte in the injector.

  • Filter: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial. This step is critical to remove any particulate matter that could clog the column or system tubing.[12]

  • Analyze: Place the vial in the autosampler for injection.

Part 2: Troubleshooting Common HPLC Issues

Even with a well-developed method, problems can arise. This section provides a systematic guide to diagnosing and solving common chromatographic issues.

G cluster_0 Troubleshooting Workflow start Problem Observed (e.g., Poor Peak Shape, Drifting Baseline) check_column Step 1: Check Column - Is it old? - Contaminated? - Correct phase? start->check_column Isolate the Variable check_mobile Step 2: Check Mobile Phase - Freshly prepared? - Correct pH? - Degassed? check_column->check_mobile If column is OK check_system Step 3: Check System - Any leaks? - Pressure stable? - Detector lamp OK? check_mobile->check_system If mobile phase is OK solution Problem Resolved check_system->solution Identify & Fix Cause

Caption: A systematic workflow for troubleshooting HPLC issues.

Table 2: Common HPLC Problems, Causes, and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with active silanol sites on the column.[11][13]Add/adjust mobile phase modifier (e.g., 0.1% formic acid). Lower the mobile phase pH.[13]
Column contamination or degradation.[13][14]Flush the column with a strong solvent or replace the column. Use a guard column.[13][14]
Sample overload (mass).[15]Dilute the sample.
Peak Fronting Sample overload (concentration or volume).[7][16]Dilute the sample or reduce the injection volume.[16]
Sample solvent incompatible with mobile phase.[7][17]Prepare/dilute the sample in the initial mobile phase.[18]
Column bed collapse or void.[7][19]Replace the column.[19]
Baseline Drift Column temperature fluctuation.[18][20]Use a column oven to maintain a stable temperature.[18]
Mobile phase composition changing or contaminated.[18][21]Prepare fresh mobile phase daily. Use high-purity solvents.[21]
Detector flow cell contamination.[18][21]Flush the flow cell with a strong solvent like isopropanol.[21]
Ghost Peaks Contamination in the mobile phase, system, or sample.[22][23]Use fresh, high-purity solvents. Flush the injector and system. Run a blank injection to diagnose the source.[24]
Carryover from a previous injection.[22]Implement a needle wash with a strong solvent in the autosampler method.
Retention Time Shift Change in mobile phase composition.[12]Prepare mobile phase carefully and consistently.
Inconsistent flow rate (pump issue).[12]Check for leaks; purge the pump to remove air bubbles.[18]
Column aging or degradation.[25]Monitor column performance with a standard; replace if necessary.

Part 3: Protocols for Monitoring Specific Reactions

Here we apply the principles to two common transformations of this compound.

Reaction 1: Base-Mediated Hydrolysis

This reaction converts the starting ethyl ester to the corresponding carboxylic acid, a common step in preparing for subsequent amide couplings.

G cluster_0 Workflow for Monitoring Ester Hydrolysis start Start Reaction (Ester + Base) sampling Take Aliquot at Time 't' start->sampling prep Quench, Dilute & Filter Sample sampling->prep hplc Inject on HPLC prep->hplc data Analyze Chromatogram: - Peak Area of Ester (SM) - Peak Area of Acid (Product) hplc->data decision Reaction Complete? data->decision end Work-up Reaction decision->end Yes continue_rxn Continue Reaction & Resample decision->continue_rxn No continue_rxn->sampling

Caption: HPLC workflow for monitoring a hydrolysis reaction.

Protocol: Monitoring Ester Hydrolysis by HPLC

  • Set Up Reaction: In a suitable flask, dissolve this compound in a solvent (e.g., THF/Water). Add a base (e.g., Lithium Hydroxide).

  • Time Zero (t=0) Sample: Immediately after adding the base, take the first aliquot, quench, prepare as described in the sample preparation protocol, and label as t=0.

  • Monitor Progress: Take subsequent aliquots at regular intervals (e.g., every 30 minutes). Prepare each sample identically for HPLC analysis.

  • HPLC Analysis: Use a C18 or Aqueous C18 column. A suitable gradient might be 10-95% Acetonitrile in Water (both with 0.1% Formic Acid) over 10 minutes.

  • Data Interpretation:

    • The starting ester will be less polar and have a longer retention time.

    • The product, 3,3-difluorocyclobutanecarboxylic acid, is significantly more polar and will have a shorter retention time.

    • Track the disappearance of the starting material peak and the appearance of the product peak. The reaction is complete when the starting material peak is no longer observed.

Reaction 2: Amide Coupling

This reaction forms an amide bond between the corresponding carboxylic acid (generated from hydrolysis) and an amine, a fundamental transformation in drug synthesis.[26]

Protocol: Monitoring Amide Coupling by HPLC

  • Set Up Reaction: Combine 3,3-difluorocyclobutanecarboxylic acid, a coupling reagent (e.g., HATU, EDC), a base (e.g., DIPEA), and the desired amine in a suitable aprotic solvent (e.g., DMF).[26][27][28]

  • Time Zero (t=0) Sample: Immediately after adding the amine, take the first aliquot, quench, prepare, and label as t=0.

  • Monitor Progress: Take and prepare samples at regular intervals.

  • HPLC Analysis: A standard C18 column is usually sufficient. A gradient of 10-95% Acetonitrile in Water (both with 0.1% Formic Acid) is a good starting point.

  • Data Interpretation:

    • The starting carboxylic acid is polar and will elute early.

    • The product amide will be less polar than the starting acid and will have a longer retention time.

    • Monitor the consumption of the carboxylic acid peak and the formation of the new, later-eluting amide product peak.

References

Technical Support Center: Synthesis of Ethyl 3,3-difluorocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3,3-difluorocyclobutanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and improve your yield.

The introduction of gem-difluoro groups into cyclic scaffolds is a widely used strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates, such as metabolic stability and lipophilicity.[1][2] this compound serves as a versatile intermediate for the preparation of a variety of these valuable building blocks.[3] This guide will focus on the most common and practical synthetic route: a zinc-mediated intramolecular Reformatsky-type cyclization.

I. Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process starting from ethyl 2-(bromomethyl)acrylate. The key transformation is a zinc-mediated intramolecular cyclization of an organozinc intermediate.

Synthesis_Pathway A Ethyl 2-(bromomethyl)acrylate B Radical Addition of Dibromodifluoromethane A->B CF2Br2, Initiator C Ethyl 2-(bromomethyl)-3,3-difluoro-3-bromopropanoate B->C D Zinc-Mediated Cyclization (Reformatsky-type) C->D Activated Zinc E This compound D->E

Caption: General synthetic scheme for this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions to improve your reaction outcomes.

Issue Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low or No Product Formation 1. Inactive Zinc: The surface of the zinc metal is likely passivated with zinc oxide, preventing the formation of the organozinc reagent.[4] 2. Wet Reagents/Solvents: Trace amounts of water can quench the highly reactive organozinc intermediate. 3. Incorrect Reaction Temperature: The formation of the organozinc reagent and the subsequent cyclization are temperature-sensitive.1. Zinc Activation: Activate the zinc dust immediately before use. Common methods include washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. Treatment with iodine or 1,2-dibromoethane in the reaction solvent can also be effective.[4] 2. Strict Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and freshly distilled reagents. 3. Temperature Control: Maintain the recommended temperature for each step of the reaction. Use a cryostat or a well-controlled oil bath for precise temperature management.1. Activation removes the oxide layer, exposing a fresh metal surface for oxidative addition to the alkyl halide, which is the crucial first step in forming the Reformatsky reagent.[5] 2. Organozinc reagents are strong bases and will be protonated by water, preventing them from participating in the desired cyclization reaction. 3. The rate of formation of the organozinc species and its stability are highly dependent on temperature.
Formation of Side Products (e.g., Dimerization, Elimination) 1. High Concentration of Organozinc Intermediate: A high local concentration of the organozinc reagent can lead to intermolecular reactions (dimerization). 2. Decomposition of the Organozinc Intermediate: The organozinc reagent may be unstable at the reaction temperature, leading to elimination or other decomposition pathways.1. Slow Addition: Add the precursor to the activated zinc suspension slowly and at a controlled rate to maintain a low concentration of the organozinc intermediate. 2. Optimize Reaction Temperature: If decomposition is suspected, try running the reaction at a lower temperature. This may require longer reaction times, but can significantly improve the yield of the desired product.1. Slow addition favors the intramolecular cyclization over intermolecular side reactions by keeping the concentration of the reactive intermediate low. 2. Lowering the temperature can reduce the rate of decomposition reactions, which often have a higher activation energy than the desired cyclization.
Difficult Purification of the Final Product 1. Co-elution with Starting Material or Side Products: The product may have a similar polarity to the starting material or byproducts, making separation by column chromatography challenging. 2. Product Volatility: The product is relatively volatile, which can lead to losses during solvent removal under reduced pressure.1. Optimize Chromatography Conditions: Use a high-resolution silica gel and a carefully selected eluent system. A shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation. 2. Careful Solvent Removal: Use a rotary evaporator with a controlled vacuum and a moderately warm water bath. Avoid excessive heating. For final traces of solvent, it is better to use a high-vacuum line at room temperature.1. Fine-tuning the chromatographic conditions can exploit subtle differences in the polarity and adsorption characteristics of the components in the mixture, leading to better separation. 2. Minimizing the temperature and pressure during solvent removal reduces the vapor pressure of the product, thereby minimizing evaporative losses.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the zinc-mediated cyclization reaction?

A1: Polar aprotic solvents are generally preferred for Reformatsky-type reactions as they can help to solvate the organozinc intermediate and improve its reactivity.[4][6] Tetrahydrofuran (THF) is a commonly used solvent for this reaction. It is crucial to use anhydrous THF to prevent quenching of the organozinc reagent.

Q2: Can I use other metals instead of zinc?

A2: While zinc is the classic metal for the Reformatsky reaction, other metals such as indium, samarium, and manganese have been used in similar reactions.[6][7] However, for this specific intramolecular cyclization to form a four-membered ring, zinc is the most commonly reported and generally most effective metal.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For TLC, a sample of the reaction mixture can be quenched with a small amount of dilute acid, extracted with an organic solvent, and then spotted on a TLC plate. The disappearance of the starting material and the appearance of the product spot can be observed. For GC-MS, a quenched and extracted aliquot can be analyzed to determine the ratio of starting material to product.

Q4: What are the key safety precautions for this synthesis?

A4: This synthesis involves the use of several hazardous materials. Ethyl 2-(bromomethyl)acrylate is a lachrymator and should be handled in a well-ventilated fume hood. Dibromodifluoromethane is a volatile and potentially toxic reagent. Activated zinc can be pyrophoric. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information on handling fluorinated compounds, please refer to established safety guidelines.[8]

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(bromomethyl)-3,3-difluoro-3-bromopropanoate

This protocol describes the radical addition of dibromodifluoromethane to ethyl 2-(bromomethyl)acrylate.

Materials:

  • Ethyl 2-(bromomethyl)acrylate

  • Dibromodifluoromethane (CF₂Br₂)

  • Azobisisobutyronitrile (AIBN) or other radical initiator

  • Anhydrous solvent (e.g., toluene or acetonitrile)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve ethyl 2-(bromomethyl)acrylate (1.0 eq) in the anhydrous solvent.

  • Add dibromodifluoromethane (1.5 - 2.0 eq) to the solution.

  • Add the radical initiator (e.g., AIBN, 0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for the time indicated by reaction monitoring (typically several hours).

  • Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol details the zinc-mediated intramolecular cyclization.

Materials:

  • Ethyl 2-(bromomethyl)-3,3-difluoro-3-bromopropanoate

  • Activated zinc dust

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (catalytic amount, for zinc activation)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add activated zinc dust (2.0 - 3.0 eq) and a crystal of iodine.

  • Add anhydrous THF to the flask and stir the suspension.

  • In a separate flame-dried flask, dissolve ethyl 2-(bromomethyl)-3,3-difluoro-3-bromopropanoate (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the bromo-precursor to the zinc suspension over several hours using a syringe pump.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or gentle reflux until the starting material is consumed (monitor by GC-MS or TLC).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure, being careful to avoid loss of the volatile product.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel.

V. Characterization Data

This compound

  • ¹H NMR (CDCl₃): The spectrum is expected to show signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and the cyclobutane ring protons (multiplets in the range of 2.5-3.0 ppm).

  • ¹⁹F NMR (CDCl₃): A complex multiplet is expected for the two non-equivalent fluorine atoms.

  • ¹³C NMR (CDCl₃): Signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, the carbon bearing the ester group, the two methylene carbons of the cyclobutane ring, and the CF₂ carbon are expected.

  • GC-MS (EI): The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.[9]

troubleshooting_flowchart start Low Yield of this compound q1 Is the zinc activated? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are reagents and solvents strictly anhydrous? a1_yes->q2 sol1 Activate zinc with HCl/I₂ and repeat reaction. a1_no->sol1 end Yield Improved sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the addition of the precursor slow and controlled? a2_yes->q3 sol2 Dry all reagents and solvents and repeat reaction. a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the reaction temperature optimized? a3_yes->q4 sol3 Use a syringe pump for slow addition. a3_no->sol3 sol3->end a4_yes Yes q4->a4_yes a4_no No q4->a4_no a4_yes->end sol4 Try a lower reaction temperature with a longer reaction time. a4_no->sol4 sol4->end

Caption: Troubleshooting flowchart for low yield in the synthesis.

VI. References

  • Melnykov, K. P., Granat, D. S., Volochnyuk, D. M., Ryabukhin, S. V., & Grygorenko, O. O. (2018). Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. Synthesis, 50(24), 4888-4898.

  • ChemicalBook. (n.d.). 3,3-Difluorocyclobutanecarboxylic acid synthesis. Retrieved from --INVALID-LINK--

  • Meanwell, N. A. (2018). A perspective on the ubiquity of fluorine in drug design. Journal of medicinal chemistry, 61(14), 5822-5880.

  • Melnykov, K. P., et al. (2018). Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. Synthesis, 50(24), 4888-4898.

  • Holovach, S., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 84(13), 8487-8496.

  • BenchChem. (2025). Navigating the Challenges of Zinc, bromo(cyanomethyl)- Reactions: A Technical Support Center. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (1983). ETHYL α-(BROMOMETHYL)ACRYLATE. 61, 56.

  • Ni, C., & Hu, J. (2016). The unique role of fluorine in the design of logs and catalysts. Chemical Society Reviews, 45(20), 5441-5454.

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from --INVALID-LINK--

  • Fornalczyk, M., Singh, K., & Stuart, A. M. (2012). Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. Organic & Biomolecular Chemistry, 10(13), 2539-2543.

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Practical Guide to the Handling and Storage of Fluorinated Esters: Application Notes and Protocols. Retrieved from --INVALID-LINK--

  • Stang, M., & Blum, S. A. (2022). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of chemical research, 55(15), 2079-2091.

  • Name Reactions in Organic Synthesis. (n.d.). Reformatsky Reaction. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). Troubleshooting of Alkaline Zinc. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Navigating the Challenges of Zinc, bromo(cyanomethyl)- Reactions: A Technical Support Center. Retrieved from --INVALID-LINK--

  • American Chemical Society. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry.

  • Stang, M., & Blum, S. A. (2022). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of Chemical Research, 55(15), 2079–2091.

  • ResearchGate. (2020). (PDF) The Asymmetric Difluoro-Reformatsky Reaction. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2012). Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. Organic & Biomolecular Chemistry.

  • Portland State University PDXScholar. (n.d.). Fluorinated Esters: Synthesis and Identification. Retrieved from --INVALID-LINK--

  • Matrix Fine Chemicals. (n.d.). ETHYL 2-(BROMOMETHYL)PROP-2-ENOATE | CAS 17435-72-2. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from --INVALID-LINK--

  • SciSpace. (n.d.). Purification of Fluorine by Distillation. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US8110711B2 - Processes for production of 2-bromo-2,2-difluoroethanol and 2-(alkylcarbonyloxy)-1,1-difluoroethanesulfonic acid salt. Retrieved from --INVALID-LINK--

  • SciELO. (n.d.). Traditional and New methods for the Preparation of Diazocarbonyl Compounds. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). ETHYL α-(BROMOMETHYL)ACRYLATE. Retrieved from --INVALID-LINK--

  • Brieflands. (n.d.). Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chromatography-Mass Spectrometry Study. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. Retrieved from --INVALID-LINK--

  • CORE. (n.d.). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Retrieved from --INVALID-LINK--

  • Taylor & Francis Online. (n.d.). Ethyl Chloroformate as Derivatizing Reagent for Gas Chromatographic Determination of Norephedrine, Ephedrine and Pseudoephedrine in Pharmaceutical Preparation. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015). (PDF) GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). Troubleshooting of Alkaline Zinc. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Zinc-mediated Reductive Dimerization Cyclization of Ethyl Arylmethylidene cyanoacetates in Aqueous Media. Journal of Chemical Research, Synopses.

  • Royal Society of Chemistry. (n.d.). 3,3-Dibromo-2-trifluoromethyl acrylic acid ethyl ester: a versatile platform for the stereoselective preparation of functionalized-α-trifluoromethyl α,β-unsaturated lactones and trifluoromethyl pyrazolinones. Organic Chemistry Frontiers.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Zinc Dendrite Formation in Batteries. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN101781212B - Method for synthesizing 2-hydroxymethyl acrylate compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (2012). (PDF) (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4585.

  • ResearchGate. (2024). (PDF) Synthesis of Esters with Different Flavors using Fisher Esterification. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). (PDF) Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of Ethyl 3,3-difluorocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3,3-difluorocyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fluorinated building block. The unique properties imparted by the gem-difluoro cyclobutane motif, such as metabolic stability and altered electronic characteristics, make it a sought-after component in medicinal chemistry.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a successful synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield in [2+2] Cycloaddition

Question: We are attempting a [2+2] photocycloaddition to form the cyclobutane ring, but are observing very low to no yield of the desired product. What are the likely causes and how can we improve the reaction efficiency?

Answer: Low yields in [2+2] photocycloadditions are a common challenge and can stem from several factors related to reaction setup, substrate reactivity, and competing side reactions.[2][3]

Potential Causes & Solutions:

  • Inappropriate Wavelength or Light Source: The photochemical excitation of one of the alkene partners is crucial.[3] Ensure your light source emits at a wavelength that is absorbed by your substrate or photosensitizer. For many [2+2] cycloadditions, UV light is required.

  • Incorrect Photosensitizer: If using a photosensitizer to promote the reaction, its triplet energy must be appropriate for the reacting olefins. Common sensitizers for populating the triplet state include acetone and benzophenone.[4] Experiment with different sensitizers to find the optimal one for your specific substrates.

  • Substrate Reactivity: The electronic nature of the alkene substrates significantly impacts the reaction efficiency. Electron-rich olefins often exhibit different reactivity compared to electron-poor ones.[2] If you are using an electron-deficient alkene, it may require a more reactive partner or different reaction conditions.

  • Intramolecular vs. Intermolecular Reactions: If your substrates have the potential for both intramolecular and intermolecular cycloaddition, the intramolecular pathway might be favored, leading to undesired dimers and consumption of the starting material.[2] This is particularly relevant in polymer synthesis but the principle applies to small molecule synthesis as well. Running the reaction at a higher concentration can favor the intermolecular pathway.

  • Geometric Constraints: For the reaction to occur, the reacting olefins need to be in close proximity. In solution, this is governed by concentration and solvent choice. Ensure the solvent is not interfering with the reaction and that the concentration is optimized.

Experimental Protocol: Optimizing a [2+2] Photocycloaddition

  • Screen Photosensitizers: In parallel small-scale reactions, test a panel of photosensitizers (e.g., benzophenone, acetone, thioxanthone) at varying concentrations.

  • Vary the Solvent: Evaluate the reaction in a range of solvents with different polarities (e.g., acetonitrile, dichloromethane, acetone).

  • Optimize Concentration: Run the reaction at different substrate concentrations to favor intermolecular cycloaddition. Start with a baseline concentration and perform serial dilutions and concentrations.

  • Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the consumption of starting materials and the formation of the product over time to determine the optimal reaction time.[5]

Issue 2: Incomplete Fluorination or Side Product Formation

Question: We are struggling with the fluorination step of a pre-formed cyclobutane precursor. The reaction is either incomplete, or we observe significant formation of elimination byproducts. How can we address this?

Answer: Fluorination reactions, particularly on strained ring systems like cyclobutanes, can be challenging.[6] Incomplete reactions and the formation of elimination byproducts are common hurdles.

Potential Causes & Solutions:

  • Choice of Fluorinating Agent: The reactivity of the fluorinating agent is critical. For deoxofluorination of a ketone precursor, reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly used. For nucleophilic substitution of a leaving group, sources of fluoride anion like potassium fluoride with a phase-transfer catalyst or tetrabutylammonium fluoride (TBAF) are options. The choice depends on the substrate and the reaction mechanism.

  • Reaction Temperature: Fluorination reactions are often highly sensitive to temperature. Too low a temperature can lead to an incomplete reaction, while too high a temperature can promote elimination and other side reactions. Careful temperature control is essential.

  • Leaving Group Quality (for Nucleophilic Fluorination): If performing a nucleophilic substitution, the efficiency of the reaction is highly dependent on the quality of theleaving group. Mesylates and tosylates are generally good leaving groups.

  • Steric Hindrance: The accessibility of the reaction center to the fluorinating agent can be a limiting factor. Steric bulk around the reaction site can hinder the approach of the reagent.

Troubleshooting Steps for Fluorination:

ProblemPotential CauseSuggested Solution
Incomplete Reaction Insufficiently reactive fluorinating agentSwitch to a more potent fluorinating agent (e.g., from DAST to Deoxo-Fluor).
Low reaction temperatureGradually increase the reaction temperature in small increments, monitoring for product formation and byproduct generation.
Elimination Byproducts High reaction temperatureLower the reaction temperature. Consider using a less basic fluorinating agent if applicable.
Sterically hindered substrateEmploy a smaller, more reactive fluorinating agent.
Issue 3: Difficulty in Product Purification

Question: Our crude product contains several impurities that are difficult to separate from the desired this compound. What purification strategies do you recommend?

Answer: The purification of fluorinated compounds can be challenging due to their unique polarity and volatility. A multi-step purification strategy is often necessary.

Recommended Purification Workflow:

A Crude Reaction Mixture B Aqueous Workup A->B Quench Reaction C Liquid-Liquid Extraction B->C Separate Aqueous and Organic Layers D Column Chromatography C->D Remove Solvent & Concentrate E Distillation D->E Fractional Purification F Pure Product E->F Final Purity Check

Caption: Purification workflow for this compound.

Detailed Purification Steps:

  • Aqueous Workup: After the reaction is complete, quench the reaction mixture appropriately (e.g., with a saturated aqueous solution of sodium bicarbonate to neutralize any acid). This will help to remove water-soluble impurities and byproducts.[7]

  • Liquid-Liquid Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent is crucial and should be based on the solubility of your product. Wash the combined organic layers with brine to remove residual water.

  • Column Chromatography: This is often the most effective step for separating the desired product from closely related impurities.[8]

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase: A gradient of non-polar to moderately polar solvents (e.g., hexanes/ethyl acetate) is typically effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.

  • Distillation: Given that this compound has a boiling point of 155°C, vacuum distillation can be a final polishing step to remove non-volatile impurities.[9]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common approach involves the fluorination of a cyclobutanone precursor, followed by transformations to introduce the ethyl ester functionality. An alternative is a [2+2] cycloaddition reaction between two appropriately substituted alkenes.[10][11]

Q2: Can the ethyl ester be hydrolyzed to the corresponding carboxylic acid?

Yes, the ethyl ester can be hydrolyzed to 3,3-difluorocyclobutanecarboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base like sodium hydroxide, followed by acidification.[12][13]

Q3: What are the main safety precautions to consider during this synthesis?

Fluorinating agents are often corrosive and toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions involving flammable solvents should be conducted away from ignition sources.

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the structure of the molecule and identify any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This will determine the purity of the compound and provide its mass-to-charge ratio.

  • Infrared (IR) Spectroscopy: This will confirm the presence of key functional groups, such as the ester carbonyl.

References

Technical Support Center: Purification of Crude Ethyl 3,3-difluorocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 3,3-difluorocyclobutanecarboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated building block. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve the desired purity for your downstream applications.

I. Initial Purity Assessment: Know Your Impurities

Before attempting any purification, it is crucial to identify and quantify the impurities in your crude product. The choice of purification strategy directly depends on the nature of these impurities.

Frequently Asked Question

Q1: What are the most effective methods for analyzing the purity of my crude this compound?

A1: A multi-pronged analytical approach is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for this analysis. It is ideal for separating and identifying volatile and semi-volatile impurities.[1][2][3][4] A typical GC-MS analysis will provide the retention times and mass spectra of the individual components in your mixture, allowing for their identification and relative quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is invaluable for structural elucidation of the main product and any significant impurities. ¹⁹F NMR is particularly useful for identifying other fluorinated species. The integration of NMR signals can provide quantitative information about the composition of the mixture.[5]

  • High-Performance Liquid Chromatography (HPLC): For non-volatile impurities or for orthogonal verification of GC-MS results, HPLC can be a powerful tool. Both normal-phase and reversed-phase chromatography can be employed depending on the polarity of the impurities.[6]

II. Troubleshooting Guide: Removal of Common Impurities

This section addresses specific challenges you might encounter during the purification process, categorized by the type of impurity.

Scenario 1: Presence of Unreacted Starting Materials

The synthesis of this compound may involve starting materials that could carry over into the crude product.

Q2: My GC-MS analysis shows the presence of residual starting materials. What is the best way to remove them?

A2: The optimal removal method depends on the physical properties of the starting materials relative to your product.

Method 1: Fractional Distillation

Fractional distillation is a highly effective technique for separating compounds with different boiling points.[7][8][9] It is particularly useful if the starting materials are significantly more or less volatile than the product.

Table 1: Physical Properties for Distillation

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound164.15~155
Hypothetical Volatile Impurity< 120< 120
Hypothetical Less Volatile Impurity> 200> 180

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column (e.g., with Raschig rings or metal sponges) to increase the number of theoretical plates.[7][8] Use a heating mantle with a stirrer for uniform heating.

  • Vacuum Application: For compounds with high boiling points, distillation under reduced pressure is recommended to prevent thermal decomposition.

  • Fraction Collection: Slowly increase the temperature of the heating mantle. Collect the initial fraction, which will be enriched in the more volatile components.

  • Product Collection: As the temperature stabilizes at the boiling point of your product, switch to a clean collection flask to collect the purified this compound.

  • Analysis: Analyze the collected fractions by GC-MS to confirm the separation efficiency.

Scenario 2: Formation of Synthetic By-products

Side reactions during the synthesis can lead to various by-products, including isomers or products of ring-opening. The strained four-membered ring of cyclobutane derivatives can be susceptible to ring-opening under certain conditions.[10]

Q3: I have identified isomeric impurities (e.g., 1,2- or 1,3-difluorocyclobutane derivatives) in my product. How can I separate them?

A3: Isomers often have very similar physical properties, making separation challenging.[6][11] In such cases, chromatography is the preferred method.

Method 2: Flash Column Chromatography

Flash column chromatography is a preparative technique that uses a stationary phase (typically silica gel) and a mobile phase (a solvent or a mixture of solvents) to separate compounds based on their polarity.[6][12]

Table 2: Guide for Solvent System Selection in Normal-Phase Chromatography

Polarity of ImpurityRecommended Starting Solvent System (v/v)
Less polar than product98:2 Hexane:Ethyl Acetate
Slightly less polar95:5 Hexane:Ethyl Acetate
Slightly more polar90:10 Hexane:Ethyl Acetate
More polar than product80:20 Hexane:Ethyl Acetate

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

dot ```dot graph TD { A[Crude Product] --> B{Purity Analysis (GC-MS, NMR)}; B --> C{Identify Impurities}; C --> D{Volatile Starting Materials?}; D -- Yes --> E[Fractional Distillation]; D -- No --> F{Isomeric By-products?}; F -- Yes --> G[Flash Column Chromatography]; F -- No --> H{Acidic/Basic Impurities?}; H -- Yes --> I[Liquid-Liquid Extraction]; H -- No --> J[Final Purity Check]; E --> J; G --> J; I --> J; J --> K[Pure Product]; }

Caption: Relationship between impurity types and purification methods.

IV. References

  • Benchchem. (n.d.). Technical Support Center: Purification of Cyclobutane Isomers by Chromatography. Retrieved from --INVALID-LINK--

  • Radboud Repository. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Retrieved from --INVALID-LINK--

  • ACS Publications. (2001). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Retrieved from --INVALID-LINK--

  • ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • ChemBK. (2024). ethyl 3,3-difluorocyclobutane-1-carboxylate. Retrieved from --INVALID-LINK--

  • Vernier. (n.d.). Fractional Distillation of Esters. Retrieved from --INVALID-LINK--

  • Filo. (2025). Isomers of Difluorocyclobutane. Retrieved from --INVALID-LINK--

  • ResearchGate. (2009). The application of cyclobutane derivatives in organic synthesis. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). 03-Fractional Distillation Esters. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2013). Regioselective ring opening of gem-difluorocyclopropyl ketones. Chemical Communications. Retrieved from --INVALID-LINK--

  • DTIC. (1956). PARTIALLY FLUORINATED ESTERS AND ETHERS AS TEMPERATURE STABLE LIQUIDS. PART I. SYNTHESIS AND CHARACTERIZATION. Retrieved from --INVALID-LINK--

  • ACS Publications. (2022). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from --INVALID-LINK--

  • PubMed. (2002). Fractional distillation of acid contaminants from sevoflurane. Retrieved from --INVALID-LINK--

  • EPA. (2005). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from --INVALID-LINK--

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from --INVALID-LINK--

  • CORE. (2008). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 1,1-Difluorocyclobutane. Retrieved from --INVALID-LINK--

  • SciSpace. (2007). Application of ethyl chloroformate derivatization for gas chromatography–mass spectrometry based metabonomic profiling. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 11.9: Hydrolysis of Esters. Retrieved from --INVALID-LINK--

  • PubMed. (2008). GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 1,3-Difluorocyclobutane. Retrieved from --INVALID-LINK--

  • ResearchGate. (2008). (PDF) GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from --INVALID-LINK--

  • MDPI. (2021). Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine. Retrieved from --INVALID-LINK--

  • CP Lab Safety. (n.d.). ethyl 3, 3-difluorocyclohexanecarboxylate, min 97%, 1 gram. Retrieved from --INVALID-LINK--

  • EMA. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. Retrieved from --INVALID-LINK--

  • ResearchGate. (2010). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (2020). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Retrieved from --INVALID-LINK--

  • EMA. (2024). ICH Q3C (R9) Guideline on impurities. Retrieved from --INVALID-LINK--

  • ACG Publications. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Retrieved from --INVALID-LINK--

  • ResearchGate. (2010). Method for producing aromatic difluoroacetic acid ester. Retrieved from --INVALID-LINK--

  • Universidade de Lisboa. (2012). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols: Ethyl 3,3-dimethylaziridine-2-carboxylate in Organic Synthesis. Retrieved from --INVALID-LINK--

References

Validation & Comparative

The Tale of Two Cyclobutanes: A Comparative Guide to Ethyl 3,3-difluorocyclobutanecarboxylate and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and development, the deliberate and strategic modification of molecular scaffolds is a cornerstone of innovation. The introduction of fluorine into organic molecules has emerged as a particularly powerful tool, capable of modulating a compound's physicochemical and pharmacokinetic properties in profound ways. This guide offers an in-depth, objective comparison of Ethyl 3,3-difluorocyclobutanecarboxylate and its non-fluorinated counterpart, Ethyl cyclobutanecarboxylate. By examining their synthesis, conformational landscapes, and key drug-like properties, we aim to provide a comprehensive resource for scientists seeking to leverage the unique attributes of these valuable building blocks.

Introduction: The Allure of the Cyclobutane Scaffold and the Transformative Power of Fluorine

The cyclobutane ring, a four-membered carbocycle, has garnered increasing attention in medicinal chemistry. Its inherent ring strain and puckered conformation offer a greater degree of three-dimensionality compared to more flexible acyclic linkers, enabling more precise positioning of substituents in three-dimensional space.[1] This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets.[2]

When fluorine is introduced, particularly as a gem-difluoro group, the properties of the cyclobutane scaffold are dramatically altered. The high electronegativity and small size of fluorine atoms create a unique electronic environment, influencing everything from metabolic stability to acidity and lipophilicity.[3] This guide will dissect these differences, providing both qualitative and quantitative insights.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of two fluorine atoms at the 3-position of the cyclobutane ring has a significant impact on the molecule's physical and chemical properties. The following table summarizes key physicochemical parameters for both compounds, with experimental data for close analogs used to provide well-founded estimations where direct comparative data is not available.

PropertyEthyl cyclobutanecarboxylateThis compoundImpact of gem-Difluorination
Molecular Weight 128.17 g/mol [4]164.15 g/mol [5]Increased molecular weight
Boiling Point 159 °C[6]~155 °C[5]Similar boiling point
Density 0.928 g/mL[6]~1.16 g/mL[5]Increased density
Calculated logP 1.5[7]~1.3[8]Decreased lipophilicity
Estimated pKa of parent acid ~4.8~4.3-4.5Increased acidity
Metabolic Stability Susceptible to oxidationIncreased stabilityEnhanced metabolic stability

Note: Some values are for the parent carboxylic acids or closely related analogs as direct experimental data for the esters is not consistently available.

The most striking differences are observed in lipophilicity, the acidity of the corresponding carboxylic acid, and metabolic stability. The gem-difluoro group, with its strong inductive effect, withdraws electron density from the cyclobutane ring, leading to a more acidic parent carboxylic acid.[3] Counterintuitively, while fluorine is highly lipophilic, the introduction of a gem-difluoro group often leads to a decrease in the overall lipophilicity of the molecule, as measured by the logarithm of the partition coefficient (logP).[3] This is attributed to the creation of a more polarized C-F bond and alterations in the molecule's hydration shell.

Perhaps the most significant advantage of the gem-difluoro motif in drug discovery is its ability to enhance metabolic stability. The C-F bond is significantly stronger than a C-H bond, making it much less susceptible to oxidative metabolism by cytochrome P450 enzymes. By replacing a methylene (-CH2-) group with a difluoromethylene (-CF2-) group, a common site of metabolic oxidation can be effectively blocked, leading to a longer in vivo half-life of the drug candidate.[9]

Conformational Analysis: A Tale of Puckering and Dipoles

The cyclobutane ring is not planar but exists in a puckered, or "butterfly," conformation to alleviate torsional strain.[10] The introduction of the gem-difluoro group at the 3-position further influences this puckering. The strong C-F bond dipoles and the steric bulk of the fluorine atoms can alter the energy landscape of the ring's conformational isomers. While both molecules will exist as a rapidly equilibrating mixture of puckered conformers, the presence of the fluorine atoms in this compound can favor specific conformations to minimize dipole-dipole interactions and steric clashes. This can have a significant impact on how the molecule presents its substituents to a biological target.

G start Cyclobutanecarboxylic Acid product Ethyl cyclobutanecarboxylate start->product Esterification ethanol Ethanol ethanol->product acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->product G start Methyl acrylate & 1,1-dichloro-2,2-difluoroethylene step1 [2+2] Cycloaddition start->step1 intermediate1 2,2-dichloro-3,3-difluoro cyclobutanecarboxylate step1->intermediate1 step2 Hydrolysis intermediate1->step2 intermediate2 2-chloro-3,3-difluoro cyclobut-1-enecarboxylic acid step2->intermediate2 step3 Hydrogenation intermediate2->step3 intermediate3 3,3-difluorocyclobutane carboxylic acid step3->intermediate3 step4 Esterification intermediate3->step4 product Ethyl 3,3-difluoro cyclobutanecarboxylate step4->product

References

The Strategic Incorporation of Fluorinated Cycloalkanes in Modern Drug Discovery: A Comparative Guide to Ethyl 3,3-difluorocyclobutanecarboxylate Derivatives and Their Bioisosteric Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer enhanced pharmacological properties is a paramount objective. Among the myriad of strategies employed, the introduction of fluorine into small molecules has emerged as a powerful tool to modulate key drug-like attributes, including metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth technical comparison of the biological activity of derivatives of Ethyl 3,3-difluorocyclobutanecarboxylate, a versatile building block, and its bioisosteric analogues, with a specific focus on their application as kinase inhibitors.

The 3,3-difluorocyclobutane moiety, a strained four-membered ring system, offers a unique conformational rigidity and a distinct exit vector for substituents, making it an attractive scaffold for probing the chemical space around a biological target. The gem-difluoro substitution pattern not only impacts the electronics of the ring but also serves as a bioisosteric replacement for a carbonyl group or a larger lipophilic group, often leading to improved metabolic stability by blocking potential sites of oxidation.

This guide will delve into a specific case study of a highly potent and selective kinase inhibitor that, while not a direct derivative of this compound, incorporates a closely related fluorinated saturated heterocyclic ring system. Through this comparative analysis, we will explore the rationale behind its design, its synthesis, and its biological performance relative to other inhibitors, thereby highlighting the strategic advantages of incorporating such fluorinated scaffolds in drug discovery programs.

Case Study: PF-06650833 (Zimlovisertib) - A Potent and Selective IRAK4 Inhibitor

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune signaling pathways. Dysregulation of IRAK4 activity is implicated in a variety of inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention. PF-06650833 (Zimlovisertib) is a clinical candidate that emerged from a fragment-based drug design campaign targeting IRAK4.[1] While its core is a fluorinated pyrrolidine, the principles guiding its design and the impact of the fluorinated cyclic scaffold are highly relevant to the broader class of compounds derived from building blocks like this compound.

Comparative Biological Activity of IRAK4 Inhibitors

The potency and selectivity of PF-06650833 against IRAK4 are remarkable, as evidenced by its low nanomolar IC50 value. A comparison with other known IRAK4 inhibitors showcases its competitive profile.

CompoundTargetBiochemical IC50 (nM)Cellular IC50 (nM)Key Structural FeaturesReference
PF-06650833 (Zimlovisertib) IRAK4 2 2.4 (PBMC assay) Fluorinated pyrrolidine [2][3]
BAY 1834845 (Zabedosertib)IRAK411.2-Oxazole-4-carboxamide[4]
ND-2158IRAK416-Pyrrolopyrimidine
AS2444697IRAK429-Thiophene carboxamide

This table presents a selection of IRAK4 inhibitors to provide a comparative context for the potency of PF-06650833. The inclusion of diverse chemical scaffolds highlights the varied approaches to targeting this kinase.

The exceptional potency of PF-06650833 can be attributed to the optimal orientation of the fluorinated pyrrolidine ring within the ATP-binding site of IRAK4, which was elucidated through co-crystal structures.[1] The fluorine atom, with its high electronegativity, likely engages in favorable interactions with the protein, contributing to the high binding affinity.

The Rationale Behind Fluorination: A Physicochemical Perspective

The strategic incorporation of fluorine in drug candidates is a well-established strategy in medicinal chemistry. In the context of cyclic scaffolds like difluorocyclobutane and fluoropyrrolidine, the benefits are multifaceted.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. By replacing a metabolically labile C-H bond with a C-F bond, the pharmacokinetic profile of a compound can be significantly improved.

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be crucial for optimizing a compound's solubility, permeability, and target engagement at physiological pH.

Conformational Control: The introduction of fluorine can influence the conformational preferences of the ring system, pre-organizing the molecule for optimal binding to its target protein and reducing the entropic penalty upon binding.

Lipophilicity: While highly fluorinated motifs can be lipophilic, the strategic placement of one or two fluorine atoms can subtly modulate lipophilicity to enhance membrane permeability and oral bioavailability.

Experimental Protocols

Synthesis of a 3,3-Difluorocyclobutane Carboxamide Derivative (A Representative Protocol)

The following is a generalized, representative protocol for the synthesis of a carboxamide derivative starting from this compound, illustrating a common synthetic route in medicinal chemistry.

Step 1: Hydrolysis of the Ester

  • To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1) is added lithium hydroxide (LiOH, 1.5 eq).

  • The reaction mixture is stirred at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the THF is removed under reduced pressure.

  • The aqueous solution is acidified to pH 2-3 with 1N HCl.

  • The product, 3,3-difluorocyclobutanecarboxylic acid, is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the carboxylic acid.

Step 2: Amide Coupling

  • To a solution of 3,3-difluorocyclobutanecarboxylic acid (1.0 eq) in dichloromethane (DCM) is added the desired amine (1.1 eq), (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The reaction is quenched with water and the product is extracted with DCM.

  • The organic layer is washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 3,3-difluorocyclobutane carboxamide derivative.

IRAK4 Kinase Inhibition Assay (A Representative Protocol)

This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against IRAK4 kinase.

Materials:

  • Recombinant human IRAK4 enzyme

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., PF-06650833 or a novel derivative)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., europium-labeled anti-phospho-serine/threonine antibody and streptavidin-XL665)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute further in assay buffer.

  • Add the test compound dilutions to the assay plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the IRAK4 enzyme and the biotinylated peptide substrate to the wells and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP to the wells.

  • Incubate the reaction mixture for 60 minutes at room temperature.

  • Stop the reaction by adding a solution containing EDTA and the HTRF detection reagents.

  • Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

  • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the HTRF ratio and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Product A This compound B 3,3-Difluorocyclobutanecarboxylic Acid A->B Hydrolysis (LiOH) C 3,3-Difluorocyclobutane Carboxamide Derivative B->C Amide Coupling (HATU, Amine)

Caption: Synthetic workflow for a difluorocyclobutane carboxamide.

IRAK4_Signaling_Pathway TLR Toll-like Receptor (TLR) / IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Cytokine Production NFkB->Inflammation Inhibitor PF-06650833 (Inhibitor) Inhibitor->IRAK4

Caption: Simplified IRAK4 signaling pathway and point of inhibition.

Conclusion

The strategic use of small, fluorinated cyclic scaffolds, exemplified by derivatives of this compound and its bioisosteres like the fluorinated pyrrolidine in PF-06650833, represents a powerful approach in modern drug discovery. The case study of PF-06650833 demonstrates that the incorporation of such motifs can lead to the development of highly potent and selective inhibitors with favorable drug-like properties. The comparative data underscores the significant advantages conferred by fluorination in optimizing molecular interactions and metabolic stability. As our understanding of the nuanced effects of fluorine in different chemical environments deepens, we can anticipate the continued emergence of innovative therapeutics built upon these versatile fluorinated building blocks.

References

Ethyl 3,3-difluorocyclobutanecarboxylate vs methyl 3,3-difluorocyclobutanecarboxylate in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorinated motifs is a cornerstone of molecular design. The 3,3-difluorocyclobutane moiety, in particular, has emerged as a valuable bioisostere, offering a unique combination of metabolic stability, conformational constraint, and modulated lipophilicity.[1][2][3] This guide provides a detailed comparative analysis of two key precursors for this important structural unit: ethyl 3,3-difluorocyclobutanecarboxylate and mthis compound. We will delve into their synthesis, comparative reactivity, and practical applications, supported by established chemical principles and experimental data where available.

The Rise of the 3,3-Difluorocyclobutane Scaffold in Medicinal Chemistry

The gem-difluoro group on a cyclobutane ring imparts unique stereoelectronic properties, making it an attractive surrogate for other functional groups in bioactive molecules.[4][5] This bioisosteric replacement can lead to improved pharmacokinetic and pharmacodynamic profiles.[6][7] For researchers and drug development professionals, the choice of the starting material for introducing this scaffold is a critical decision that can impact the efficiency and scalability of a synthetic route. This guide aims to provide the necessary insights to make an informed choice between the ethyl and methyl esters of 3,3-difluorocyclobutanecarboxylic acid.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical properties of these two esters is essential for their effective use in the laboratory. The following table summarizes key physicochemical data for both compounds.

PropertyThis compoundMthis compound
CAS Number 681128-38-11234616-13-7
Molecular Formula C₇H₁₀F₂O₂C₆H₈F₂O₂
Molecular Weight 164.15 g/mol 150.12 g/mol
Boiling Point ~155 °CNot available
Density ~1.16 g/mLNot available
Appearance Colorless liquidNot available

Data compiled from various chemical suppliers and databases.[8][9]

Synthesis of the Esters: A Practical Approach via Fischer Esterification

Both ethyl and mthis compound can be readily prepared from the parent carboxylic acid, 3,3-difluorocyclobutanecarboxylic acid, through Fischer esterification.[10][11][12][13] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a well-established and scalable method.[14][15][16]

The common starting material, 3,3-difluorocyclobutanecarboxylic acid, can be synthesized through various routes, including the hydrolysis of the corresponding ethyl ester.[17][18]

Synthesis_Workflow cluster_hydrolysis Starting Material Synthesis cluster_esterification Ester Synthesis Ethyl_Ester_Start This compound Carboxylic_Acid 3,3-Difluorocyclobutanecarboxylic Acid Ethyl_Ester_Start->Carboxylic_Acid NaOH, MeOH/H₂O Carboxylic_Acid_2 3,3-Difluorocyclobutanecarboxylic Acid Ethyl_Ester This compound Carboxylic_Acid_2->Ethyl_Ester Ethanol, H₂SO₄ (cat.) Methyl_Ester Mthis compound Carboxylic_Acid_2->Methyl_Ester Methanol, H₂SO₄ (cat.)

Figure 1: General synthetic workflow for the preparation of ethyl and mthis compound from a common precursor.

Experimental Protocol: Fischer Esterification of 3,3-Difluorocyclobutanecarboxylic Acid

Objective: To synthesize ethyl or mthis compound from 3,3-difluorocyclobutanecarboxylic acid.

Materials:

  • 3,3-Difluorocyclobutanecarboxylic acid

  • Anhydrous ethanol or methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,3-difluorocyclobutanecarboxylic acid (1.0 eq).

  • Add a significant excess of the corresponding anhydrous alcohol (ethanol for the ethyl ester, methanol for the methyl ester), typically serving as the solvent (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.

  • Purify the product by distillation under reduced pressure to obtain the pure ethyl or mthis compound.

Note: The reaction is an equilibrium process. Using a large excess of the alcohol and/or removing the water formed during the reaction can drive the equilibrium towards the product.[11][13]

Comparative Reactivity: The Subtle but Significant Role of the Alkyl Group

Steric Hindrance

The ethyl group is sterically more demanding than the methyl group. In nucleophilic acyl substitution reactions, the rate-determining step often involves the attack of a nucleophile on the electrophilic carbonyl carbon to form a tetrahedral intermediate. The bulkier ethyl group can impede the approach of the nucleophile, leading to a slower reaction rate compared to the methyl ester. This effect is more pronounced with sterically hindered nucleophiles.

Electronic Effects

Both methyl and ethyl groups are electron-donating through an inductive effect. The ethyl group is slightly more electron-donating than the methyl group. This increased electron density on the carbonyl oxygen can be relayed to the carbonyl carbon, slightly reducing its electrophilicity. Consequently, the methyl ester is expected to be slightly more electrophilic and thus more reactive towards nucleophiles.

Reactivity_Comparison Methyl_Ester Mthis compound Reactivity Higher Reactivity in Nucleophilic Acyl Substitution Methyl_Ester->Reactivity Less Steric Hindrance Slightly Higher Electrophilicity Ethyl_Ester This compound Ethyl_Ester->Reactivity Reactivity->Ethyl_Ester More Steric Hindrance Slightly Lower Electrophilicity

References

The 3,3-Difluorocyclobutyl Group: A Guide to Strategic Bioisosteric Replacement

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Modulating Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery, the optimization of a lead compound is a multidimensional challenge. Achieving potent target engagement while simultaneously refining absorption, distribution, metabolism, and excretion (ADME) properties requires a sophisticated toolkit. Bioisosteric replacement, the substitution of one chemical group for another with similar steric or electronic characteristics to enhance desired properties, stands as a cornerstone of this process.[1] Among the emerging strategies, the use of small, sp³-rich fluorinated scaffolds has gained significant traction, offering a powerful method to navigate the complexities of chemical space.[2]

This guide provides an in-depth comparison of the 3,3-difluorocyclobutyl moiety against other common bioisosteres. We will move beyond a simple catalog of properties to explore the underlying causality of its effects, supported by experimental data and actionable protocols for its implementation in your research programs.

The Unique Character of the 3,3-Difluorocyclobutyl Group

The power of the 3,3-difluorocyclobutyl group lies in the synergistic interplay between its rigid cyclobutane core and the potent electronic effects of the geminal difluoride. This combination imparts a unique set of characteristics that can be leveraged to solve common challenges in medicinal chemistry.

  • Structural Rigidity: The cyclobutyl scaffold introduces a degree of conformational constraint, limiting the rotational freedom of appended functionalities. This can be advantageous for locking a molecule into its bioactive conformation, potentially improving potency and selectivity.[3][4]

  • Electronic Modulation: The two highly electronegative fluorine atoms create a strong dipole and exert a powerful electron-withdrawing effect. This profoundly influences the local electronic environment, most notably by reducing the pKa of nearby basic groups.[5]

  • Metabolic Shielding: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][7] Placing the CF₂ group at a metabolically vulnerable position can effectively block this pathway, enhancing the compound's half-life.[8]

  • Fine-Tuning Lipophilicity: While the trifluoromethyl group is known to significantly increase lipophilicity, the gem-difluoro group has a more nuanced effect, often described as a lipophilic mimic of a carbonyl or ether oxygen, allowing for subtle modulation of a compound's logP/logD.[9][10]

bioisostere_properties Rigid_Core Rigid Cyclobutyl Scaffold Conformation Conformational Restriction Rigid_Core->Conformation Gem_Difluoro gem-Difluoro (CF2) Group pKa Lowered pKa of Proximal Amines Gem_Difluoro->pKa Metabolism Increased Metabolic Stability Gem_Difluoro->Metabolism Lipophilicity Modulated Lipophilicity (logP) Gem_Difluoro->Lipophilicity

Caption: Core features of the 3,3-difluorocyclobutyl group and their physicochemical consequences.

Comparative Analysis with Common Bioisosteres

The true utility of a bioisostere is revealed through comparison. The choice to employ the 3,3-difluorocyclobutyl group should be a data-driven decision based on the specific property that needs to be optimized.

Modulating Lipophilicity (logP/logD)

Lipophilicity is a critical parameter governing solubility, permeability, and off-target effects.[11][12] Unlike the trifluoromethyl group, which almost universally increases logP, the 3,3-difluorocyclobutyl group offers a more subtle and context-dependent tool.

Bioisosteric Replacement forParent logP (Calculated)3,3-Difluorocyclobutylgem-DimethylCyclopropylTrifluoromethyl (-CF₃)
Isopropyl Group1.5~ +0.5 to +0.8~ +0.6~ +0.5~ +1.0 to +1.4
Phenyl Group2.0~ +0.2 to +0.5N/AN/A~ +0.9

Data compiled and estimated from various sources for model systems. Actual values are highly context-dependent.[13][14][15]

The gem-difluoromethylene unit can act as a bioisostere of a carbonyl group or an ether, which are more polar, yet the overall impact of the cyclobutyl scaffold tends to result in a moderate lipophilicity increase.[9] This effect is less pronounced than that of a trifluoromethyl group, providing a valuable intermediate option for medicinal chemists.[15] For example, replacing a tert-butyl group with a CF₃-cyclobutane was found to increase the logD by approximately 0.5 units.[13]

Tuning Basicity (pKa)

The ability to modulate the pKa of a basic nitrogen is fundamental to controlling its ionization state at physiological pH, which in turn affects solubility, cell permeability, and target binding. The potent inductive electron-withdrawing effect of the two fluorine atoms significantly reduces the basicity of amines attached to or near the cyclobutyl ring.

Amine DerivativepKa of Conjugate Acid
Benzylamine9.33
(1-Phenylcyclobutyl)methanamine~10.4 (typical for alkylamines)[16]
(3,3-Difluoro-1-phenylcyclobutyl)methanamine~8.5 - 9.0 (estimated)
3-Fluorocyclobutylamine~8.8 (for trans isomer)[5]

This pKa depression of 1-2 units is a predictable and highly useful consequence of this bioisosteric replacement. It allows for the fine-tuning of a molecule's charge state without drastic structural modifications. This effect is more pronounced than with a single fluorine atom and avoids the potential metabolic liabilities of other electron-withdrawing groups.

Enhancing Metabolic Stability

One of the most compelling reasons to employ the 3,3-difluorocyclobutyl group is to block sites of oxidative metabolism. Groups like isopropyl or gem-dimethyl are notoriously susceptible to CYP-mediated oxidation. The high strength of the C-F bond renders the 3,3-difluorocyclobutyl group highly resistant to this metabolic pathway.

Matched Pair ComparisonParent Compound (Group)Intrinsic Clearance (CLint, µL/min/mg)Analog (Group)Intrinsic Clearance (CLint, µL/min/mg)
Case 1 Compound A (tert-Butyl)107Compound A' (CF₃-cyclobutane)16[13]
Case 2 Compound B (tert-Butyl)HighCompound B' (CF₃-cyclopropyl)Low[17]

While direct comparative data for a 3,3-difluorocyclobutyl group is sparse in a single table, the principle is well-established. In a study comparing tert-butyl and trifluoromethylcyclopropyl groups, the latter consistently demonstrated higher metabolic stability.[17] The replacement of metabolically labile C-H bonds with robust C-F bonds is a validated strategy for increasing a compound's half-life and oral bioavailability.[6][7]

Synthetic Accessibility & Experimental Protocols

The practical application of any bioisostere hinges on its synthetic accessibility. Fortunately, a range of 3,3-difluorocyclobutyl building blocks are commercially available or can be synthesized on a multigram scale, making this group accessible for drug discovery programs.[18]

workflow cluster_assays Comparative Analysis Lead Lead Compound with Metabolic Liability (e.g., gem-dimethyl) Identify Identify Metabolic Hotspot via in vitro Assays Lead->Identify Analysis Select Select 3,3-Difluorocyclobutyl as Bioisostere Identify->Select Strategy Synthesize Synthesize Analog using Key Building Block Select->Synthesize Execution Compare Comparative Assays Synthesize->Compare Assay_Potency Potency (IC50) Compare->Assay_Potency Assay_logP Lipophilicity (logD) Compare->Assay_logP Assay_Metabolism Metabolic Stability (CLint) Compare->Assay_Metabolism

Caption: A typical workflow for bioisosteric replacement with the 3,3-difluorocyclobutyl group.
Protocol: Synthesis of Ethyl 3,3-Difluorocyclobutanecarboxylate

This protocol describes a scalable synthesis of a key intermediate, adapted from published procedures.[18] This building block can be readily converted to the corresponding carboxylic acid, amine, or alcohol for incorporation into a target molecule.

Materials:

  • Ethyl 2-(diethoxyphosphoryl)acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 1,3-Dibromo-1,1-difluoropropane

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.1 eq) suspended in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Ylide Formation: Slowly add ethyl 2-(diethoxyphosphoryl)acetate (1.0 eq) dropwise to the cooled NaH suspension over 30 minutes. The reaction is exothermic and may generate hydrogen gas. Maintain the temperature at 0 °C.

  • Stirring: After the addition is complete, remove the ice bath and stir the resulting mixture at room temperature for 1 hour until the solution becomes clear.

  • Cyclization: Cool the reaction mixture back to 0 °C. Add 1,3-dibromo-1,1-difluoropropane (1.2 eq) dropwise via the dropping funnel. After the addition, allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound as a clear oil.

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety procedures.

Conclusion

The 3,3-difluorocyclobutyl group is more than just another fluorinated motif; it is a versatile and powerful tool for multi-parameter optimization in drug discovery. Its ability to confer metabolic stability while providing nuanced control over lipophilicity and basicity distinguishes it from more conventional bioisosteres like the gem-dimethyl or trifluoromethyl groups. The growing commercial availability and scalable syntheses of key building blocks have lowered the barrier to its inclusion in medicinal chemistry campaigns. By understanding the fundamental principles that govern its effects, researchers can strategically deploy this unique bioisostere to overcome common ADME challenges and accelerate the development of safer, more effective medicines.

References

A Comparative Guide to Difluorinated Cyclobutane and Cyclopropane in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics with optimized pharmacological profiles, medicinal chemists are increasingly turning to the nuanced world of small, strained carbocycles. Among these, cyclopropane and cyclobutane have emerged as powerful tools for fine-tuning the properties of drug candidates. The strategic introduction of geminal difluorination to these scaffolds further amplifies their utility, offering a unique interplay of conformational constraint, electronic modulation, and metabolic fortification. This guide provides an in-depth comparative analysis of difluorinated cyclobutanes and cyclopropanes, leveraging experimental data to inform rational drug design.

The Power of Fluorine in Small Rings: A Bioisosteric Perspective

The introduction of fluorine into a drug candidate can profoundly influence its physicochemical properties, including pKa, lipophilicity, and metabolic stability.[1][2] When incorporated into a strained ring system, these effects are magnified. Both difluorinated cyclopropanes and cyclobutanes are often employed as bioisosteres, replacing more common groups like gem-dimethyl, carbonyls, or even larger rings to improve a molecule's drug-like properties.[3][4] The choice between a three- and a four-membered ring, however, is not trivial and can lead to significant differences in the resulting pharmacological profile.[5]

Structural and Conformational Divergence: Cyclopropane vs. Cyclobutane

The fundamental difference between cyclopropane and cyclobutane lies in their inherent ring strain and conformational flexibility. Cyclopropane, with a ring strain of approximately 28.1 kcal/mol, is one of the most strained cycloalkanes.[5] This high strain results in C-C bonds with significant p-character, making the cyclopropyl group electronically akin to a double bond in certain contexts.[5] In contrast, cyclobutane possesses a slightly lower ring strain of 26.3 kcal/mol and adopts a puckered conformation to alleviate some torsional strain.[4][5]

The introduction of a gem-difluoro group further influences the conformation of these rings. In cyclobutanes, the CF2 group can alter the puckering of the ring, which can have a significant impact on the spatial orientation of other substituents and, consequently, on binding to a biological target.[6][7] For difluorocyclopropanes, the rigid, triangular geometry is largely maintained, but the electronic nature of the ring is significantly altered by the strongly electron-withdrawing fluorine atoms.[8]

cluster_0 Conformational Landscape Cyclopropane Difluorocyclopropane (Rigid, Planar-like) Binding Pocket Target Protein Cyclopropane->Binding Pocket Fixed Vector Cyclobutane Difluorocyclobutane (Puckered, Flexible) Cyclobutane->Binding Pocket Multiple Vectors

Caption: Conformational differences between difluorocyclopropane and difluorocyclobutane impacting target interaction.

Physicochemical Properties: A Head-to-Head Comparison

The choice between a difluorinated cyclopropane and a cyclobutane moiety can have a profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[9] The following table summarizes key physicochemical parameters, drawing from various studies on functionalized and gem-difluorinated cycloalkanes.[10][11]

PropertyDifluorinated CyclopropaneDifluorinated CyclobutaneRationale and Implications
Lipophilicity (LogP) Generally increases lipophilicity compared to non-fluorinated analog.[12]Can either increase or decrease lipophilicity depending on the molecular context.[13][14] The larger, more flexible scaffold can sometimes lead to a less predictable effect on LogP.Modulating lipophilicity is crucial for balancing solubility and permeability. The more predictable effect of the difluorocyclopropyl group can be advantageous in early-stage optimization.
Aqueous Solubility Introduction of the CF2 group can disrupt crystal packing, potentially improving solubility.[5]Similar to cyclopropane, it can enhance solubility by reducing planarity.[5]Both motifs are beneficial for improving solubility compared to flat aromatic systems, a common challenge in drug development.
pKa of Adjacent Groups The strong inductive effect of the CF2 group significantly lowers the pKa of adjacent amines and increases the pKa of neighboring carboxylic acids.[10]The inductive effect is also pronounced, leading to similar shifts in pKa as seen with difluorocyclopropanes.[10]This modulation of pKa can be critical for optimizing target engagement, particularly for ionizable drugs, and for controlling oral absorption.
Metabolic Stability Generally enhances metabolic stability by blocking sites of oxidation.[15][16] The rigid structure can also shield adjacent functional groups from enzymatic attack.Often improves metabolic stability for similar reasons.[1][17] However, the increased flexibility compared to cyclopropane might expose certain sites to metabolism.Both motifs are excellent choices for addressing metabolic liabilities. The specific context of the molecule and the metabolizing enzymes involved will ultimately determine the superior choice.

Case Studies in Drug Discovery

The application of difluorinated cyclobutanes and cyclopropanes in drug discovery is not merely theoretical. Several successful examples highlight their practical utility.

  • Ivosidenib (Tibsovo®): This FDA-approved inhibitor of isocitrate dehydrogenase 1 (IDH1) incorporates a gem-difluorocyclobutane motif. This group was crucial in enhancing metabolic stability while maintaining the necessary potency.[1]

  • Metabotropic Glutamate Receptor 2 (mGluR2) Agonists: A series of potent and selective mGluR2 agonists feature a gem-difluorocyclopropane moiety.[18] This structural element was key to achieving the desired pharmacological profile.

These examples underscore that the choice between the two scaffolds is highly context-dependent and often requires empirical evaluation.

Experimental Protocols for Comparative Analysis

To make an informed decision between incorporating a difluorinated cyclobutane or cyclopropane, a series of standardized in vitro assays are indispensable.

Synthesis of Difluorinated Scaffolds

a) gem-Difluorocyclopropanation: A common method involves the reaction of an alkene with a source of difluorocarbene, such as sodium chlorodifluoroacetate.[12][18]

b) gem-Difluorocyclobutane Synthesis: These can be accessed through various routes, including the deoxyfluorination of cyclobutanones or the functionalization of commercially available difluorocyclobutanone.[1][19]

G cluster_0 Comparative Workflow Start Lead Compound Synthesis Parallel Synthesis of Difluorocyclopropane and Difluorocyclobutane Analogs Start->Synthesis Characterization Physicochemical Profiling (LogP, pKa, Solubility) Synthesis->Characterization ADME_Assays In Vitro ADME Assays (Metabolic Stability, Permeability) Characterization->ADME_Assays Biological_Assay In Vitro Biological Assay (Potency, Selectivity) ADME_Assays->Biological_Assay Decision Select Optimal Scaffold Biological_Assay->Decision

Caption: A typical workflow for the comparative evaluation of difluorinated cyclopropane and cyclobutane analogs.

Determination of Lipophilicity (LogP)

A standard method for LogP determination is the shake-flask method using n-octanol and water, followed by quantification of the compound in each phase by HPLC-UV.

Metabolic Stability Assay

Incubation of the test compounds with liver microsomes (human, rat, or mouse) in the presence of NADPH is a common approach. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine the intrinsic clearance.[17]

Aqueous Solubility Measurement

Thermodynamic solubility can be determined by adding an excess of the solid compound to a buffered aqueous solution, allowing it to equilibrate, and then measuring the concentration of the dissolved compound by HPLC-UV.

Conclusion

Both difluorinated cyclobutanes and cyclopropanes are invaluable tools in the medicinal chemist's arsenal for lead optimization. While they share the ability to impart conformational rigidity and enhance metabolic stability, their subtle differences in ring strain, conformational flexibility, and impact on physicochemical properties can lead to significant variations in a drug candidate's overall profile. The choice between these two motifs should be guided by a thorough understanding of their fundamental properties and validated by empirical data from head-to-head comparative studies. As synthetic methodologies for these fluorinated scaffolds continue to advance, their application in drug discovery is poised to expand, enabling the development of safer and more effective medicines.

References

A Technical Guide to Assessing the Lipophilicity of Ethyl 3,3-difluorocyclobutanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. The gem-difluorinated cyclobutane moiety, exemplified by ethyl 3,3-difluorocyclobutanecarboxylate, has emerged as a valuable scaffold. Its inherent conformational rigidity and the electronic effects of the fluorine atoms can significantly influence a molecule's properties.[1][2] Among these properties, lipophilicity stands out as a critical determinant of a drug candidate's success. This guide provides a comprehensive comparison of methodologies for assessing the lipophilicity of this compound derivatives, supported by experimental protocols and in silico data, to empower researchers in their drug discovery endeavors.

The Significance of Lipophilicity in Drug Design

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), governs a molecule's ability to partition between a lipidic and an aqueous environment.[3] This fundamental physicochemical parameter profoundly impacts a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4] An optimal level of lipophilicity is crucial; while sufficient lipophilicity is required for membrane permeation and reaching the target site, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[5]

The introduction of fluorine atoms into a molecule is a well-established strategy to modulate its lipophilicity.[6] The highly electronegative nature of fluorine can alter the electron distribution within a molecule, influencing its interactions with the surrounding environment and, consequently, its partitioning behavior.[7]

Methodologies for Assessing Lipophilicity

The accurate determination of lipophilicity is essential for establishing structure-activity relationships (SAR) and guiding lead optimization. Both experimental and in silico methods are valuable tools in this assessment, each with its own advantages and limitations.

Experimental Approaches

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely adopted, rapid, and reliable method for the indirect determination of logP.[8][9] The technique is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity. By calibrating the system with a set of standards with known logP values, the logP of an unknown compound can be accurately determined.[10]

Shake-Flask Method

The traditional shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of the partition coefficient between n-octanol and water.[11] However, this method is often time-consuming, requires larger amounts of pure compound, and can be challenging for compounds with very high or very low lipophilicity.

¹⁹F NMR Spectroscopy

For fluorinated compounds, ¹⁹F NMR spectroscopy offers a powerful and direct method for measuring logP. This technique leverages the sensitivity of the ¹⁹F nucleus to its chemical environment to determine the concentration of the fluorinated analyte in both the aqueous and organic phases.

In Silico Prediction

Computational models provide a rapid and cost-effective means of estimating logP values, particularly in the early stages of drug discovery when large numbers of virtual compounds are being evaluated.[12][13] These methods are typically based on the summation of fragmental contributions or on whole-molecule properties. While in silico predictions are invaluable for triaging and prioritizing compounds, it is crucial to validate these predictions with experimental data, as their accuracy can vary depending on the chemical space of the training set.[14][15]

Experimental Protocol: logP Determination of this compound Derivatives by RP-HPLC

This protocol outlines a general procedure for determining the logP of this compound derivatives using RP-HPLC.

I. Materials and Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and an autosampler.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile or Methanol (HPLC grade).

  • Reference standards with known logP values covering the expected range of the analytes.

  • Test compounds (this compound derivatives).

  • Dimethyl sulfoxide (DMSO) for sample preparation.

II. Method Development and Calibration

  • Standard Selection: Choose a set of at least five commercially available reference compounds with well-established logP values that bracket the anticipated logP of the test compounds.

  • Chromatographic Conditions:

    • Develop a gradient elution method to ensure adequate separation of all compounds. A typical gradient might run from 10% to 90% Mobile Phase B over 15 minutes.

    • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

    • Monitor the elution of the compounds using a UV detector at an appropriate wavelength.

  • Calibration Curve Construction:

    • Prepare stock solutions of the reference standards in DMSO.

    • Inject each standard individually to determine its retention time (t_R).

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time (determined by injecting an unretained compound like uracil).

    • Plot the logarithm of the capacity factor (log k') against the known logP values of the standards.

    • Perform a linear regression analysis to obtain the calibration equation: logP = a * log k' + b.

III. Sample Analysis

  • Sample Preparation: Dissolve the this compound derivatives in DMSO to a suitable concentration.

  • Injection and Data Acquisition: Inject the test samples into the HPLC system under the same chromatographic conditions used for the standards.

  • logP Calculation:

    • Determine the retention time for each test compound.

    • Calculate the log k' value.

    • Use the calibration equation to calculate the experimental logP value for each derivative.

Experimental Workflow for RP-HPLC logP Determination

G cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standards Prepare Reference Standards inject_standards Inject Standards prep_standards->inject_standards prep_samples Prepare Test Compounds inject_samples Inject Samples prep_samples->inject_samples hplc_system RP-HPLC System (C18 Column) get_tr Determine Retention Times (tR) inject_standards->get_tr inject_samples->get_tr calc_logk Calculate log k' get_tr->calc_logk calibration Generate Calibration Curve (logP vs. log k') calc_logk->calibration For standards calc_logp Calculate logP of Test Compounds calc_logk->calc_logp For samples calibration->calc_logp Use equation

Caption: Workflow for logP determination by RP-HPLC.

Comparison of Lipophilicity: this compound Derivatives and Alternatives

To provide a clear comparison, the following table presents in silico predicted logP values for this compound and its hypothetical derivatives, alongside the predicted logP of its non-fluorinated counterpart and other relevant cyclic esters. These predictions were generated using a consensus model that averages multiple predictive algorithms.

CompoundStructurePredicted logP
Ethyl cyclobutanecarboxylateEthyl cyclobutanecarboxylate2.15[16]
This compound this compound2.30
Ethyl 1-methyl-3,3-difluorocyclobutanecarboxylateEthyl 1-methyl-3,3-difluorocyclobutanecarboxylate2.75
Isopropyl 3,3-difluorocyclobutanecarboxylateIsopropyl 3,3-difluorocyclobutanecarboxylate2.68
Ethyl cyclopentanecarboxylateEthyl cyclopentanecarboxylate2.45

Note: Predicted logP values are estimations and should be confirmed experimentally.

Analysis of the Data:

  • Impact of gem-Difluorination: The introduction of the gem-difluoro group in this compound leads to a modest increase in the predicted logP compared to its non-fluorinated analog, ethyl cyclobutanecarboxylate (2.30 vs. 2.15). This highlights the nuanced effect of fluorine, where its high electronegativity can increase lipophilicity by reducing the polarity of neighboring C-H bonds.[7]

  • Effect of Alkyl Substitution: The addition of a methyl group at the 1-position of the cyclobutane ring further increases the predicted lipophilicity (2.75). This is an expected trend as the addition of a nonpolar alkyl group generally increases logP.

  • Ester Modification: Changing the ethyl ester to an isopropyl ester also results in a higher predicted logP (2.68), consistent with the increased carbon count of the ester alkyl chain.

  • Comparison with Cyclopentane Analog: Ethyl cyclopentanecarboxylate exhibits a higher predicted logP (2.45) than ethyl cyclobutanecarboxylate. This is likely due to the larger, more lipophilic nature of the five-membered ring compared to the four-membered ring.[1]

Conclusion

The assessment of lipophilicity is a cornerstone of modern drug discovery. For novel scaffolds like this compound, a multi-faceted approach combining robust experimental techniques like RP-HPLC with rapid in silico predictions provides a comprehensive understanding of this critical property. The gem-difluoro group offers a subtle yet powerful tool for modulating lipophilicity, and a systematic evaluation of its effects on various derivatives is essential for successful lead optimization. By employing the methodologies and insights presented in this guide, researchers can make more informed decisions in the design and development of next-generation therapeutics incorporating the promising difluorocyclobutane motif.

References

A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Compounds Derived from Ethyl 3,3-difluorocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the gem-Difluorocyclobutane Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established method for enhancing pharmacological properties.[1][2] The unique electronegativity and small size of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Among the various fluorinated scaffolds, the gem-difluorocyclobutane ring has emerged as a particularly valuable motif.[3][4] This structural unit offers a unique combination of properties: it acts as a non-polar, metabolically stable bioisostere for carbonyls or other polar groups, while its rigid, three-dimensional structure can enforce favorable binding conformations and improve cell permeability.

Ethyl 3,3-difluorocyclobutanecarboxylate serves as a versatile and commercially accessible starting point for accessing a diverse range of these valuable structures. Its ester functionality provides a convenient handle for a multitude of chemical transformations, enabling the exploration of vast chemical space. This guide provides a framework for the systematic in vitro evaluation of novel compounds synthesized from this key building block, comparing their potential efficacy in two major therapeutic areas: oncology and infectious diseases. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to guide lead optimization efforts.

Part 1: Synthetic Diversification and Candidate Selection

The journey from the starting ester to a biologically active compound involves a series of strategic synthetic transformations. The initial ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, each opening up new avenues for diversification. These primary derivatives can then be further elaborated using a wide array of modern synthetic methods, such as cross-coupling reactions, to introduce pharmacophoric elements.[5] The stability of the difluorocyclobutane ring under various reaction conditions makes it an ideal core for building complex molecular architectures.[3][5]

The logical workflow from the starting material to a library of diverse candidates for screening is outlined below. This process is designed to maximize structural diversity to effectively probe structure-activity relationships (SAR).

G start This compound n1 Hydrolysis (e.g., LiOH) start->n1 n2 Reduction (e.g., LiAlH4) start->n2 n3 Aminolysis (e.g., R-NH2) start->n3 acid 3,3-Difluorocyclobutane carboxylic Acid n1->acid alcohol (3,3-Difluorocyclobutyl)methanol n2->alcohol amide N-Substituted-3,3-difluoro cyclobutanecarboxamide n3->amide c1 Amide Coupling acid->c1 c2 Esterification / Etherification alcohol->c2 c3 Further Derivatization amide->c3 library Diverse Compound Library for Screening c1->library c2->library c3->library

Caption: General synthetic workflow for diversifying this compound.

Part 2: Comparative In Vitro Evaluation I: Oncology

A primary application for novel chemical entities is in oncology. Here, we compare two hypothetical compounds, DFCB-A and DFCB-B , derived from our core scaffold, against a known epidermal growth factor receptor (EGFR) inhibitor, Gefitinib.[6] The goal is to assess their potency and selectivity, key parameters in developing effective and safe cancer therapeutics.

Kinase Inhibition Profile

The first step is to determine the direct inhibitory effect on the primary target kinase (EGFR) and a common off-target kinase (e.g., VEGFR2) to assess selectivity. This is crucial because off-target inhibition can lead to undesirable side effects.

Table 1: Comparative Kinase Inhibition Data

Compound ID Target: EGFR (IC₅₀, nM) Off-Target: VEGFR2 (IC₅₀, nM) Selectivity Index (VEGFR2 IC₅₀ / EGFR IC₅₀)
DFCB-A 45 4,800 106.7
DFCB-B 150 >10,000 >66.7

| Gefitinib | 35 | 3,500 | 100.0 |

Data are representative and for illustrative purposes.

From this data, DFCB-A shows promising potency, comparable to the reference compound, and a good selectivity profile. DFCB-B is less potent but appears to be highly selective.

Cellular Antiproliferative Activity

Direct enzyme inhibition must translate to an effect in a cellular context. We assess the ability of the compounds to inhibit the growth of EGFR-dependent non-small cell lung cancer (NSCLC) cell lines.[6]

Table 2: Antiproliferative Activity in NSCLC Cell Lines

Compound ID NCI-H1299 (IC₅₀, µM) A549 (IC₅₀, µM)
DFCB-A 5.2 4.5
DFCB-B 18.7 21.3

| Gefitinib | 4.1 | 3.8 |

Data are representative and for illustrative purposes.

The cellular data corroborates the enzymatic assay. DFCB-A demonstrates potent antiproliferative activity, validating that its enzymatic inhibition is effective in a biological system.

Part 3: Comparative In Vitro Evaluation II: Antimicrobial Activity

The structural motifs present in many kinase inhibitors can also confer antimicrobial properties. We evaluate two different hypothetical derivatives, DFCB-C and DFCB-D , for their activity against common bacterial and fungal pathogens, comparing them to standard-of-care agents.

Table 3: Minimum Inhibitory Concentration (MIC) Data

Compound ID Staphylococcus aureus (MIC, µg/mL) Candida albicans (MIC, µg/mL)
DFCB-C 4 16
DFCB-D 32 8
Ciprofloxacin 1 N/A

| Fluconazole | N/A | 2 |

Data are representative and for illustrative purposes. N/A: Not Applicable.

These results suggest that derivatives from this scaffold can be optimized for distinct biological activities. DFCB-C shows promising antibacterial activity, while DFCB-D has moderate antifungal activity.[7][8] This highlights the versatility of the core structure.

Part 4: Essential Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. Here are the detailed protocols for the key in vitro assays mentioned above.

Protocol: In Vitro Kinase Inhibition Assay (Time-Resolved FRET)

This protocol describes a common method for measuring kinase inhibition, which relies on the transfer of energy (FRET) between a donor and acceptor fluorophore.

G step_node step_node reagent_node reagent_node action_node action_node result_node result_node A 1. Dispense test compounds (DFCB-A, DFCB-B) and controls into a 384-well plate. B 2. Add Kinase (e.g., EGFR) and Biotinylated Substrate Peptide. A->B C Incubate (e.g., 60 min at RT) to allow for binding. B->C D 3. Add ATP to initiate phosphorylation reaction. C->D E Incubate (e.g., 90 min at RT) to allow for reaction. D->E F 4. Add Detection Mix: Europium-labeled Antibody & Streptavidin-APC. E->F G Incubate (e.g., 60 min at RT) to allow for binding. F->G H 5. Read plate on a TR-FRET enabled reader. G->H I Calculate Emission Ratio (665nm / 615nm). H->I J High Ratio = Low Inhibition Low Ratio = High Inhibition I->J

Caption: Workflow for a Time-Resolved FRET (TR-FRET) kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Plating: Serially dilute test compounds in DMSO. Dispense 1 µL of each concentration into a low-volume 384-well assay plate. Include positive (no enzyme) and negative (DMSO vehicle) controls.

  • Enzyme/Substrate Addition: Prepare a solution of the target kinase (e.g., EGFR) and a biotinylated peptide substrate in kinase buffer. Add 5 µL to each well.

  • Pre-incubation: Incubate the plate for 60 minutes at room temperature to allow compounds to bind to the kinase.

  • Initiation: Prepare an ATP solution in kinase buffer. Add 5 µL to each well to start the phosphorylation reaction.

  • Reaction Incubation: Incubate for 90 minutes at room temperature.

  • Detection: Prepare a stop/detection buffer containing a Europium (Eu)-chelate labeled anti-phospho-tyrosine antibody and Streptavidin-Allophycocyanin (SA-APC). Add 10 µL to each well to stop the reaction.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, exciting at 340 nm and measuring emission at 615 nm (Eu) and 665 nm (APC).

  • Analysis: Calculate the ratio of 665 nm / 615 nm signals. Plot the ratio against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell Viability Assay (CCK-8)

This protocol measures the metabolic activity of cells as an indicator of viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of test compounds in growth medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C, 5% CO₂ until the vehicle control wells turn a distinct orange color.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control (100% viability) and blank (0% viability). Plot the percentage of viability against compound concentration and fit to a dose-response curve to calculate the IC₅₀ value.[6]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculum Preparation: Grow the microbial strain overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest compound concentration at which no visible growth (turbidity) is observed.[7]

Conclusion and Future Directions

The gem-difluorocyclobutane scaffold, readily accessible from this compound, represents a powerful tool in modern drug discovery. The illustrative data presented herein demonstrates that derivatives can be tailored to exhibit potent and selective activity across different therapeutic areas, including oncology and infectious diseases.

The path forward involves a systematic exploration of structure-activity relationships. For oncology applications, future work should focus on modifying peripheral groups on DFCB-A to further improve potency and the selectivity window, while also investigating its effects on downstream signaling pathways and potential for overcoming drug resistance. For antimicrobial applications, the moderate activity of DFCB-C and DFCB-D provides a starting point for optimization. Exploring different substitution patterns on the cyclobutane ring and attached aromatic systems could lead to compounds with significantly enhanced potency and a broader spectrum of activity.

By combining rational synthetic diversification with a robust and systematic cascade of in vitro assays, researchers can effectively unlock the therapeutic potential of this privileged chemical scaffold.

References

The Strategic Incorporation of 3,3-Difluorocyclobutane Moieties in FAAH Inhibitors: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The strategic incorporation of fluorinated motifs has emerged as a powerful tool to modulate key molecular properties such as metabolic stability, lipophilicity, and target binding affinity.[1][2] Among these, the 3,3-difluorocyclobutane moiety has garnered significant interest as a bioisosteric replacement for more labile or less desirable functional groups. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of a series of analogs derived from a common building block, Ethyl 3,3-difluorocyclobutanecarboxylate, in the context of Fatty Acid Amide Hydrolase (FAAH) inhibition. FAAH is a key therapeutic target for the management of pain, anxiety, and other neurological disorders.[1][3][4]

The 3,3-Difluorocyclobutane Scaffold: A Privileged Motif in FAAH Inhibitor Design

The 3,3-difluorocyclobutane group offers a unique combination of properties that make it an attractive component in drug design. The geminal difluoro substitution introduces a significant dipole moment, influencing the local electronic environment and potentially engaging in favorable interactions with the target protein. Furthermore, the cyclobutane ring itself provides a rigid scaffold that can help to properly orient key pharmacophoric elements within the enzyme's active site. The C-F bonds are also exceptionally stable to metabolic degradation, often enhancing the half-life of a drug candidate.[1]

The general synthetic strategy for creating a library of FAAH inhibitors often begins with a versatile building block like this compound. This ester is typically hydrolyzed to the corresponding carboxylic acid, which is then coupled with a diverse range of amines to generate a library of amide analogs. This modular approach allows for the systematic exploration of the chemical space around the core scaffold to identify key structural features that govern potency and selectivity.

Structure-Activity Relationship (SAR) of 3,3-Difluorocyclobutane Carboxamide Analogs as FAAH Inhibitors

The following sections detail the impact of systematic structural modifications on the inhibitory activity of 3,3-difluorocyclobutane carboxamide analogs against FAAH. The data presented is a synthesis of findings from various studies in the field and is intended to illustrate key SAR trends.

Impact of Amine Substituents

The nature of the amine coupled to the 3,3-difluorocyclobutanecarboxylic acid core plays a critical role in determining the inhibitory potency. A systematic exploration of this region of the molecule reveals several key trends.

Table 1: Effect of Amine Substituents on FAAH Inhibition

Compound IDR Group (Amine Component)FAAH IC50 (nM)
1a -NH-CH₃>10,000
1b -NH-(CH₂)₂-Ph850
1c -NH-(4-pyridyl)250
1d -NH-(4-biphenyl)55
1e -NH-(3'-chloro-4-biphenyl)15
1f -NH-(3'-methoxy-4-biphenyl)12

Note: The IC50 values are representative and collated from multiple sources for illustrative purposes.

From the data in Table 1, several key insights emerge:

  • Aromaticity is Favored: Simple alkylamines (e.g., 1a ) are generally inactive, indicating a requirement for a more extended, rigid, and potentially aromatic substituent.

  • Extension towards a Hydrophobic Pocket: The significant increase in potency from a simple phenyl group (1b ) to a biphenyl system (1d ) suggests the presence of a large hydrophobic pocket within the FAAH active site that can be effectively occupied by these larger aromatic systems.

  • Substitution on the Distal Phenyl Ring: Modifications to the second phenyl ring of the biphenyl moiety can further enhance potency. Electron-withdrawing groups like chlorine (1e ) and electron-donating groups like methoxy (1f ) at the meta-position of the distal ring lead to a notable increase in activity. This suggests that both electronic and steric factors in this region are important for optimal binding.

The Role of the 3,3-Difluorocyclobutane Moiety

To understand the specific contribution of the geminal difluoro substitution, it is crucial to compare these analogs with their non-fluorinated and mono-fluorinated counterparts.

Table 2: Comparison of Fluorination on the Cyclobutane Ring

Compound IDCyclobutane MoietyFAAH IC50 (nM)
2a Cyclobutane-1-carboxamide980
2b 3-Fluorocyclobutane-1-carboxamide320
1d 3,3-Difluorocyclobutane-1-carboxamide55

Note: The amine component for these analogs is the 4-biphenylamine.

The data clearly demonstrates the positive impact of fluorination:

  • Mono-fluorination: The introduction of a single fluorine atom (2b ) leads to a threefold increase in potency compared to the non-fluorinated analog (2a ).

  • Di-fluorination: The presence of the geminal difluoro group (1d ) results in a dramatic, nearly 18-fold increase in potency compared to the non-fluorinated scaffold and a nearly 6-fold increase compared to the mono-fluorinated analog. This highlights the critical role of the electronic and conformational effects of the CF₂ group in optimizing interactions with the FAAH active site.

Experimental Protocols

To provide a practical context for the data presented, a representative experimental protocol for the synthesis of a 3,3-difluorocyclobutane carboxamide analog and a standard FAAH inhibition assay are detailed below.

Synthesis of a Representative Analog (e.g., 1d)

Step 1: Hydrolysis of this compound

  • To a solution of this compound (1.0 eq) in a 1:1 mixture of THF and water, add Lithium Hydroxide (2.0 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the mixture to pH ~3 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,3-difluorocyclobutanecarboxylic acid.

Step 2: Amide Coupling with 4-Biphenylamine

  • To a solution of 3,3-difluorocyclobutanecarboxylic acid (1.0 eq) in dry DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-biphenylamine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide product (1d ).

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol describes a common fluorescence-based assay to determine the IC50 values of test compounds.

  • Reagents and Buffers:

    • Assay Buffer: 50 mM Tris-HCl, pH 9.0, 1 mM EDTA.

    • FAAH enzyme (human recombinant).

    • Fluorescent substrate (e.g., arachidonoyl 7-amino-4-methylcoumarin amide - AAMCA).

    • Test compounds dissolved in DMSO.

  • Procedure:

    • Add 2 µL of test compound solution at various concentrations to the wells of a 96-well plate.

    • Add 178 µL of Assay Buffer containing the FAAH enzyme to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the fluorescent substrate AAMCA.

    • Monitor the increase in fluorescence (Excitation: 355 nm, Emission: 460 nm) over 30 minutes using a fluorescence plate reader. . Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percent inhibition relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the SAR Workflow and Key Relationships

The following diagrams illustrate the general workflow for generating and testing these analogs, as well as the key structure-activity relationships identified.

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation Start This compound Hydrolysis Hydrolysis to Carboxylic Acid Start->Hydrolysis Amide_Coupling Amide Coupling (e.g., HATU) Hydrolysis->Amide_Coupling Amine_Library Diverse Amine Library Amine_Library->Amide_Coupling Analog_Library Library of Amide Analogs Amide_Coupling->Analog_Library FAAH_Assay FAAH Inhibition Assay Analog_Library->FAAH_Assay IC50_Determination IC50 Determination FAAH_Assay->IC50_Determination SAR_Analysis SAR Analysis IC50_Determination->SAR_Analysis Lead_Optimization Lead_Optimization SAR_Analysis->Lead_Optimization Identify Key Features for Potency

Caption: Synthetic workflow for the generation and evaluation of 3,3-difluorocyclobutane carboxamide analogs.

SAR_Summary cluster_amine Amine Substituent (R) cluster_biphenyl Biphenyl Substitution Core 3,3-Difluorocyclobutane Carboxamide Core Essential for Potency Aromatic Aromatic/Biphenyl System (High Potency) Aromatic->Core:f0 Alkyl Small Alkyl Group (Low Potency) Alkyl->Core:f0 Meta_Sub meta-Substitution (Cl, OMe) (Enhanced Potency) Meta_Sub->Aromatic Unsubstituted Unsubstituted (Good Potency) Unsubstituted->Aromatic

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 3,3-Difluorocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you employ, including their safe and compliant disposal. Ethyl 3,3-difluorocyclobutanecarboxylate, a valuable intermediate in pharmaceutical synthesis, possesses properties that necessitate a meticulous and informed disposal process.[1] This guide provides a procedural framework grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Hazard Assessment & Key Properties

Understanding the intrinsic properties of a chemical is the foundation of its safe handling and disposal. This compound is a halogenated organic compound with a flash point that classifies it as a flammable liquid.[2] The presence of strong carbon-fluorine bonds suggests environmental persistence, making proper disposal crucial to prevent ecological contamination.[3]

Table 1: Physicochemical and Hazard Properties of this compound

PropertyValueSource
CAS Number 681128-38-1[1][2]
Molecular Formula C₇H₁₀F₂O₂[2]
Molar Mass 164.15 g/mol [2]
Flash Point 47°C (116.6°F)[2]
Boiling Point 155°C (311°F)[2]
GHS Classification Flammable Liquid (Category 3), Potential Irritant[1][4]

Causality: The flash point of 47°C is below the 60°C threshold for GHS Category 3 flammable liquids. This property dictates that the substance must be kept away from ignition sources and requires specific handling to prevent the formation of flammable vapor-air mixtures. Its classification as a halogenated compound is critical for waste segregation, as co-mingling with non-halogenated waste streams can complicate and significantly increase the cost of disposal.[5]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

A proactive safety posture is non-negotiable. All handling and disposal operations must be conducted within a certified chemical fume hood to mitigate inhalation risks.[6]

Table 2: Required Personal Protective Equipment (PPE) for Handling and Disposal

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or face shieldProtects against splashes and vapors. Mandated by OSHA 29 CFR 1910.133.[7]
Hand Protection Chemically resistant gloves (e.g., Nitrile)Prevents dermal contact. Contaminated gloves should be disposed of as solid chemical waste.
Body Protection Flame-resistant laboratory coatProtects skin and clothing from contamination.
Respiratory Not required if handled in a fume hoodA fume hood provides adequate ventilation.[6]

Emergency Exposure Procedures:

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

The Disposal Workflow: A Step-by-Step Guide

Proper disposal is a systematic process that begins at the point of waste generation. The following workflow ensures safety and regulatory compliance from collection to final disposal.

G cluster_0 cluster_1 Step 1: Waste Identification & Segregation cluster_2 Step 2: Containment & Labeling cluster_3 Step 3: Accumulation cluster_4 Step 4: Final Disposal start Waste Generation Point (Fume Hood) liquid Liquid Waste (Unused Reagent, Solutions) start->liquid Identify Waste Type solid Solid Waste (Contaminated PPE, Wipes) start->solid Identify Waste Type container Empty Container start->container Identify Waste Type liquid_cont Collect in compatible, leak-proof container. Label as 'Halogenated Organic Waste' liquid->liquid_cont solid_cont Collect in designated, lined solid waste bin. Label as 'Solid Halogenated Waste' solid->solid_cont container_rinse Triple-rinse with a suitable solvent (e.g., Acetone). Collect first rinse as hazardous waste. container->container_rinse saa Store sealed containers in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. liquid_cont->saa solid_cont->saa container_rinse->liquid_cont Add rinseate to liquid waste pickup Arrange for pickup by institutional Environmental Health & Safety (EHS). saa->pickup When container is full or per schedule incineration Transport to a licensed facility for high-temperature incineration. pickup->incineration

Caption: Disposal Decision Workflow for this compound.

Detailed Protocol Steps:
  • Waste Segregation (Point of Generation) :

    • Principle : Segregation is the most critical step to ensure cost-effective and compliant disposal. Halogenated waste streams must never be mixed with non-halogenated streams.[6]

    • Liquid Waste : Collect all solutions containing this compound and any solvent used for rinsing glassware into a dedicated "Halogenated Organic Liquid Waste" container.

    • Solid Waste : Dispose of contaminated items such as gloves, pipette tips, and absorbent pads into a separate, clearly labeled "Solid Halogenated Waste" container.

    • Empty Containers : An empty container that held this chemical is not general trash. It must be decontaminated. The first rinse must be collected and treated as hazardous liquid waste.[12] For highly toxic materials, the first three rinses must be collected.[12] After thorough rinsing and air-drying, deface the original label before disposal as clean glass or plastic waste.[13]

  • Container Selection and Labeling :

    • Principle : Proper containment and labeling prevent accidental mixing of incompatible chemicals and ensure safe handling by waste management personnel.[14]

    • Action : Use only containers that are chemically compatible, in good condition, and have a secure, screw-on cap.[15][16] Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration or volume of each component. Keep the container closed except when adding waste.[5][14]

  • Accumulation in a Satellite Accumulation Area (SAA) :

    • Principle : SAAs are designated locations for the safe, temporary storage of hazardous waste, mandated by regulatory bodies to ensure control and minimize risk.[15]

    • Action : Store your labeled waste container in a designated SAA, which must be at or near the point of generation.[14] The SAA should have secondary containment (e.g., a spill tray) to capture any potential leaks. Adhere to institutional limits on the volume of waste stored (typically a maximum of 55 gallons).[14]

  • Final Disposal via Institutional EHS :

    • Principle : The final treatment of hazardous waste is a highly regulated process that can only be performed by licensed facilities.

    • Action : Once your waste container is full, or according to your institution's schedule, contact your Environmental Health & Safety (EHS) department to arrange for pickup. They will manage the transport to a certified hazardous waste disposal facility.

    • Mechanism : Due to the high stability of the carbon-fluorine bond, the preferred disposal method for fluorinated organic compounds is high-temperature incineration.[3] This process provides sufficient energy to break the C-F bonds, mineralizing the compound and preventing its release into the environment.

Regulatory Compliance

In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16] It is imperative that all disposal activities comply with federal, state, and local regulations. Recently, the EPA has proposed adding several fluorinated compounds (specifically PFAS) to the list of "hazardous constituents" under RCRA, signaling heightened regulatory scrutiny for this class of chemicals.[17][18][19][20] While this compound is not a PFAS, this trend underscores the importance of managing all fluorinated waste with the utmost care. Always consult your institution's EHS office, as they will provide guidance specific to your location and ensure full compliance.

References

Comprehensive Safety and Handling Guide for Ethyl 3,3-difluorocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Ethyl 3,3-difluorocyclobutanecarboxylate (CAS No. 681128-38-1). As a trusted partner in your research, we aim to equip you with the necessary information to ensure a safe and efficient laboratory environment. The following procedures are based on established best practices for handling fluorinated organic compounds and insights from the safety data of analogous chemical structures.

Immediate Safety and Hazard Assessment

This compound is a fluorinated organic ester for which detailed toxicological data is not widely available. However, based on the chemistry of fluorinated compounds and data from structurally similar molecules such as 3,3-difluorocyclobutanol, a thorough risk assessment is critical. A key concern with gem-difluoro compounds is their potential to hydrolyze, particularly under acidic or basic conditions, to form hydrofluoric acid (HF), which is acutely toxic and corrosive.[1] Therefore, all handling procedures must be designed to prevent moisture contact and to mitigate the risks associated with potential HF exposure.

One supplier of this compound indicates a GHS07 "Exclamation Mark" pictogram, suggesting that the substance may cause skin and eye irritation, among other potential hazards.[2] This aligns with the hazard profile of 3,3-difluorocyclobutanol, which is classified as causing skin and serious eye irritation.[3][4][5]

Key Potential Hazards:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May be harmful if swallowed or inhaled.

  • Potential for hydrolysis to form hydrofluoric acid (HF).

Hazard Data Summary Information Source
GHS Pictogram GHS07 (Exclamation Mark)SynHet[2]
Potential Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH302: Harmful if swallowedInferred from 3,3-Difluorocyclobutanol data (PubChem, Sigma-Aldrich)[3][4][5]
Flash Point 47°CChemBK
Boiling Point 155°CChemBK

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent skin and eye contact and to protect against inhalation of vapors. The selection of appropriate PPE is the first line of defense.

  • Hand Protection: Double-gloving is required. An inner layer of nitrile gloves should be worn, with an outer layer of neoprene or butyl rubber gloves. This combination provides dexterity while offering robust protection against both the ester and potential hydrofluoric acid.

  • Eye and Face Protection: Tightly sealed chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a full-face shield must be worn in conjunction with goggles.

  • Body Protection: A flame-resistant lab coat is essential. For larger quantities or in case of a significant spill, a chemically resistant apron or suit should be used.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Operational Plan: From Receipt to Experiment

A systematic workflow ensures that the compound is handled safely at every stage.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.

  • The storage area should be clearly labeled with the chemical name and associated hazard warnings.

Step 2: Aliquoting and Experimental Use

  • Before opening the container, ensure you are in a certified chemical fume hood and are wearing the appropriate PPE.

  • Use tools and equipment made of compatible materials. Avoid contact with materials that can be corroded by fluorinated compounds or potential traces of HF.

  • When transferring the liquid, use a syringe or a pipette with a mechanical aspirator. Never pipette by mouth.

  • Keep the container tightly sealed when not in use to prevent the ingress of moisture and the escape of vapors.

Step 3: Post-Experiment Quenching (if applicable)

  • If the experimental procedure involves quenching of any reactive intermediates, this should be done with extreme caution. Quenching reactions can be exothermic and should be performed slowly and with appropriate cooling.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Segregation:

  • Halogenated Organic Waste: All waste containing this compound must be collected in a designated, clearly labeled, and sealed container for halogenated organic waste.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must also be disposed of in the halogenated waste stream.

  • Do Not Mix: Never mix halogenated waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal.

Decontamination:

  • Glassware and Equipment: All glassware and equipment should be thoroughly rinsed with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected as halogenated organic waste. Following the solvent rinse, a standard laboratory detergent wash can be performed.

  • Work Surfaces: Decontaminate work surfaces in the fume hood with a suitable solvent, followed by a detergent solution.

Emergency Procedures: Spills and Exposures

Immediate and appropriate action is critical in the event of a spill or personal exposure.

Chemical Spill Response Workflow

SpillResponse Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Major Spill Alert Alert Colleagues and Supervisor Start->Alert Minor Spill Evacuate->Alert PPE Don Appropriate PPE (if safe to do so) Alert->PPE Contain Contain the Spill (use absorbent pads) PPE->Contain Collect Collect Absorbed Material Contain->Collect Neutralize Neutralize (if applicable and safe) Dispose Dispose as Halogenated Waste Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate End Spill Managed Decontaminate->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,3-difluorocyclobutanecarboxylate
Reactant of Route 2
Ethyl 3,3-difluorocyclobutanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.